molecular formula C10H8N2O4 B1590130 1-methyl-5-nitro-1H-indole-2-carboxylic acid CAS No. 71056-94-5

1-methyl-5-nitro-1H-indole-2-carboxylic acid

Cat. No.: B1590130
CAS No.: 71056-94-5
M. Wt: 220.18 g/mol
InChI Key: IRQPCRXWJLFPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-nitro-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-5-nitroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-11-8-3-2-7(12(15)16)4-6(8)5-9(11)10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQPCRXWJLFPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499760
Record name 1-Methyl-5-nitro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71056-94-5
Record name 1-Methyl-5-nitro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-5-nitro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 1-methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-methyl-5-nitro-1H-indole-2-carboxylic Acid

Introduction

This compound is a crucial intermediate in the synthesis of various biologically active compounds. Its indole scaffold, substituted with a nitro group and a carboxylic acid, provides a versatile platform for further chemical modifications, making it a valuable building block for drug discovery and development professionals. This guide provides a detailed, authoritative overview of the primary synthetic route to this compound, focusing on the underlying chemical principles, step-by-step protocols, and critical experimental considerations.

Primary Synthetic Pathway: N-Methylation of a Precursor

The most direct and commonly employed method for the involves the N-methylation of an appropriate 5-nitroindole-2-carboxylate ester, followed by hydrolysis of the ester group. This approach is favored for its efficiency and the commercial availability of the starting materials.

Mechanistic Considerations

The core of this synthesis lies in the deprotonation of the indole nitrogen, followed by a nucleophilic substitution reaction. The indole nitrogen is weakly acidic and requires a strong base to be deprotonated, forming a nucleophilic indolide anion. Sodium hydride (NaH) is an excellent choice for this purpose as it is a strong, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction forward.[1][2] The resulting indolide anion then acts as a nucleophile, attacking the electrophilic methyl group of iodomethane in an SN2 reaction to form the N-methylated indole.

An interesting and efficient aspect of the described protocol is the in-situ hydrolysis of the ethyl ester. While the primary reaction is the N-methylation, the presence of water during the workup, followed by acidification, leads to the cleavage of the ester to the desired carboxylic acid.[1]

Experimental Protocol

This protocol is adapted from a procedure detailed in patent literature and chemical databases.[1]

Reaction: 5-nitro-1H-indole-2-carboxylic acid ethyl ester + CH₃I → this compound

Materials and Reagents:

  • 5-Nitro-1H-indole-2-carboxylic acid ethyl ester

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • n-Heptane

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:
  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-nitro-1H-indole-2-carboxylic acid ethyl ester (1.0 mmol) in anhydrous DMF (2 mL).

  • Add sodium hydride (1.4 mmol, 1.4 equivalents) as a 60% dispersion in mineral oil.

  • Stir the resulting suspension at room temperature for approximately 10-20 minutes. The evolution of hydrogen gas should be observed as the indole nitrogen is deprotonated.

  • N-Methylation: Cool the reaction mixture in an ice bath. Add iodomethane (1.2 mmol, 1.2 equivalents) dropwise, ensuring the temperature remains low.

  • Allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Hydrolysis: Quench the reaction by carefully adding water (2 mL).

  • Wash the aqueous mixture with ethyl acetate (3 x 1 mL) to remove any non-polar impurities.

  • Acidification and Extraction: Acidify the aqueous layer to a pH of 1 using concentrated HCl. A white precipitate of the carboxylic acid should form.

  • Extract the product with ethyl acetate (3 x 1 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the crude product can be further purified by recrystallization.

Quantitative Data
ParameterValueReference
Starting Material5-Nitro-1H-indole-2-carboxylic acid ethyl ester[1]
ProductThis compound[1]
Yield45%[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Reagents & Solvents cluster_process Process cluster_product Final Product Start 5-Nitro-1H-indole-2-carboxylic acid ethyl ester Deprotonation Deprotonation Start->Deprotonation NaH Sodium Hydride (NaH) in DMF NaH->Deprotonation MeI Iodomethane (CH3I) Methylation N-Methylation MeI->Methylation HCl Conc. HCl Workup Aqueous Workup & Hydrolysis HCl->Workup Deprotonation->Methylation Indolide Anion Methylation->Workup N-methylated ester Extraction Extraction & Purification Workup->Extraction Product 1-methyl-5-nitro-1H-indole- 2-carboxylic acid Extraction->Product

Caption: Synthetic workflow for this compound.

Alternative Synthetic Strategies

While the N-methylation of a pre-existing 5-nitroindole is the most direct route, other multi-step syntheses are possible, typically involving the construction of the indole ring system followed by functional group manipulations.

One such approach involves the nitration of an indole-2-carboxylate precursor. For instance, methyl 1-acetylindoline-2-carboxylate can be nitrated to introduce the 5-nitro group, followed by dehydrogenation to re-form the indole ring.[3][4] This would then require N-methylation and subsequent hydrolysis of the methyl ester to yield the final product. This route is considerably longer but may be useful if the specific starting materials for the direct N-methylation are unavailable.

The Fischer indole synthesis is another classical method for preparing indole derivatives.[4] In principle, the 4-nitrophenylhydrazone of ethyl pyruvate could be cyclized to form ethyl 5-nitroindole-2-carboxylate, which could then be N-methylated and hydrolyzed as described in the primary route.

Conclusion

The is most efficiently achieved through the N-methylation of 5-nitro-1H-indole-2-carboxylic acid ethyl ester, followed by in-situ hydrolysis. This method is robust, well-documented, and utilizes readily available reagents. Understanding the underlying principles of indole nitrogen deprotonation and nucleophilic substitution is key to successfully executing this synthesis. For researchers and drug development professionals, this compound serves as a valuable and versatile intermediate for the creation of novel therapeutic agents.

References

1-methyl-5-nitro-1H-indole-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1-methyl-5-nitro-1H-indole-2-carboxylic acid

Introduction

This compound is a heterocyclic organic compound featuring a substituted indole core. The structure is characterized by three key functional modifications to the parent indole-2-carboxylic acid scaffold: an N-methylation at position 1, a nitro group (-NO₂) at position 5, and a carboxylic acid (-COOH) at position 2. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the indole ring system, while the carboxylic acid provides a handle for further chemical derivatization, such as amide or ester formation.

This combination of features makes it a valuable building block in medicinal chemistry and materials science. The broader family of nitroindole carboxylic acids has been investigated for various biological activities, including as enzyme inhibitors.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization for researchers and scientists in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

Chemical Structure

The structural formula of this compound is C₁₀H₈N₂O₄.[2][3] The molecule consists of a bicyclic indole ring system where the pyrrole nitrogen is methylated. A strongly electron-withdrawing nitro group is attached to the C5 position of the benzene ring, and a carboxylic acid group is present at the C2 position of thepyrrole ring.

Physicochemical Data Summary

The fundamental physicochemical properties of the compound are summarized in the table below. These properties are essential for its handling, purification, and application in synthetic protocols.

PropertyValueReference
CAS Number 71056-94-5[2]
Molecular Formula C₁₀H₈N₂O₄[2][3]
Molecular Weight 220.18 g/mol [2][3]
Appearance White to yellow precipitate/solid (inferred)[2]
Solubility Soluble in ethyl acetate (EtOAc) and Dimethyl sulfoxide (DMSO)[2]
Monoisotopic Mass 220.0484 Da[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-methylation of its precursor, 5-nitro-1H-indole-2-carboxylic acid ethyl ester.[2] This process involves deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent.

Synthetic Pathway Overview

The key transformation is the selective methylation of the nitrogen at the 1-position of the indole ring. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the N-H of the indole precursor. This step is critical as it generates the highly nucleophilic indole anion. The subsequent addition of an electrophilic methyl source, such as iodomethane (methyl iodide), results in the formation of the N-C bond. The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) to ensure the solubility of the reactants and facilitate the reaction. A simultaneous hydrolysis of the ethyl ester to the carboxylic acid occurs, which is finalized by an acidic workup.[2]

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[2]

Step 1: Deprotonation

  • Dissolve 5-Nitro-1H-indole-2-carboxylic acid ethyl ester (1.0 mmol, 234 mg) in DMF (2 ml).

  • Add Sodium Hydride (NaH) (1.4 mmol, 32 mg) as a suspension.

  • Stir the mixture at room temperature for approximately 10 minutes. The formation of the sodium salt of the indole can be observed.

Step 2: N-Methylation

  • Add Iodomethane (1.2 mmol, 170 mg) dropwise to the reaction mixture.

  • Allow the solution to stir for 1 hour at room temperature to ensure complete methylation.

Step 3: Workup and Purification

  • Quench the reaction by adding H₂O (2 ml).

  • Wash the aqueous mixture with EtOAc (3 x 1 ml) to remove organic impurities.

  • Acidify the aqueous layer to a pH of 1 using concentrated HCl. This protonates the carboxylate, leading to the formation of a white precipitate.

  • Extract the product from the acidified aqueous layer using EtOAc (3 x 1 ml).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the title compound.

Synthesis Workflow Diagram

SynthesisWorkflow Start 5-Nitro-1H-indole-2- carboxylic acid ethyl ester Deprotonation Deprotonation with NaH in DMF Start->Deprotonation Methylation Addition of Iodomethane (CH₃I) Deprotonation->Methylation Workup Aqueous Quench & Acidification (HCl) Methylation->Workup Extraction Extraction with EtOAc Workup->Extraction Product 1-methyl-5-nitro-1H-indole- 2-carboxylic acid Extraction->Product

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive evidence for the structure. The reported chemical shifts in DMSO-d₆ are as follows:[2]

  • δ 4.10 (s, 3H): This singlet corresponds to the three protons of the methyl group attached to the indole nitrogen (N-CH₃). Its integration value of 3H confirms the presence of the methyl group.

  • δ 7.52 (s, 1H): This singlet is assigned to the proton at the C3 position of the indole ring.

  • δ 7.81 (d, 1H): This doublet corresponds to the proton at the C7 position, adjacent to the N-methylated pyrrole ring.

  • δ 8.16-8.20 (m, 1H): This multiplet arises from the proton at the C6 position, which is coupled to both the C7 and C4 protons.

  • δ 8.74 (d, 1H): This downfield doublet is assigned to the proton at the C4 position, which is strongly deshielded by the adjacent electron-withdrawing nitro group.

¹³C NMR Spectroscopy
  • Carboxyl Carbon (-COOH): Expected to appear in the downfield region, typically around 165-185 δ.[5]

  • Aromatic and Heterocyclic Carbons: Carbons of the indole ring would appear between 100-140 δ. The carbon attached to the nitro group (C5) would be significantly shifted.

  • Methyl Carbon (N-CH₃): Expected to appear in the upfield region, around 30-35 δ.

Infrared (IR) Spectroscopy

The IR spectrum of this molecule would be characterized by the absorptions of its key functional groups.

  • O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[5]

  • C=O Stretch: A strong absorption between 1710 and 1760 cm⁻¹ corresponds to the carbonyl of the carboxylic acid. The dimeric form typically absorbs around 1710 cm⁻¹.[5]

  • N-O Stretch (Nitro Group): Two strong, characteristic peaks are expected for the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-H Aromatic Stretch: Peaks would appear just above 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. While one synthetic report noted the absence of the [M+H]⁺ ion under their specific ESI conditions, predicted values provide a useful reference for analysis.[2][4]

AdductPredicted m/z
[M+H]⁺ 221.05568
[M+Na]⁺ 243.03762
[M-H]⁻ 219.04112
[M]⁺ 220.04785

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by its three primary functional components: the indole nucleus, the nitro group, and the carboxylic acid.

Influence of Functional Groups

The nitro group at the C5 position is a powerful electron-withdrawing group. This has two major effects:

  • Increased Acidity: It increases the acidity of the carboxylic acid proton compared to its non-nitrated analog by stabilizing the resulting carboxylate anion.

  • Modified Ring Reactivity: It deactivates the benzene portion of the indole ring towards electrophilic substitution but may render it susceptible to nucleophilic aromatic substitution under certain conditions.

The N-methylation prevents reactions at the indole nitrogen, such as deprotonation or further alkylation.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the C2 position is the most versatile functional group for derivatization. It can readily undergo standard transformations, such as:

  • Amide Bond Formation: Coupling with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of indole-2-carboxamides. Such derivatives have been explored for anti-parasitic activities.[6][7]

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride to produce corresponding esters.

Relevance in Medicinal Chemistry

The nitroindole scaffold is of significant interest in drug discovery. For instance, derivatives of 5-nitroindole-2-carboxylic acid have been synthesized and evaluated as inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[1] The general nitroaromatic motif is present in numerous compounds with antimicrobial and antineoplastic activities.[1] This makes this compound a strategic starting material for generating novel therapeutic candidates.

Molecular Reactivity Sites

References

An In-depth Technical Guide to 1-methyl-5-nitro-1H-indole-2-carboxylic Acid (CAS: 71056-94-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-methyl-5-nitro-1H-indole-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While direct research on this specific molecule is emerging, this document synthesizes available data and provides context based on closely related analogs to offer field-proven insights for researchers.

Core Molecular Attributes

This compound belongs to the indole carboxylic acid family, a class of compounds recognized for its versatile biological activities. The presence of a nitro group at the 5-position and a methyl group at the 1-position of the indole ring are key structural features that are expected to influence its physicochemical properties and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 71056-94-5[1]
Molecular Formula C₁₀H₈N₂O₄[1]
Molecular Weight 220.18 g/mol [1]
Appearance White precipitate (as per synthesis)[1]
Melting Point Not available. For comparison, the related compound 5-nitro-1H-indole-2-carboxylic acid has a melting point of 326 °C (dec.).
Solubility Not available. Expected to be soluble in polar organic solvents like DMF and DMSO.
pKa Not available. The pKa of the carboxylic acid group is influenced by the electron-withdrawing nitro group.

Synthesis and Purification

The primary route for the synthesis of this compound involves the N-methylation of the corresponding ethyl ester followed by hydrolysis.[1]

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of this compound.[1]

Step 1: N-methylation of 5-Nitro-1H-indole-2-carboxylic acid ethyl ester

  • Dissolve 5-Nitro-1H-indole-2-carboxylic acid ethyl ester (1 mmol) in anhydrous N,N-Dimethylformamide (DMF, 2 ml).

  • Add sodium hydride (NaH, 1.4 mmol) as a suspension in heptane and stir the mixture at room temperature for 10 minutes.

  • Add iodomethane (1.2 mmol) dropwise to the solution.

  • Continue stirring at room temperature for 1 hour. During this step, in situ hydrolysis of the ester may occur.

Step 2: Work-up and Isolation

  • Quench the reaction mixture with water (2 ml) and wash with ethyl acetate (3 x 1 ml) to remove organic impurities.

  • Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid (HCl) until a white precipitate forms.

  • Extract the product with ethyl acetate (3 x 1 ml).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo to yield the title compound.

SynthesisWorkflow reagents 5-Nitro-1H-indole-2-carboxylic acid ethyl ester Iodomethane NaH, DMF reaction N-methylation & in situ Hydrolysis (Room Temperature, 1h) reagents->reaction 1. workup Aqueous Work-up (H₂O, EtOAc wash) reaction->workup 2. acidification Acidification (conc. HCl to pH 1) workup->acidification 3. extraction Extraction (EtOAc) acidification->extraction 4. final_product This compound extraction->final_product 5. Drying & Evaporation

Synthesis Workflow Diagram
Purification Strategies

For achieving high purity, the following methods, common for nitroindole carboxylic acids, are recommended:

  • Recrystallization: The choice of solvent is critical. A screening of solvents such as ethanol, methanol, ethyl acetate, or mixtures with water should be performed to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Column Chromatography: For separating closely related impurities, silica gel column chromatography can be employed. A mobile phase consisting of a gradient of ethyl acetate in hexane or dichloromethane, potentially with a small percentage of methanol to increase polarity, is a logical starting point.

  • Acid-Base Extraction: To remove neutral or basic impurities, the crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent, and then re-precipitated by acidification.

Analytical Characterization

The structure of this compound can be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The reported ¹H NMR data (400 MHz, DMSO-d₆) shows characteristic peaks at δ 4.10 (s, 3H, N-CH₃), 7.52 (s, 1H), 7.81 (d, 1H), 8.16-8.20 (m, 1H), and 8.74 (d, 1H), which are consistent with the proposed structure.[1]

  • Mass Spectrometry: While the provided data indicates the absence of a clear (M+H)⁺ peak in ES+ mode, other ionization techniques such as ESI- or APCI- could be employed for molecular weight confirmation.[1]

  • Infrared (IR) Spectroscopy: IR analysis would be expected to show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as the N-O stretches of the nitro group.

Biological and Pharmacological Context

While no specific biological activity has been reported for this compound, the broader class of nitroindole derivatives has demonstrated significant potential in drug discovery.

  • Antiviral Activity: Derivatives of 5-nitroindole-2-carboxylic acid have been synthesized and evaluated as inhibitors of HIV-1 integrase, a key enzyme in viral replication.[2][3] This suggests that the core scaffold of the title compound is a promising starting point for the development of novel antiviral agents.

  • Anticancer Potential: Various indole derivatives are known to exhibit anticancer activity through mechanisms such as the inhibition of tubulin polymerization and the induction of apoptosis.[4][5] The nitroindole scaffold, in particular, has been investigated for its ability to bind to G-quadruplex DNA structures, such as the c-Myc promoter, leading to antiproliferative effects in cancer cells.[6][7]

  • Anti-inflammatory Properties: The indoline scaffold, a reduced form of indole, has been explored for the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, which have potential as anti-inflammatory agents.

The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the indole ring system, which may be a key determinant of biological activity. Further investigation into the biological effects of this compound is warranted.

BiologicalPotential cluster_potential Potential Biological Activities (based on analogs) TargetCompound 1-methyl-5-nitro-1H- indole-2-carboxylic acid (CAS 71056-94-5) Antiviral Antiviral (e.g., HIV-1 Integrase Inhibition) TargetCompound->Antiviral Anticancer Anticancer (e.g., Tubulin Inhibition, G-Quadruplex Binding) TargetCompound->Anticancer AntiInflammatory Anti-inflammatory (e.g., 5-LOX/sEH Inhibition) TargetCompound->AntiInflammatory

Potential Therapeutic Areas for Investigation

Safety, Handling, and Storage

No specific safety data sheet (SDS) is currently available for this compound. However, based on the general properties of aromatic nitro compounds, the following precautions are advised:

  • Health Hazards: Aromatic nitro compounds can be toxic and are often readily absorbed through the skin.[8] They may cause irritation to the skin, eyes, and respiratory tract.

  • Fire and Explosion Hazards: Organic nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[9] They should be stored away from heat and strong oxidizing agents.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.

It is imperative to perform a thorough risk assessment before handling this compound.

Future Research Directions

This compound represents a molecule of significant interest for further investigation. Key areas for future research include:

  • Comprehensive Biological Screening: A systematic evaluation of its activity against a panel of cancer cell lines, viral targets, and inflammatory markers is highly recommended.

  • Physicochemical Profiling: Experimental determination of its melting point, solubility in various solvents, and pKa will provide crucial data for its development.

  • Structural Biology: If biological activity is identified, co-crystallization studies with its molecular target could elucidate the mechanism of action and guide further structure-activity relationship (SAR) studies.

  • Derivatization: The carboxylic acid moiety provides a convenient handle for the synthesis of a library of derivatives (e.g., amides, esters) to explore and optimize biological activity.

References

The Nitroindole Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis, Biological Activity, and Therapeutic Potential of Nitroindole Derivatives

Introduction: The Strategic Importance of the Nitroindole Core

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and pharmaceuticals.[1][2] The introduction of a nitro (NO₂) group to this heterocyclic system fundamentally alters its electronic properties, typically transforming the electron-rich indole into a more electrophilic molecule.[1] This strategic modification unlocks unique chemical reactivity and serves as the foundation for a diverse range of biological activities, establishing nitroindole derivatives as promising candidates in contemporary drug discovery.[1][3]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the primary biological activities of nitroindole derivatives—anticancer, antimicrobial, and neuroprotective—grounded in mechanistic insights and supported by field-proven experimental protocols. We will explore the causality behind their mechanisms of action, from targeting unique DNA structures in cancer cells to modulating oxidative stress pathways in neurodegenerative models.

Part 1: Anticancer Activity of Nitroindole Derivatives

Nitroindole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[4][5] Their efficacy stems from multiple mechanisms of action, most notably the inhibition of key oncogenic pathways and the induction of programmed cell death.

Mechanism of Action: G-Quadruplex Stabilization and Oncogene Suppression

A primary mechanism for certain 5- and 7-nitroindole derivatives is the binding to and stabilization of G-quadruplex (G4) DNA structures.[4] These are non-canonical, four-stranded DNA structures found in guanine-rich sequences, which are prevalent in the promoter regions of oncogenes like c-Myc.[6][7]

The c-Myc oncoprotein is a master regulator of cell proliferation and metabolism, and its overexpression is a hallmark of many cancers.[4] By binding to the G-quadruplex in the c-Myc promoter, specific nitroindole derivatives can inhibit the transcription of the oncogene.[4][6] This leads to the downregulation of c-Myc protein expression, resulting in the suppression of tumor growth, cell cycle arrest, and the induction of apoptosis.[6][7]

Another critical aspect of their anticancer activity is the generation of intracellular Reactive Oxygen Species (ROS).[6][7] This increase in oxidative stress can overwhelm the cancer cell's antioxidant defenses, leading to cellular damage and apoptosis. The viability of cancer cells treated with these compounds can be partially restored by pretreatment with antioxidants like N-acetyl cysteine (NAC), confirming the role of ROS in their mechanism.[6]

GQuadruplex_Inhibition Transcription Transcription cMyc_mRNA cMyc_mRNA Transcription->cMyc_mRNA Reduced Transcription cMyc_Protein cMyc_Protein cMyc_mRNA->cMyc_Protein Reduced Translation CellCycleArrest CellCycleArrest cMyc_Protein->CellCycleArrest Leads to Nitroindole Nitroindole ROS ROS Nitroindole->ROS Induces Apoptosis Apoptosis ROS->Apoptosis Contributes to CellCycleArrest->Apoptosis

Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of nitroindole derivatives is typically quantified by their IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Compound ClassCancer Cell LineIC₅₀ (µM)Primary Mechanism of ActionReference
Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical)5.08 ± 0.91c-Myc G-quadruplex binder, ROS induction[6]
1-Morpholinomethyl-5-nitroindole derivativeHOP-62 (Lung)<0.01Not specified[8]
1-Morpholinomethyl-5-nitroindole derivativeHL-60(TB) (Leukemia)0.50Not specified[8]

Part 2: Antimicrobial Activity of Nitroindole Derivatives

The unique electronic properties conferred by the nitro group make these compounds potent antimicrobial agents.[3] Their activity spans a range of pathogens, including Gram-positive bacteria and fungi.[9]

Mechanism of Action: Reductive Activation and Cellular Damage

The antimicrobial action of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the target microorganism.[3] This process, often using NADH or NADPH as reducing agents, is a double-edged sword: it is essential for the compound's activity but also the source of its potential toxicity.[3]

The reduction pathway generates highly reactive intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[3] These intermediates can covalently bind to and damage critical biomolecules, including DNA, leading to nuclear damage and ultimately, cell death.[3] This mechanism of "reductive activation" is a key strategy for designing effective antimicrobial drugs that are selectively toxic to pathogens.

Antimicrobial_Mechanism

Spectrum of Activity and Quantitative Data

Nitroindole derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but often exhibit less activity against Gram-negative bacteria.[9] Several derivatives also display significant antifungal properties.[10] The efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Indole-thiadiazole derivative (2h)S. aureus ATCC 259236.25
Indole-triazole derivative (3d)MRSA ATCC 433003.125
Indole-triazole derivative (3d)E. coli ATCC 259223.125
Indole-triazole derivative (3d)C. krusei ATCC 62583.125[10]

Part 3: Neuroprotective Potential of Nitroindole Derivatives

While the broader class of indole derivatives is well-studied for neuroprotection, the specific role of nitroindoles is an emerging area.[11][12][13] The principles of their action are rooted in combating oxidative stress and inflammation, key drivers of neurodegenerative diseases.[14][15][16]

Mechanism of Action: Antioxidant and Anti-Inflammatory Effects

Neurodegenerative disorders are often characterized by excessive production of ROS and chronic neuroinflammation.[14][15] Indole-based compounds can exert neuroprotective effects through several mechanisms:

  • Antioxidant Properties: They can act as free radical scavengers, neutralizing harmful ROS and protecting neuronal cells from oxidative damage.[11][14]

  • Metal Chelation: Some derivatives can chelate metal ions like copper, which are implicated in the generation of ROS and the aggregation of amyloid-beta peptides in Alzheimer's disease.[11][12]

  • Anti-Inflammatory Action: They can modulate inflammatory pathways in the brain, for instance, by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α in microglial cells.[15][16]

  • Melatoninergic Receptor Binding: Certain nitro-isomers of melatonin analogues show high affinity and selectivity for MT₃ binding sites, suggesting a potential role in modulating circadian rhythms and related neurological functions.[17]

Part 4: Experimental Protocols & Methodologies

The trustworthiness of any finding rests on robust and reproducible experimental design. The following section details standardized protocols for evaluating the biological activities described above.

Experimental_Workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies (for Active Hits) cluster_validation In Vivo Validation Compound Nitroindole Derivative Library Cytotoxicity Cytotoxicity Assay (e.g., MTT / Alamar Blue) Compound->Cytotoxicity Test Antimicrobial Antimicrobial Screen (MIC Determination) Compound->Antimicrobial Test CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Proceed with Active Compounds ROS_Assay ROS Detection Assay (e.g., DCFH-DA) Cytotoxicity->ROS_Assay Proceed with Active Compounds Binding Target Binding Assay (e.g., G4-FID) Cytotoxicity->Binding Proceed with Active Compounds WesternBlot Protein Expression (Western Blot for c-Myc, etc.) Cytotoxicity->WesternBlot Proceed with Active Compounds AnimalModel Animal Model Studies (e.g., Xenograft, Neurotoxin) CellCycle->AnimalModel Validate Lead Compound ROS_Assay->AnimalModel Validate Lead Compound Binding->AnimalModel Validate Lead Compound WesternBlot->AnimalModel Validate Lead Compound

Protocol: In Vitro Anticancer Cytotoxicity (AlamarBlue Assay)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of 5-nitroindole derivatives on HeLa cells.[6]

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the nitroindole test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • AlamarBlue Addition: Add 10 µL of AlamarBlue reagent to each well.

  • Final Incubation: Incubate for an additional 2-4 hours, protected from light.

  • Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Test)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.[10]

  • Inoculum Preparation: Prepare an inoculum of the test microorganism (e.g., S. aureus) from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 10⁸ CFU/mL for bacteria).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth (e.g., Mueller-Hinton Broth). Concentrations may range from 200 µg/mL down to 0.78 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24 hours for bacteria or at 25°C for 48 hours for fungi.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Protocol: In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)

This assay evaluates a compound's ability to protect neuronal cells from oxidative damage.[11][12]

  • Cell Seeding: Seed human neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate for 5-7 days.[18]

  • Pre-treatment: Treat the differentiated cells with various concentrations of the nitroindole compound for 1-2 hours.

  • Induction of Oxidative Stress: Add a solution of hydrogen peroxide (H₂O₂) to the wells (e.g., final concentration of 500 µM) to induce oxidative stress.[11] Maintain the compound treatment during this period.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Assess cell viability using a standard method like the MTT assay.[11]

  • Data Analysis: Compare the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.

Conclusion and Future Perspectives

Nitroindole derivatives represent a versatile and potent class of molecules with significant therapeutic potential across oncology, infectious diseases, and neurology. Their activity is intrinsically linked to the electronic modifications imparted by the nitro group, which enables unique interactions with biological targets. The ability of these compounds to stabilize G-quadruplex DNA structures offers a targeted approach to silencing oncogenes like c-Myc, a strategy of high interest in cancer therapy. Furthermore, their capacity for reductive activation within microbes provides a foundation for developing novel antibiotics to combat drug-resistant pathogens.

Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity while minimizing off-target toxicity.[6][19][20] Elucidating the full spectrum of their molecular targets and exploring their potential in combination therapies will be crucial for translating the promise of these privileged scaffolds into clinical success.

References

An In-depth Technical Guide to the Molecular Structure of 1-methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-methyl-5-nitro-1H-indole-2-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its synthesis, spectroscopic characterization, and molecular structure, offering insights grounded in established chemical principles.

Introduction

This compound (C₁₀H₈N₂O₄, Molar Mass: 220.18 g/mol ) belongs to the indole class of heterocyclic compounds, a scaffold frequently encountered in biologically active molecules. The presence of a nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the indole ring system. This, in conjunction with the carboxylic acid function at the 2-position and N-methylation, makes it a valuable intermediate for the synthesis of more complex molecular architectures.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number71056-94-5[1]
Molecular FormulaC₁₀H₈N₂O₄[1]
Molecular Weight220.18 g/mol [1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 5-nitro-1H-indole-2-carboxylic acid. This precursor can be synthesized via the Fischer indole synthesis.

Synthesis of the Precursor: 5-nitro-1H-indole-2-carboxylic acid

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. In the context of our target's precursor, this involves the acid-catalyzed reaction of p-nitrophenylhydrazine with pyruvic acid. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement (the key step of the Fischer synthesis) to form the indole nucleus.

fischer_indole_synthesis p_nitrophenylhydrazine p-Nitrophenylhydrazine hydrazone Hydrazone Intermediate p_nitrophenylhydrazine->hydrazone Condensation pyruvic_acid Pyruvic Acid pyruvic_acid->hydrazone indole_ester 5-nitro-1H-indole-2-carboxylate hydrazone->indole_ester [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) final_product 5-nitro-1H-indole-2-carboxylic acid indole_ester->final_product Hydrolysis

Figure 1: Conceptual workflow for the Fischer indole synthesis of 5-nitro-1H-indole-2-carboxylic acid.

N-Methylation and Saponification

The final step involves the N-methylation of the indole nitrogen followed by saponification of the ester to yield the target carboxylic acid.

Step 1: N-Methylation of Ethyl 5-nitro-1H-indole-2-carboxylate [1]

  • To a solution of ethyl 5-nitro-1H-indole-2-carboxylate in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at room temperature under an inert atmosphere. The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the indole nitrogen, forming the corresponding sodium salt. This enhances the nucleophilicity of the nitrogen for the subsequent alkylation step.

  • Stir the resulting suspension for 10-15 minutes to ensure complete deprotonation.

  • Add methyl iodide (CH₃I) dropwise to the reaction mixture. Methyl iodide serves as the electrophile for the Sₙ2 reaction with the indole anion.

  • Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 2: Saponification to this compound [1]

  • Upon completion of the N-methylation, quench the reaction by the careful addition of water.

  • The ester is then saponified in situ or by the addition of an aqueous base (e.g., NaOH or KOH) and heating.

  • After saponification, acidify the aqueous layer with a strong acid, such as concentrated hydrochloric acid (HCl), to a pH of approximately 1. This protonates the carboxylate, leading to the precipitation of the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to afford the final product.

synthesis_workflow start Ethyl 5-nitro-1H- indole-2-carboxylate deprotonation Deprotonation (NaH in DMF) start->deprotonation methylation N-Methylation (CH3I) deprotonation->methylation saponification Saponification (Aqueous Base) methylation->saponification acidification Acidification (HCl) saponification->acidification product 1-methyl-5-nitro-1H- indole-2-carboxylic acid acidification->product

Figure 2: Synthetic workflow for this compound.

Spectroscopic Characterization and Molecular Structure

A thorough understanding of the molecular structure of this compound is paramount for its application in further research. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The reported ¹H NMR data in DMSO-d₆ is as follows: δ 4.10 (s, 3H), 7.52 (s, 1H), 7.81 (d, 1H), 8.16-8.20 (m, 1H), 8.74 (d, 1H)[1].

  • δ 4.10 (s, 3H): The singlet integrating to three protons is characteristic of the N-methyl group.

  • Aromatic Protons: The signals in the aromatic region (δ 7.5-8.8) correspond to the protons on the indole ring. The presence of the electron-withdrawing nitro group at the 5-position and the carboxylic acid at the 2-position significantly deshields these protons, shifting them downfield.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two prominent absorptions: a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch between 1710 and 1760 cm⁻¹[3]. The broadness of the O-H band is due to hydrogen bonding. For this compound, the C=O stretch is expected to be in the lower end of the range due to conjugation with the indole ring. Additionally, characteristic absorptions for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹) and C-N stretching will be present.

Mass Spectrometry

Predicted mass spectrometry data suggests the following adducts and their mass-to-charge ratios (m/z): [M+H]⁺ at 221.05568 and [M-H]⁻ at 219.04112[4]. High-resolution mass spectrometry would be essential to confirm the elemental composition of the synthesized compound.

Crystallography and 3D Molecular Structure

Currently, there is no publicly available crystal structure for this compound. However, studies on related indole derivatives, such as 5-nitroindole, reveal that intermolecular interactions like hydrogen bonding and π-π stacking play a crucial role in their crystal packing[2][5]. It is expected that in the solid state, this compound would form dimers through hydrogen bonding between the carboxylic acid moieties. The planarity of the indole ring system would also facilitate π-π stacking interactions.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation. The nitro group can be reduced to an amine, providing a handle for further functionalization. The indole ring itself, being electron-deficient due to the nitro group, will have altered reactivity compared to unsubstituted indoles.

Derivatives of nitroindoles have shown a wide range of biological activities, including antimicrobial and anticancer properties. The this compound scaffold serves as a key building block for the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential of Nitroindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Nitroindole Scaffold - A Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone in drug discovery, forming the structural basis of a vast array of biologically active molecules.[1] The introduction of a nitro group onto this privileged scaffold dramatically alters its electronic properties, creating a unique chemical entity with a distinct reactivity and pharmacological profile.[2] The electron-withdrawing nature of the nitro group modulates the indole ring's reactivity and its interactions with biological targets, opening up new avenues for therapeutic intervention.[2] This technical guide provides an in-depth exploration of the potential therapeutic targets of nitroindole compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, supported by quantitative data and detailed experimental protocols, to illuminate the path from chemical structure to clinical potential.

I. The Oncogenic Potential of Nitroindole Derivatives: A Multi-pronged Attack on Cancer

Nitroindole-based compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxic activity against a range of cancer cell lines through diverse mechanisms of action.[3] Their therapeutic potential in oncology stems from their ability to target key signaling pathways and unique DNA structures that are critical for tumor growth and survival.

A. G-Quadruplex DNA Stabilization: Silencing the Oncogenes

A primary and extensively studied mechanism of action for several 5- and 7-nitroindole derivatives is their ability to bind to and stabilize G-quadruplex (G4) DNA structures.[2][4] These non-canonical secondary DNA structures are prevalent in the promoter regions of numerous oncogenes, including the master regulator of cell proliferation, c-Myc.[4] By stabilizing the G4 structure in the c-Myc promoter, these nitroindole compounds effectively inhibit its transcription, leading to a downregulation of the c-Myc protein and subsequent suppression of tumor growth.[2][4]

Key Insights into G4-DNA Binding: Structure-activity relationship (SAR) studies have revealed that the position of the nitro group and the nature of substituents on the indole ring are critical for G4 binding and stabilization. For instance, a nitro group at the 5-position of the indole core has been shown to be crucial for binding affinity.[4] Furthermore, the addition of flexible elements, such as a pyrrolidine-substituted scaffold, can enhance the interaction with the terminal G-quartets of the G4 structure.[2][4]

graph G4_Stabilization { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

}

Figure 1: Mechanism of G4-DNA stabilization by nitroindole derivatives.
Compound Cancer Cell Line IC50 (µM) Mechanism of Action Reference
Pyrrolidine-substituted 5-nitroindoleHeLa5.08c-Myc G-quadruplex binder[4]
Substituted 7-nitroindole-2-carboxylic acidVariousVariesFructose-1,6-bisphosphatase inhibitor[3]
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHOP-62 (Non-small cell lung cancer)<0.1Not specified[5]
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHL-60(TB) (Leukemia)0.5Not specified[5]
B. Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Indole derivatives, in general, have been shown to modulate this pathway, and nitroindole compounds are no exception. They can exert their anticancer effects by inhibiting key components of this pathway, leading to cell cycle arrest and apoptosis.

Causality in Pathway Inhibition: The precise molecular interactions through which nitroindoles inhibit the PI3K/Akt/mTOR pathway are still under investigation. However, it is hypothesized that they may act as ATP-competitive inhibitors of the kinase domains of PI3K, Akt, or mTOR, or they may interfere with the protein-protein interactions that are essential for pathway activation.

graph PI3K_Pathway { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

}

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by nitroindole compounds.

II. Neuroprotective Potential: Targeting Neuronal Nitric Oxide Synthase (nNOS)

The overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[3] Consequently, the selective inhibition of nNOS represents a promising therapeutic strategy. The 7-nitroindole scaffold has been identified as a key pharmacophore for potent and selective nNOS inhibition.[2]

Mechanism of nNOS Inhibition: 7-Nitroindole-based inhibitors act as competitive inhibitors at the active site of nNOS, competing with the substrate L-arginine or the cofactor tetrahydrobiopterin. This blockage of the active site prevents the production of NO, thereby mitigating its downstream neurotoxic effects.[3]

graph nNOS_Inhibition { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

}

Figure 3: Neuroprotective mechanism of 7-nitroindole derivatives via nNOS inhibition.
Compound Target Selectivity Potential Indication Reference
7-NitroindazolenNOSSelective over eNOS and iNOSNeurodegenerative diseases[2]

III. Antimicrobial and Anti-inflammatory Applications

The therapeutic potential of nitroindole compounds extends beyond oncology and neuroprotection. These versatile molecules have also demonstrated promising antimicrobial and anti-inflammatory activities.

A. Antimicrobial Activity: A Multi-Target Approach

Nitro-containing compounds, including nitroindoles, exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[6] The proposed mechanism of action often involves the intracellular reduction of the nitro group, which generates reactive and toxic nitroso and hydroxylamine intermediates. These intermediates can induce oxidative stress and damage cellular components, leading to cell death.[6]

Specific Microbial Targets: While the generation of reactive species is a general mechanism, specific microbial enzymes have also been identified as targets for nitro-compounds. For instance, nitro-derivatives have been shown to inhibit bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[7] Additionally, some indole derivatives have been found to act as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that confers multidrug resistance.[8]

Compound Class Microorganism MIC Proposed Target Reference
Indole-triazole derivativesS. aureus, MRSA, C. krusei3.125-50 µg/mLNot specified[9]
5-nitro-3-phenyliminoindol-2(3H)-onesGram-positive bacteriaNot specifiedNot specified[10]
B. Anti-inflammatory Effects: Modulating Inflammatory Pathways

Indole derivatives have long been recognized for their anti-inflammatory properties. The introduction of a nitro group can further enhance this activity. Nitroindole-containing compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11] This suggests that they may modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[11]

IV. Experimental Protocols: A Guide to Target Validation

To facilitate further research and development of nitroindole-based therapeutics, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.

A. Synthesis of a C2-Substituted 7-Nitro-1H-indole-2-carboxylic Acid Derivative

This protocol describes a generalized two-step synthesis of a class of compounds that has shown biological activity.

Step 1: Fischer Indole Synthesis

  • To a stirred solution of 2-nitrophenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ethyl 7-nitro-1H-indole-2-carboxylate intermediate.

Step 2: Saponification

  • Dissolve the ethyl 7-nitro-1H-indole-2-carboxylate intermediate in a mixture of ethanol and 1M aqueous sodium hydroxide.

  • Stir the mixture at room temperature for 12-16 hours.

  • Acidify the reaction mixture with 1M hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the 7-nitro-1H-indole-2-carboxylic acid derivative.

B. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of nitroindole compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the nitroindole compound for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

C. In Vitro nNOS Enzyme Inhibition Assay

This assay measures the ability of nitroindole compounds to inhibit the activity of purified nNOS.

  • Prepare a reaction mixture containing purified recombinant human nNOS, L-arginine (substrate), NADPH (cofactor), calmodulin, and tetrahydrobiopterin in an appropriate buffer.

  • Add the nitroindole compound at various concentrations to the reaction mixture.

  • Initiate the reaction and incubate at 37°C for a specified time.

  • Measure the production of nitric oxide using a suitable detection method, such as the Griess assay, which measures the accumulation of nitrite, a stable oxidation product of NO.

  • Calculate the percentage of nNOS inhibition and determine the IC50 value.

D. G-Quadruplex DNA Stabilization Assay (PCR Stop Assay)

This assay determines the ability of a compound to stabilize G-quadruplex structures and block DNA polymerase activity.

  • Design a DNA template containing a G-quadruplex-forming sequence (e.g., from the c-Myc promoter).

  • Anneal a fluorescently labeled primer to the template.

  • Perform a primer extension reaction using a DNA polymerase in the presence of dNTPs and varying concentrations of the nitroindole compound.

  • Analyze the reaction products by denaturing polyacrylamide gel electrophoresis.

  • Stabilization of the G-quadruplex by the compound will cause the polymerase to stall, resulting in a truncated product that can be visualized and quantified.

V. Future Perspectives and Conclusion

The nitroindole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The unique electronic properties conferred by the nitro group provide a powerful tool for modulating the biological activity of the indole core, leading to compounds with potent and selective activities against a range of therapeutic targets. While significant progress has been made, particularly in the areas of oncology and neuroprotection, the full therapeutic potential of nitroindole compounds is yet to be realized. Further research is needed to elucidate the precise molecular mechanisms of action, optimize the pharmacokinetic and pharmacodynamic properties of lead compounds, and explore their efficacy in a broader range of diseases. The information and protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community, fostering continued innovation in this exciting field of drug discovery.

References

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Discovery and History of Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the pivotal role of indole-2-carboxylic acid, a heterocyclic compound that has become a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active molecules. From its early discovery as a derivative of the parent indole structure to its current status as a critical building block in modern medicine, this document provides a comprehensive overview of its history, synthesis, and profound impact on drug development.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of indole-2-carboxylic acid is intrinsically woven into the broader history of indole chemistry. The journey began with the isolation of indole itself from indigo dye in the 19th century. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust, a landmark achievement that opened the door to understanding this crucial heterocyclic system.[1][2][3]

While early work focused on the parent indole, the late 19th and early 20th centuries saw the development of synthetic methodologies that would directly lead to indole derivatives, including the vital indole-2-carboxylic acid. Two classical reactions stand out in this regard: the Fischer Indole Synthesis and the Reissert Indole Synthesis.

The Fischer Indole Synthesis: An Adaptable Classic

Developed in 1883 by Emil Fischer, the Fischer indole synthesis is one of the oldest and most reliable methods for preparing substituted indoles.[1][4][5][6][7] The reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.

While not its initial primary application, the Fischer synthesis was adapted to produce indole-2-carboxylic acid by reacting phenylhydrazine with pyruvic acid.[1][8] The resulting indole-2-carboxylic acid could then be isolated or decarboxylated in situ to yield the parent indole.[1][8] This adaptation demonstrated the versatility of the Fischer synthesis and provided a direct route to this important carboxylic acid derivative.

Experimental Workflow: Fischer Indole Synthesis of Indole-2-Carboxylic Acid

The following diagram illustrates the general workflow for the Fischer indole synthesis as adapted for indole-2-carboxylic acid production.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products phenylhydrazine Phenylhydrazine condensation Condensation phenylhydrazine->condensation pyruvic_acid Pyruvic Acid pyruvic_acid->condensation hydrazone Phenylhydrazone Intermediate condensation->hydrazone Formation of Hydrazone cyclization Acid-Catalyzed Cyclization indole_acid Indole-2-Carboxylic Acid cyclization->indole_acid Indolization hydrazone->cyclization indole Indole (optional) indole_acid->indole Decarboxylation (Heat)

Caption: Fischer Indole Synthesis for Indole-2-Carboxylic Acid.

The Reissert Indole Synthesis: A Direct Approach

In 1897, Arnold Reissert developed a multi-step synthesis that directly yields indole-2-carboxylic acid as a key intermediate.[3][9][10][11][12] The Reissert indole synthesis begins with the base-catalyzed condensation of o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvic ester.[3][9] This intermediate is then subjected to reductive cyclization, typically using reagents like ferrous sulfate and ammonia or zinc in acetic acid, to afford indole-2-carboxylic acid.[9][12][13]

The significance of the Reissert synthesis lies in its direct and planned approach to constructing the indole-2-carboxylic acid scaffold. This method provided a more controlled and often higher-yielding pathway compared to the early adaptations of the Fischer synthesis for this specific target.

Signaling Pathway: Reissert Indole Synthesis

The diagram below outlines the key transformations in the Reissert indole synthesis.

Reissert_Synthesis start o-Nitrotoluene + Diethyl Oxalate condensation Base-Catalyzed Condensation start->condensation intermediate o-Nitrophenylpyruvic Ester condensation->intermediate reduction Reductive Cyclization intermediate->reduction product Indole-2-Carboxylic Acid reduction->product decarboxylation Decarboxylation (Heat) product->decarboxylation final_product Indole decarboxylation->final_product

Caption: Key steps of the Reissert Indole Synthesis.

Modern Synthetic Methodologies and Protocols

While the classical syntheses laid the groundwork, modern organic chemistry has introduced a plethora of more efficient, versatile, and environmentally benign methods for the synthesis of indole-2-carboxylic acids. These contemporary approaches often offer milder reaction conditions, greater functional group tolerance, and higher yields.

MethodKey FeaturesTypical Reagents
Leimgruber–Batcho Indole Synthesis High-yielding and popular in the pharmaceutical industry.[1]o-Nitrotoluene derivatives, dimethylformamide dimethyl acetal (DMF-DMA), reducing agents.
Palladium-Catalyzed Hydrogen Reduction Environmentally benign process with a reusable catalyst, leading to a product of excellent purity.[14]3-(2-nitrophenyl)-2-oxopropanoic sodium salt, Pd-loaded Al-MCM-41 mesoporous catalyst, H₂.
Hydrolysis of Indole-2-carboxylates A straightforward method starting from the corresponding ester.[15]Indole-2-carboxylate ester, NaOH or other bases.
Copper-Catalyzed Decarboxylative N-Arylation A method to synthesize N-aryl indoles from indole-2-carboxylic acids.[16]Indole-2-carboxylic acid, aryl halide, Cu₂O catalyst.

Experimental Protocol: A Practical Synthesis of Indole-2-carboxylic Acid via Hydrogenation

This protocol is adapted from a modern, environmentally conscious approach.[14]

Step 1: Preparation of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt

  • To a solution of sodium ethoxide in ethanol, add 1-methyl-2-nitrobenzene and diethyl oxalate.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the resulting precipitate and wash with ethanol to obtain the sodium salt.

Step 2: Reductive Cyclization

  • Suspend the 3-(2-nitrophenyl)-2-oxopropanoic sodium salt in a suitable solvent (e.g., ethanol/water mixture).

  • Add a catalytic amount of Pd-loaded Al-MCM-41 mesoporous catalyst.

  • Pressurize the reaction vessel with hydrogen gas and stir at a controlled temperature until the uptake of hydrogen ceases.

  • Filter the catalyst and wash with the solvent.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the indole-2-carboxylic acid.

  • Filter, wash with water, and dry the product.

The Impact on Drug Discovery and Development

The true significance of indole-2-carboxylic acid lies in its role as a versatile scaffold for the development of a wide range of therapeutic agents. Its rigid bicyclic structure, coupled with the reactive carboxylic acid handle, allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities.

Key Therapeutic Areas:

  • Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle.[8][9] The indole core and the C2 carboxyl group can chelate with magnesium ions in the active site of the integrase.

  • Anticancer Agents: Certain indole-2-carboxylic acid benzylidene-hydrazides have been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization.[2]

  • Other Applications: The indole-2-carboxylic acid framework is also found in compounds targeting a variety of other conditions, highlighting its status as a "privileged structure" in medicinal chemistry.

The continued exploration of indole-2-carboxylic acid and its derivatives promises to yield novel therapeutic agents for years to come, solidifying its legacy as a molecule of immense historical and practical importance in the scientific community.

References

A Technical Guide to 1-methyl-5-nitro-1H-indole-2-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive review of 1-methyl-5-nitro-1H-indole-2-carboxylic acid, a heterocyclic organic compound with significant potential as a scaffold in medicinal chemistry. While direct biological data on this specific molecule is limited in publicly accessible literature, its structural motifs—the N-methylated indole core, the C2-carboxylic acid, and the C5-nitro group—are prevalent in a variety of pharmacologically active agents. This document details the established synthesis and known physicochemical properties of the title compound. Furthermore, it extrapolates its potential biological activities by conducting an in-depth review of structurally related analogs, particularly in the domains of antiviral and anti-parasitic research. By examining the structure-activity relationships of these related compounds, this guide aims to provide a foundational understanding for researchers, scientists, and drug development professionals, highlighting future research avenues for this compound as a valuable building block for novel therapeutics.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets.

The introduction of specific substituents onto the indole ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The nitro group (NO₂), a strong electron-withdrawing group, is known to significantly modulate the biological activity of parent molecules, often imparting antimicrobial, antineoplastic, and anti-inflammatory effects[1][2]. Its position on the indole ring is critical for determining target specificity and potency. Concurrently, N-alkylation, such as the N-methylation present in the title compound, can enhance metabolic stability and modify binding interactions.

This guide focuses on the specific molecule This compound (CAS: 71056-94-5). We will first delineate its known chemical properties and synthesis. Subsequently, we will explore its latent therapeutic potential by reviewing the documented biological activities of close structural analogs, thereby providing a scientifically grounded rationale for its future investigation in drug discovery programs.

Physicochemical Properties and Structural Information

This compound is a derivative of indole with a molecular formula of C₁₀H₈N₂O₄ and a molecular weight of 220.18 g/mol [3][4]. Its core structure consists of a bicyclic indole ring, substituted with a methyl group at the nitrogen of the pyrrole ring (position 1), a carboxylic acid at position 2, and a nitro group on the benzene ring at position 5.

Structural and Chemical Data

A summary of the key identifiers and predicted properties for this compound is presented below.

PropertyValueSource
CAS Number 71056-94-5ChemicalBook[3]
Molecular Formula C₁₀H₈N₂O₄PubChem[5]
Molecular Weight 220.18ChemicalBook[3]
Canonical SMILES CN1C2=C(C=C(C=C2)--INVALID-LINK--[O-])C=C1C(=O)OPubChem[5]
InChI Key IRQPCRXWJLFPLG-UHFFFAOYSA-NPubChem[5]
XlogP (Predicted) 1.8PubChem[5]
Monoisotopic Mass 220.0484 DaPubChem[5]
Chemical Structure Diagram

The two-dimensional structure of this compound is depicted below.

Chemical structure of the title compound.

Synthesis and Characterization

The synthesis of this compound is achieved through the N-methylation of its precursor, 5-nitro-1H-indole-2-carboxylic acid ethyl ester, followed by saponification.[3]

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures.[3] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Materials:

  • 5-Nitro-1H-indole-2-carboxylic acid ethyl ester

  • Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Heptane

  • Iodomethane (CH₃I)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Concentrated Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Deprotonation: 5-Nitro-1H-indole-2-carboxylic acid ethyl ester (1 mmol) is dissolved in DMF (2 ml). Sodium hydride (1.4 mmol) is added.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants. NaH is a strong, non-nucleophilic base used to deprotonate the indole nitrogen (N-H, pKa ≈ 17). This creates a highly nucleophilic indole anion, which is essential for the subsequent alkylation step.

  • Alkylation: The mixture is stirred at room temperature for 10 minutes. Iodomethane (1.2 mmol) is added dropwise. The solution is stirred for 1 hour.

    • Rationale: Iodomethane serves as the methyl source. The indole anion performs an Sₙ2 reaction on the electrophilic methyl carbon of iodomethane, displacing the iodide leaving group and forming the N-C bond.

  • Hydrolysis (Saponification): During the reaction, hydrolysis of the ethyl ester occurs to yield the carboxylate salt.[3]

    • Rationale: While not an intended separate step in the cited procedure, residual water or the workup conditions facilitate the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a common subsequent or concurrent reaction in such syntheses.

  • Workup and Extraction: The reaction is quenched with H₂O (2 ml) and washed with EtOAc (3 x 1 ml) to remove organic impurities.

    • Rationale: Quenching with water neutralizes any remaining NaH. The initial ethyl acetate wash removes unreacted iodomethane and other non-polar side products.

  • Acidification and Precipitation: The aqueous layer is acidified to pH 1 with concentrated HCl. A white precipitate of the final product forms.

    • Rationale: Acidification protonates the carboxylate salt, rendering the this compound insoluble in the aqueous medium, causing it to precipitate out of the solution.

  • Isolation and Purification: The precipitate is extracted with EtOAc (3 x 1 ml). The combined organic layers are dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the title compound.

    • Rationale: The protonated carboxylic acid is soluble in ethyl acetate, allowing its extraction from the aqueous layer. MgSO₄ is a drying agent that removes residual water from the organic phase. Evaporation of the solvent yields the purified solid product.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

G Synthesis & Purification Workflow start Start: 5-Nitro-1H-indole- 2-carboxylic acid ethyl ester deprotonation 1. Deprotonation (NaH in DMF) start->deprotonation alkylation 2. N-Methylation (Iodomethane) deprotonation->alkylation hydrolysis 3. In-situ Hydrolysis alkylation->hydrolysis workup 4. Aqueous Workup (Quench & Wash) hydrolysis->workup acidification 5. Acidification (HCl) & Precipitation workup->acidification extraction 6. Extraction (Ethyl Acetate) acidification->extraction drying 7. Drying & Evaporation extraction->drying product End Product: 1-methyl-5-nitro-1H-indole- 2-carboxylic acid drying->product

Workflow for synthesis and purification.
Characterization Data

The structure of the synthesized compound is confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 4.10 (s, 3H, -CH₃), 7.52 (s, 1H, indole-H3), 7.81 (d, 1H, indole-H7), 8.16-8.20 (m, 1H, indole-H6), 8.74 (d, 1H, indole-H4).[3]

  • LC/MS: The cited literature notes a retention time (tr) of 1.24 min, although the specific conditions were not detailed.[3]

Biological and Pharmacological Activities (Review of Analogs)

While direct experimental data on the biological activity of this compound is not prominent in the reviewed literature, the activity of its core motifs provides a strong basis for predicting its therapeutic potential.

HIV-1 Integrase Inhibition

The 5-nitroindole-2-carboxylic acid scaffold is a recurring motif in the design of inhibitors for HIV-1 integrase, an enzyme crucial for viral replication.[1] Derivatives have been synthesized and evaluated, with potent compounds showing IC₅₀ values in the low micromolar range.[1]

  • Proposed Mechanism of Action: The inhibitory activity is believed to stem from the ability of the indole nucleus and the C2-carboxyl group to chelate the two essential Mg²⁺ ions within the active site of the integrase enzyme.[1][6] This chelation disrupts the enzyme's catalytic function, preventing the integration of viral DNA into the host genome. The electron-withdrawing nitro group at the C5 position can further enhance this interaction by modulating the electronic density of the indole ring system.

moa Proposed HIV-1 Integrase Inhibition cluster_integrase integrase HIV-1 Integrase Active Site mg1 Mg²⁺ dna Viral DNA mg1->dna mg2 Mg²⁺ mg2->dna inhibitor Indole-2-Carboxylic Acid Scaffold inhibitor->mg1 Chelation inhibitor->mg2 Chelation integration Integration into Host Genome dna->integration Catalyzed by Integrase blocked BLOCKED

Chelation of Mg²⁺ ions by the inhibitor.

Given that this compound contains both the C5-nitro and C2-carboxylic acid moieties, it is a prime candidate for evaluation as an HIV-1 integrase inhibitor.

Anti-parasitic Activity

Derivatives of 1H-indole-2-carboxamide have been identified as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[7][8] Structure-activity relationship (SAR) studies in this area offer valuable insights.

  • Key SAR Findings:

    • Substitution at C5: Small, aliphatic, electron-donating groups (EDGs) at the 5-position, such as methyl and cyclopropyl, were found to be favorable for potency.[7][8]

    • Electron-Withdrawing Groups: Conversely, analogs with electron-withdrawing groups (EWGs) like halogens at the C5 position were inactive.[7][8]

This presents a point of inquiry for this compound. While the nitro group is a strong EWG, which might suggest low activity based on these specific SAR studies, the overall electronic and steric profile, combined with the N-methylation, could lead to unexpected activity. This highlights the necessity of empirical testing rather than relying solely on analog data.

Other Potential Therapeutic Areas

The broader family of nitroindole derivatives has been investigated for a range of other biological activities, suggesting additional avenues for research.

  • Fructose-1,6-bisphosphatase (FBPase) Inhibition: Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been developed as allosteric inhibitors of FBPase, a key enzyme in gluconeogenesis, indicating potential applications in metabolic disorders.[1]

  • General Antimicrobial Activity: The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial agents.[2] The mechanism often involves the reduction of the nitro group within the target cell to produce toxic radical species that damage DNA and other critical biomolecules.[2]

Future Directions and Conclusion

This compound represents a molecule of significant, yet largely untapped, potential. While its synthesis and basic properties are established, its biological activity remains to be systematically explored.

Based on the comprehensive review of its structural analogs, the following future research is proposed:

  • Antiviral Screening: The compound should be prioritized for screening against HIV-1 integrase to validate the hypothesis derived from related 5-nitroindole-2-carboxylic acid inhibitors.

  • Anti-parasitic and Antimicrobial Evaluation: Despite some SAR studies on related scaffolds suggesting EWGs at C5 are not optimal for anti-T. cruzi activity, empirical screening is warranted. Broader screening against a panel of bacterial and fungal pathogens is also recommended due to the known antimicrobial properties of nitroaromatics.

  • Kinase and Enzyme Inhibition Assays: Given the prevalence of the indole scaffold in kinase inhibitors, screening against a panel of relevant human kinases could uncover novel activities.

  • SAR Studies: The compound serves as an excellent starting point for further chemical modification. Synthesizing analogs by altering the position of the nitro group (e.g., to the 4, 6, or 7 positions) or by replacing the N-methyl group with other alkyl or aryl substituents would be a logical next step to build a comprehensive SAR profile.

References

An In-depth Technical Guide to the Safe Handling and Application of 1-methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and scientific applications of 1-methyl-5-nitro-1H-indole-2-carboxylic acid (C₁₀H₈N₂O₄, MW: 220.18).[1][2][3] As a Senior Application Scientist, the following information is synthesized from available safety data for structurally related compounds and published research to ensure a high standard of scientific integrity and laboratory safety.

Compound Profile and Significance

This compound is a member of the nitroindole class of heterocyclic organic compounds. The indole scaffold is a core structure in many biologically active molecules, and the presence of the electron-withdrawing nitro group can significantly influence its chemical reactivity and biological interactions.[4][5] While specific research on this particular molecule is not extensively documented in public literature, the broader family of nitroindole carboxylic acid derivatives has garnered significant interest in medicinal chemistry as a versatile scaffold for developing novel therapeutic agents.[4][5] Derivatives have shown potential as inhibitors of various enzymes, including HIV-1 integrase, and possess antimicrobial and anti-inflammatory properties.[4][5]

Key Chemical Information:

PropertyValueSource
CAS Number 71056-94-5[1]
Molecular Formula C₁₀H₈N₂O₄[1][2][3]
Molecular Weight 220.18 g/mol [1][2][3]

Hazard Identification and Risk Assessment

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[6][7][8][9]

  • Serious Eye Irritation: Causes serious eye irritation.[6][7][8][9][10]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[6][9]

  • Harmful if Swallowed: May be harmful if ingested.[7][8][10]

Causality Behind Hazards: The acidic nature of the carboxylic acid group and the reactivity of the nitro-aromatic system likely contribute to the irritant properties of the compound. Finely dispersed powders of organic compounds can also pose a respiratory hazard.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The following protocols are designed to create a self-validating system of protection.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[6][7][9][11] A certified chemical fume hood is strongly recommended, especially when manipulating the solid form or preparing solutions.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[6][10] Use proper glove removal technique to avoid skin contact.

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.[6][7]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary.[7]

Hygiene Practices:

  • Wash hands thoroughly after handling.[6][7][11]

  • Do not eat, drink, or smoke in laboratory areas.[7]

  • Remove contaminated clothing and wash it before reuse.[6]

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][11]

  • Keep refrigerated for long-term storage to maintain stability.[6]

  • Protect from light, as some indole derivatives can be light-sensitive.[6][8]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7][11]

  • Do not allow the chemical to enter the environment.[6]

Experimental Protocols and Methodologies

The following sections provide an overview of established procedures for the synthesis and biological evaluation of nitroindole derivatives, which can be adapted for this compound.

Synthesis of this compound

A common synthetic route involves the N-methylation of a 5-nitroindole-2-carboxylic acid ester followed by hydrolysis.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-nitro-1H-indole-2-carboxylic acid ethyl ester in a suitable solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a strong base like sodium hydride (NaH) to the solution and stir at room temperature. This will deprotonate the indole nitrogen.

  • Methylation: Add iodomethane (methyl iodide) dropwise to the reaction mixture.

  • Hydrolysis and Quenching: After the reaction is complete, quench the reaction with water. The ester will likely undergo hydrolysis to the carboxylic acid during this step.

  • Extraction and Purification: Wash the aqueous layer with an organic solvent like ethyl acetate to remove unreacted starting materials. Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the product. Extract the product with ethyl acetate, dry the organic layer, and remove the solvent in vacuo to yield the final compound.[1]

Logical Flow of Synthesis:

Synthesis_Workflow A 5-nitro-1H-indole-2-carboxylic acid ethyl ester in DMF B Deprotonation with NaH A->B C Methylation with Iodomethane B->C D Quenching and Hydrolysis with H2O C->D E Acidification with HCl D->E F Extraction with Ethyl Acetate E->F G Purification F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Biological Activity Assessment: Enzyme Inhibition Assay

Derivatives of nitroindole-2-carboxylic acids have been evaluated as enzyme inhibitors.[4] A generalized protocol for assessing enzyme inhibition is provided below.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Reaction Mixture: In a microplate, combine the target enzyme, its substrate, and any necessary cofactors in a buffer solution.

  • Incubation: Add the test compound at various concentrations to the reaction mixture and incubate for a predetermined time at a specific temperature.

  • Detection: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow for Enzyme Inhibition Assay:

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solution of test compound B Create serial dilutions A->B D Add test compound dilutions B->D C Prepare reaction mixture (enzyme, substrate, buffer) C->D E Incubate at controlled temperature D->E F Measure enzyme activity E->F G Calculate % inhibition F->G H Determine IC50 value G->H

Caption: General workflow for an enzyme inhibition assay.

Conclusion

This compound is a compound of interest for further research and development in medicinal chemistry. While direct safety and toxicological data are limited, a thorough risk assessment based on analogous compounds dictates the need for stringent safety protocols. By adhering to the handling, storage, and disposal guidelines outlined in this document, and by employing sound experimental design, researchers can safely explore the full scientific potential of this and related molecules.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 1-methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-5-nitro-1H-indole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule—a methyl group on the indole nitrogen, a nitro group at the 5-position, and a carboxylic acid at the 2-position—offers versatile handles for further chemical modification. The electron-withdrawing nitro group significantly influences the chemical properties of the indole ring, making this compound a valuable precursor for the synthesis of analogs of antibiotics and other potential therapeutic agents.[1][2]

This guide provides a detailed, field-proven protocol for the synthesis of this compound, focusing on the N-methylation of a readily available precursor. We will delve into the causality behind experimental choices, provide a self-validating protocol, and discuss alternative synthetic strategies.

Synthetic Strategies: An Overview

There are several viable pathways to synthesize the target molecule. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

  • Direct N-methylation of a 5-nitroindole-2-carboxylate precursor: This is arguably the most straightforward approach, involving the alkylation of the indole nitrogen of a pre-synthesized 5-nitroindole-2-carboxylic acid ester, followed by hydrolysis of the ester to the desired carboxylic acid. This method is reliable and benefits from commercially available starting materials.

  • Synthesis from Indoline-2-carboxylic Acid: A more complex route involves the nitration of indoline-2-carboxylic acid. This method can yield a mixture of isomers, and subsequent dehydrogenation (aromatization) and N-methylation steps are required to arrive at the final product.[1][7]

This guide will focus on the most direct N-methylation protocol due to its efficiency and high success rate.

Recommended Synthesis Protocol: N-Methylation and Hydrolysis

This protocol details the synthesis of this compound from ethyl 5-nitro-1H-indole-2-carboxylate. The reaction proceeds in two key stages within a single pot: N-methylation of the indole nitrogen, followed by the in-situ hydrolysis of the ethyl ester.

Reaction Scheme

Step 1: N-Methylation The first step is the deprotonation of the indole nitrogen of ethyl 5-nitro-1H-indole-2-carboxylate using a strong base, followed by nucleophilic attack on iodomethane.

Step 2: Ester Hydrolysis The reaction conditions facilitate the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Acidification of the reaction mixture then precipitates the final product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Ethyl 5-nitro-1H-indole-2-carboxylate in DMF add_NaH Add NaH suspension at room temperature start->add_NaH stir1 Stir for 10 minutes add_NaH->stir1 add_MeI Add Iodomethane dropwise stir1->add_MeI stir2 Stir for 1 hour at room temperature add_MeI->stir2 quench Quench with H₂O stir2->quench wash_EtOAc Wash with EtOAc (3x) quench->wash_EtOAc acidify Acidify aqueous layer to pH 1 with conc. HCl wash_EtOAc->acidify precipitate Formation of white precipitate acidify->precipitate extract_EtOAc Extract with EtOAc (3x) precipitate->extract_EtOAc dry Dry combined organic layers (MgSO₄) extract_EtOAc->dry filter_evap Filter and remove solvent in vacuo dry->filter_evap product Obtain this compound filter_evap->product

Caption: Workflow for the synthesis of this compound.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (1 mmol scale)Molar Equiv.
5-Nitro-1H-indole-2-carboxylic acid ethyl ester16732-57-3234.20234 mg1.0
Sodium Hydride (NaH), 60% in mineral oil7646-69-724.00 (as 100%)56 mg (of 60% disp.)1.4
Iodomethane (CH₃I)74-88-4141.94170 mg (75 µL)1.2
N,N-Dimethylformamide (DMF), anhydrous68-12-273.092 mL-
n-Heptane142-82-5100.210.5 mL-
Ethyl Acetate (EtOAc)141-78-688.11~10 mL-
Water (H₂O)7732-18-518.02~5 mL-
Concentrated Hydrochloric Acid (HCl)7647-01-036.46As needed-
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37As needed-
Step-by-Step Protocol
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 234 mg (1.0 mmol) of 5-nitro-1H-indole-2-carboxylic acid ethyl ester in 2 mL of anhydrous DMF.[8]

    • Expertise & Experience: Anhydrous DMF is crucial as sodium hydride reacts violently with water. An inert atmosphere prevents quenching of the base and potential side reactions.

  • Deprotonation: To the stirred solution, add 32 mg (1.4 mmol) of sodium hydride (NaH) as a suspension in 0.5 mL of heptane. The mixture is stirred at room temperature for 10 minutes.[8]

    • Trustworthiness: The use of a slight excess of NaH ensures complete deprotonation of the indole nitrogen, which has a pKa of ~17 in DMSO. The 10-minute stirring period allows for the complete formation of the sodium salt of the indole.

  • N-Methylation: Add 170 mg (1.2 mmol) of iodomethane dropwise to the reaction mixture. The solution is then left to stir for 1 hour at room temperature.[8]

    • Expertise & Experience: Iodomethane is a highly reactive and effective methylating agent. It is added dropwise to control any potential exotherm. A 1.2 molar equivalent ensures the reaction goes to completion without excessive unreacted electrophile remaining.

  • Quenching and Hydrolysis: After 1 hour, the reaction is quenched by the addition of 2 mL of water. During this reaction, hydrolysis of the ethyl ester occurs.[8] The mixture is then washed with ethyl acetate (3 x 1 mL) to remove non-polar impurities. The aqueous layer is retained.

    • Causality: The addition of water serves two purposes: it quenches any unreacted sodium hydride and initiates the hydrolysis of the ester to the carboxylic acid under the basic conditions created by the reaction workup.

  • Acidification and Precipitation: The aqueous layer is acidified to a pH of 1 using concentrated hydrochloric acid. A white precipitate of the product should form.[8]

    • Trustworthiness: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

  • Extraction and Isolation: The precipitated product is extracted with ethyl acetate (3 x 1 mL). The combined organic layers are then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure (in vacuo) to yield the final product.[8]

    • Yield and Characterization: A yield of approximately 45% (99 mg) can be expected.[8] The product can be characterized by NMR spectroscopy. The expected ¹H NMR spectrum in DMSO-d₆ should show a singlet for the N-methyl protons around 4.10 ppm.[8]

Alternative Strategy: Fischer Indole Synthesis of the Precursor

For laboratories where the starting material, ethyl 5-nitro-1H-indole-2-carboxylate, is unavailable, it can be synthesized via the Fischer indole synthesis.[1][6]

Reaction Scheme: Fischer Indole Synthesis
Workflow for Fischer Indole Synthesis

G cluster_hydrazone Hydrazone Formation cluster_cyclization Cyclization cluster_isolation Isolation start React p-nitrophenylhydrazine with ethyl pyruvate cyclize Heat hydrazone with an acid catalyst (e.g., PPA, H₂SO₄) start->cyclize workup Aqueous work-up and purification cyclize->workup product Obtain Ethyl 5-nitro-1H-indole-2-carboxylate workup->product

Caption: Fischer indole synthesis of the key precursor.

This synthesis involves the condensation of p-nitrophenylhydrazine with ethyl pyruvate to form a hydrazone, which then undergoes an acid-catalyzed cyclization to form the indole ring.[6] Polyphosphoric acid (PPA) or strong Brønsted acids like sulfuric acid are effective catalysts for this transformation.[4][6]

Safety Precautions

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and away from moisture.

  • Iodomethane (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • N,N-Dimethylformamide (DMF): A skin and respiratory irritant. Handle in a fume hood.

  • Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with extreme care and appropriate PPE.

References

Application Notes and Protocols for the Biological Evaluation of 1-methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The indole nucleus is a cornerstone scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic functionalization of this heterocyclic system offers a fertile ground for the discovery of novel therapeutic agents. This guide focuses on 1-methyl-5-nitro-1H-indole-2-carboxylic acid, a derivative with significant potential for biological investigation. The presence of the electron-withdrawing nitro group, coupled with the methyl substitution and the carboxylic acid moiety, suggests a diverse range of possible molecular interactions and, consequently, a broad spectrum of biological activities.

These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive framework for the systematic evaluation of this compound's biological profile. The protocols herein are not merely a list of steps but are accompanied by the underlying scientific rationale, empowering the user to not only execute the experiments but also to interpret the results with a deep understanding of the biological context. Our approach is rooted in scientific integrity, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Foundational Assays: Initial Profiling of Biological Activity

Before delving into specific mechanistic studies, a foundational understanding of the compound's general effects on cell health and viability is paramount. These initial assays are crucial for determining the appropriate concentration ranges for subsequent, more targeted experiments and for identifying any overt cytotoxic effects.

Cell Viability and Cytotoxicity Assessment

The first step in characterizing a novel compound is to determine its effect on cell viability. This information is critical for distinguishing between a specific pharmacological effect and general toxicity. The Sulforhodamine B (SRB) assay is a reliable and sensitive method for assessing cell density based on the measurement of cellular protein content.[1]

Scientific Rationale: The SRB assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells. This assay is less susceptible to interference from metabolic artifacts that can affect tetrazolium-based assays (e.g., MTT, Alamar Blue).

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Materials:

    • Human cancer cell lines (e.g., HeLa, A549, K562)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound (stock solution in DMSO)

    • Trichloroacetic acid (TCA), cold

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

    • Tris base solution (10 mM, pH 10.5)

    • 96-well microtiter plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

    • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

    • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

    • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration causing 50% growth inhibition) value.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Incubation Time48 - 72 hours
TCA Concentration10% (final)
SRB Concentration0.4% in 1% acetic acid
Wavelength510 nm

Anticancer Activity: Mechanistic Deep Dive

Derivatives of 5-nitroindole have demonstrated promising anticancer activities, notably through their interaction with c-Myc G-quadruplex DNA.[2][3] The following assays are designed to investigate if this compound shares this mechanism of action.

Assessment of Apoptosis Induction

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between healthy, apoptotic, and necrotic cells.[4][5]

Scientific Rationale: In the early stages of apoptosis, phosphatidylserine (PS) residues, which are normally located on the inner leaflet of the plasma membrane, are translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.[4] By using both stains, one can distinguish between different cell populations via flow cytometry.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Washing: Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

ApoptosisAssayWorkflow start Cell Treatment with Compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain analyze Flow Cytometry Analysis stain->analyze

Caption: Workflow for Apoptosis Detection.

Cell Cycle Analysis

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Propidium Iodide (PI) staining followed by flow cytometry is a standard method to analyze the distribution of cells in different phases of the cell cycle.[6][7]

Scientific Rationale: PI is a fluorescent intercalating agent that stains DNA. The amount of PI that binds is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase will have an intermediate fluorescence intensity.

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

  • Materials:

    • Cancer cell line of interest

    • This compound

    • 70% Ethanol, ice-cold

    • PBS

    • PI staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells and treat with the compound for 24-48 hours.

    • Harvesting: Harvest cells by trypsinization.

    • Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Measurement of Intracellular Reactive Oxygen Species (ROS)

An increase in intracellular ROS is a known consequence of the activity of some anticancer agents, including certain 5-nitroindole derivatives.[2][3] The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used to measure intracellular ROS levels.[8][9][10]

Scientific Rationale: DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Experimental Protocol: Intracellular ROS Detection with DCFH-DA

  • Materials:

    • Cancer cell line of interest

    • This compound

    • DCFH-DA (stock solution in DMSO)

    • Serum-free cell culture medium

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.

    • Compound Treatment: Treat cells with the compound for the desired time period.

    • Staining: Remove the treatment medium and wash the cells with serum-free medium. Add DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C in the dark.

    • Washing: Wash the cells with PBS to remove excess probe.

    • Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

ROS_Pathway DCFH_DA DCFH-DA (Cell Permeable) Cell_Membrane Cell Membrane DCFH_DA->Cell_Membrane DCFH DCFH (Non-fluorescent) Cell_Membrane->DCFH Cellular Esterases ROS Reactive Oxygen Species (ROS) DCFH->ROS DCF DCF (Fluorescent) ROS->DCF Oxidation

Caption: DCFH-DA Mechanism for ROS Detection.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

To confirm that this compound directly interacts with its putative target (e.g., c-Myc G-quadruplex DNA-binding proteins) within the complex cellular environment, the Cellular Thermal Shift Assay (CETSA) is a powerful technique.[11][12][13]

Scientific Rationale: CETSA is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. When heated, proteins denature and aggregate. Ligand-bound proteins are often more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble target protein (e.g., by Western blot), one can determine if the compound stabilizes its target.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Materials:

    • Cell line expressing the target protein

    • This compound

    • PBS with protease inhibitors

    • Apparatus for controlled heating (e.g., PCR thermocycler)

    • Lysis buffer

    • Antibodies against the target protein and a loading control

    • Western blotting reagents and equipment

  • Procedure:

    • Cell Treatment: Treat cells with the compound or vehicle control.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).

    • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed.

    • Protein Quantification and Analysis: Collect the supernatant and analyze the amount of the target protein by Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Potential Anti-inflammatory and Antimicrobial Screening

The indole scaffold is also present in many anti-inflammatory and antimicrobial agents.[14][15][16] Therefore, it is prudent to perform initial screening for these activities.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS), which induces the production of pro-inflammatory mediators like nitric oxide (NO).[17][18]

Scientific Rationale: The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO. This assay can be used to determine the effect of a compound on NO production in LPS-stimulated macrophages.

Experimental Protocol: Griess Assay for Nitrite Determination

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • LPS

    • This compound

    • Griess Reagent (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Sodium nitrite standard solution

  • Procedure:

    • Cell Seeding and Treatment: Seed RAW 264.7 cells and pre-treat with the compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatant.

    • Griess Reaction: Mix the supernatant with the Griess Reagent and incubate at room temperature for 10-15 minutes.

    • Measurement: Measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Antimicrobial Susceptibility Testing

The Kirby-Bauer disk diffusion method is a standard technique for assessing the antimicrobial activity of a compound.[16][19]

Scientific Rationale: This method involves placing paper disks impregnated with the test compound onto an agar plate that has been uniformly inoculated with a specific microorganism. If the compound is effective against the microorganism, it will diffuse into the agar and inhibit microbial growth, resulting in a clear zone of inhibition around the disk. The diameter of this zone is proportional to the compound's antimicrobial activity.

Experimental Protocol: Disk Diffusion Assay

  • Materials:

    • Bacterial strains (e.g., E. coli, S. aureus)

    • Mueller-Hinton agar plates

    • Sterile paper disks

    • This compound (in a suitable solvent)

    • Standard antibiotic disks (positive control)

    • Solvent-only disks (negative control)

  • Procedure:

    • Inoculation: Prepare a standardized inoculum of the test bacterium and spread it evenly over the surface of a Mueller-Hinton agar plate.

    • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound, a standard antibiotic, and the solvent control onto the agar surface.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Measurement: Measure the diameter of the zone of inhibition around each disk.

Concluding Remarks and Future Directions

This guide provides a robust framework for the initial biological characterization of this compound. The data generated from these assays will provide valuable insights into its potential as a therapeutic agent. Positive results in the anticancer assays would warrant further investigation into its c-Myc G-quadruplex binding affinity and in vivo efficacy in animal models of cancer. Similarly, significant anti-inflammatory or antimicrobial activity would open up new avenues for its development in these therapeutic areas. It is imperative to remember that solubility and stability of the compound in biological buffers should be assessed prior to conducting these assays to ensure accurate and reproducible results.

References

Application Notes & Protocols: Strategic Derivatization of 1-Methyl-5-nitro-1H-indole-2-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the strategic derivatization of 1-methyl-5-nitro-1H-indole-2-carboxylic acid (CAS No: 71056-94-5), a versatile building block for generating diverse chemical libraries for drug discovery.[3] We will explore key derivatization pathways targeting the carboxylic acid and nitro functionalities, providing the scientific rationale and step-by-step methodologies for amide bond formation, nitro group reduction and subsequent functionalization, and palladium-catalyzed cross-coupling reactions. These strategies are designed to enable researchers to systematically explore the structure-activity relationships (SAR) of this promising indole scaffold.

Introduction: The Indole Scaffold in Medicinal Chemistry

Indole derivatives have demonstrated a remarkable breadth of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antioxidant activities.[1][2][4][5] The versatility of the indole ring, with its multiple sites for substitution, allows for fine-tuning of physicochemical properties and biological targets. The incorporation of different substituents on the indole ring can significantly alter the biological activity of these compounds, leading to the discovery of novel drugs with improved efficacy and safety profiles.[2] Specifically, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of various enzymes, including HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1).[6][7][8]

The subject of this guide, this compound, presents a unique opportunity for generating a focused library of compounds. The presence of three key functional handles—the N-methyl group, the C2-carboxylic acid, and the C5-nitro group—allows for a multi-pronged derivatization strategy.

Strategic Derivatization Pathways

The derivatization of this compound can be strategically approached by targeting its key functional groups. This allows for a systematic exploration of the chemical space around the core indole scaffold.

Derivatization of the Carboxylic Acid Group

The carboxylic acid at the C2 position is an ideal handle for introducing diversity through amide bond formation. This allows for the exploration of a wide range of chemical functionalities by coupling the parent acid with a diverse library of primary and secondary amines.

Modification of the Nitro Group

The electron-withdrawing nitro group at the C5 position significantly influences the electronic properties of the indole ring. Reduction of the nitro group to an amine opens up a plethora of subsequent derivatization possibilities, including acylation, sulfonylation, and reductive amination, to introduce new pharmacophoric elements.

C-H Functionalization and Cross-Coupling Reactions

Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, can be employed to further functionalize the indole core. While the current scaffold does not have a leaving group for traditional cross-coupling, derivatization of the nitro group to an amine and subsequent conversion to a halide or triflate would enable Suzuki-Miyaura or other cross-coupling reactions.

The following diagram illustrates the key derivatization strategies for this compound:

Derivatization_Strategies A This compound B Amide Library (Derivatization at C2) A->B Amide Coupling C Amine Intermediate (Reduction of NO2 at C5) A->C Nitro Reduction D Acylated/Sulfonylated Derivatives C->D Acylation/Sulfonylation E Suzuki Coupling Precursor (e.g., Halide/Triflate) C->E Sandmeyer/Diazotization F Biaryl Indole Derivatives E->F Suzuki Coupling

Caption: Key derivatization strategies for this compound.

Synthesis of the Starting Material

The starting material, this compound, can be synthesized from 5-nitro-1H-indole-2-carboxylic acid ethyl ester.[3]

Protocol 1: Synthesis of this compound

Materials:

  • 5-Nitro-1H-indole-2-carboxylic acid ethyl ester

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Iodomethane (Methyl iodide)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve 5-nitro-1H-indole-2-carboxylic acid ethyl ester (1.0 eq) in anhydrous DMF.

  • Carefully add sodium hydride (1.4 eq) to the solution at room temperature and stir for 10 minutes.

  • Add iodomethane (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour. During this time, in situ hydrolysis of the ester occurs.

  • Quench the reaction by adding deionized water.

  • Wash the aqueous mixture with ethyl acetate (3x).

  • Acidify the aqueous layer to pH 1 with concentrated HCl to precipitate the product.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the title compound.[3]

Expected Yield: Approximately 45%.[3]

Derivatization Protocols

The following protocols provide detailed, step-by-step methodologies for the key derivatization strategies.

Protocol 2: Amide Coupling of this compound

Amide bond formation is a robust and widely used reaction in medicinal chemistry.[9][10][11] The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.[12]

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the amine of choice (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.[12]

Parameter Condition Rationale
Coupling Agents EDC·HCl, HOBtEfficiently activate the carboxylic acid for nucleophilic attack by the amine, minimizing side reactions.[12]
Base DIPEAA non-nucleophilic base to neutralize the HCl salt of EDC and facilitate the reaction.[12]
Solvent DCM or DMFCommon aprotic solvents that are suitable for amide coupling reactions.
Temperature Room TemperatureMild conditions that are generally sufficient for this type of coupling.
Protocol 3: Reduction of the Nitro Group to an Amine

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis.[13][14] Catalytic hydrogenation is a clean and efficient method for this conversion.[13]

Materials:

  • This compound derivative (from Protocol 2)

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 1-methyl-5-nitro-1H-indole-2-carboxamide derivative (1.0 eq) in MeOH or EtOH in a hydrogenation vessel.

  • Carefully add 10% Pd/C (catalytic amount, e.g., 10% w/w) to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the corresponding 5-aminoindole derivative.

Alternative Reduction Method: For substrates sensitive to catalytic hydrogenation, reduction with iron powder in acetic acid or tin(II) chloride can be employed.[13]

Protocol 4: Suzuki-Miyaura Cross-Coupling of a Derivatized Indole

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[15][16][17][18] To perform a Suzuki coupling on the indole scaffold, the amino group (from Protocol 3) must first be converted to a suitable leaving group, such as a bromide or iodide, via a Sandmeyer reaction.

Step 4a: Sandmeyer Reaction (Conversion of Amine to Bromide)

Materials:

  • 5-Amino-1-methyl-1H-indole-2-carboxamide derivative

  • Hydrobromic acid (HBr), 48%

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

Procedure:

  • Suspend the 5-aminoindole derivative (1.0 eq) in a mixture of 48% HBr and water at 0 °C.

  • Slowly add a solution of NaNO₂ (1.1 eq) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr at 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent (e.g., EtOAc), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the 5-bromoindole derivative.

Step 4b: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-1-methyl-1H-indole-2-carboxamide derivative

  • Boronic acid or boronic ester of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine the 5-bromoindole derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired biaryl indole derivative.[15]

The following diagram illustrates the experimental workflow for the derivatization of this compound:

Experimental_Workflow cluster_0 Synthesis of Starting Material cluster_1 Derivatization Pathways start 5-Nitro-1H-indole-2- carboxylic acid ethyl ester sm 1-Methyl-5-nitro-1H-indole- 2-carboxylic acid start->sm Protocol 1 amide Amide Library sm->amide Protocol 2 (Amide Coupling) amine Amine Intermediate amide->amine Protocol 3 (Nitro Reduction) bromide Bromo-Indole Intermediate amine->bromide Protocol 4a (Sandmeyer) suzuki Biaryl Indole Library bromide->suzuki Protocol 4b (Suzuki Coupling)

References

Application Notes and Protocols for the Analytical Determination of 1-methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

1-methyl-5-nitro-1H-indole-2-carboxylic acid is a key heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical development. Its structure, featuring an indole scaffold, a nitro group, and a carboxylic acid moiety, imparts unique physicochemical properties that are crucial for its biological activity but also present distinct challenges for its analytical characterization. Accurate and precise quantification of this molecule in various matrices, from bulk drug substance to biological fluids, is paramount for quality control, pharmacokinetic studies, and regulatory compliance.

This comprehensive guide provides detailed application notes and validated protocols for the analytical detection and quantification of this compound. We will delve into the rationale behind method selection, offering field-proven insights into the nuances of each technique. The methodologies described herein are designed to be robust, reliable, and adhere to the principles of scientific integrity, ensuring that they serve as a self-validating system for your research and development needs.

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of robust analytical method development.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₄[1][2]
Molecular Weight 220.18 g/mol [1][2]
Appearance Expected to be a solidInferred from related compounds
Solubility Soluble in organic solvents like DMF and EtOAc[1]
UV Absorbance Expected in the near-UV range (approx. 320-350 nm)[3]

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a workhorse technique for the analysis of aromatic compounds like this compound. The presence of the conjugated indole ring system and the nitro group results in strong UV absorbance, making this a sensitive and reliable method for quantification.

Causality in Experimental Choices

The selection of a reversed-phase C18 column is based on the non-polar nature of the indole ring, which will interact favorably with the stationary phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group (pKa estimated to be around 3-4), ensuring a consistent retention time and sharp peak shape. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength for this class of compounds. The detection wavelength is selected based on the UV absorbance spectrum of similar nitroindole compounds, which typically exhibit a maximum absorbance in the 320-350 nm range.[3]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Diluent (e.g., 50:50 ACN:H₂O) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D G Autosampler D->G Inject E Mobile Phase Reservoir (ACN & 0.1% Formic Acid in H₂O) F HPLC Pump E->F F->G H C18 Column G->H I UV Detector H->I J Chromatogram Acquisition I->J Signal K Peak Integration J->K L Calibration Curve Generation K->L M Quantification L->M

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV Method

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (reagent grade).

  • Reference standard of this compound (purity >98%).

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 330 nm

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

5. Method Validation (as per ICH Q2(R1) Guidelines[4][5][6][7]):

ParameterAcceptance Criteria
Specificity The peak for the analyte should be well-resolved from any impurities or matrix components.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy Recovery between 98.0% and 102.0% for spiked samples.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations in complex matrices (e.g., biological fluids), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique provides structural confirmation and can achieve significantly lower detection limits compared to HPLC-UV.

Causality in Experimental Choices

The chromatographic conditions are similar to the HPLC-UV method to ensure good separation. Electrospray ionization (ESI) is chosen as the ionization source because it is well-suited for polar, ionizable molecules like carboxylic acids. Negative ion mode is selected to deprotonate the carboxylic acid group, forming the [M-H]⁻ precursor ion. Multiple Reaction Monitoring (MRM) is employed for quantification, where the precursor ion is fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and reduces background noise.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis A Sample Collection (e.g., Plasma, Urine) B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation B->C D Supernatant Transfer C->D E Evaporation & Reconstitution D->E F UPLC System E->F Inject G ESI Source F->G H Tandem Mass Spectrometer G->H I MRM Chromatogram H->I Data J Peak Integration I->J K Quantification using Internal Standard J->K

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed Protocol: LC-MS/MS Method

1. Instrumentation:

  • UPLC or HPLC system.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • (Same as HPLC-UV method, may be adapted for UPLC with a smaller particle size column and higher flow rates).

3. Mass Spectrometry Parameters (Negative Ion Mode):

ParameterSetting
Ion Source Electrospray Ionization (ESI)
Polarity Negative
Capillary Voltage 3.0 kV
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transition Precursor Ion (m/z): 219.0 → Product Ion (m/z): 175.0 (tentative, requires optimization)
Collision Energy To be optimized for maximum product ion intensity

Note: The MRM transition is predicted based on the loss of CO₂ from the carboxylic acid group. This must be confirmed and optimized by infusing a standard solution of the analyte into the mass spectrometer.

4. Sample Preparation for Biological Matrices (e.g., Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

5. Method Validation:

  • Follow the principles of ICH Q2(R1)[4][5][6][7] and also consider guidelines for bioanalytical method validation from regulatory agencies (e.g., FDA, EMA). Key parameters include selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through the inclusion of system suitability tests and adherence to established validation guidelines.

  • System Suitability: Before any sample analysis, a system suitability standard should be injected to verify the performance of the chromatographic system. Key parameters to monitor include retention time, peak area, tailing factor, and theoretical plates.

  • Quality Control Samples: For routine analysis, include quality control (QC) samples at low, medium, and high concentrations within the calibration range to monitor the accuracy and precision of the method during the analytical run.

By implementing these measures, you can ensure the integrity and reliability of the data generated.

References

Application Notes and Protocols for the Experimental Investigation of 1-methyl-5-nitro-1H-indole-2-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole Scaffold in Oncology

The indole nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, both natural and synthetic. In the realm of oncology, indole derivatives have emerged as a versatile and highly promising class of therapeutic agents. Their significance is underscored by the clinical success of several FDA-approved drugs, such as sunitinib (a multi-targeted tyrosine kinase inhibitor) and panobinostat (a histone deacetylase inhibitor), which feature the indole moiety. The therapeutic efficacy of indole-based compounds stems from their ability to interact with a wide array of molecular targets crucial for cancer cell proliferation, survival, and metastasis. These mechanisms include, but are not limited to, the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.

This document provides a detailed guide for the experimental application of a specific indole derivative, 1-methyl-5-nitro-1H-indole-2-carboxylic acid , in cancer research. While extensive research on this particular compound is not yet prevalent in the public domain, its structural features, particularly the 5-nitroindole core, suggest a strong rationale for investigating its anticancer potential. These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the systematic evaluation of this compound's in vitro and in vivo efficacy.

Compound Profile: this compound

Parameter Value
IUPAC Name This compound
CAS Number 71056-94-5
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol
Structure

Note: For research purposes, it is imperative to source this compound from a reputable supplier and to confirm its identity and purity via analytical methods such as NMR, LC-MS, and elemental analysis before initiating biological experiments.

Hypothesized Mechanism of Action and Key Biological Questions

Based on the known anticancer activities of other 5-nitroindole derivatives, we can hypothesize several potential mechanisms of action for this compound. The primary objective of the following experimental protocols is to systematically investigate these possibilities.

Key questions to address:

  • Does this compound exhibit cytotoxic or cytostatic effects against a panel of human cancer cell lines?

  • If cytotoxic, does the compound induce apoptosis (programmed cell death)?

  • Does the compound affect the cell cycle progression of cancer cells?

  • What are the key molecular targets and signaling pathways modulated by this compound?

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to apoptosis.

apoptosis_pathway Compound 1-methyl-5-nitro-1H- indole-2-carboxylic acid Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Bax Bax->Mitochondrion Permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized Intrinsic Apoptosis Pathway.

Experimental Protocols: In Vitro Evaluation

The following protocols provide a step-by-step guide for the initial in vitro characterization of the anticancer properties of this compound.

protocol for dissolving 1-methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Solubilization of 1-methyl-5-nitro-1H-indole-2-carboxylic Acid

Abstract

This document provides a comprehensive guide and detailed protocols for the dissolution of this compound (CAS: 71056-94-5). Addressing the needs of researchers in pharmacology, medicinal chemistry, and drug development, this guide moves beyond simple steps to explain the underlying chemical principles governing the compound's solubility. We present two primary protocols: one for creating high-concentration stock solutions in organic solvents and another for preparing aqueous solutions suitable for biological assays by leveraging pH-dependent solubility. Troubleshooting advice and safety considerations are also included to ensure reliable and safe handling.

Compound Overview and Significance

This compound is a heterocyclic compound featuring an indole core, a structure of significant interest in medicinal chemistry. The presence of the electron-withdrawing nitro group (-NO₂) and the carboxylic acid (-COOH) moiety imparts specific physicochemical characteristics that influence its biological activity and handling properties.[1][2] Nitroaromatic compounds are known for their diverse biological activities, and indole-based molecules are foundational scaffolds for numerous therapeutic agents.[2][3] Accurate and consistent preparation of solutions is the foundational step for any downstream application, including screening, bioassays, and formulation development.

The key structural features governing this compound's solubility are the hydrophobic indole ring system, the polar nitro group, and the ionizable carboxylic acid group. This duality requires a careful selection of solvents and techniques to achieve complete dissolution and solution stability.

Physicochemical Properties Analysis

A thorough understanding of the compound's properties is essential for developing a robust dissolution strategy. While specific experimental data for this exact molecule is limited, we can infer its behavior from its structure and data on close analogs.

PropertyValue / ObservationRationale & Impact on Dissolution
CAS Number 71056-94-5Unique identifier for ensuring compound identity.
Molecular Formula C₁₀H₈N₂O₄---
Molecular Weight 220.18 g/mol [4][5]Critical for calculating molar concentrations.
Appearance Likely a yellow crystalline solid.The nitro-indole chromophore typically imparts color.[6] Insoluble particles will be visible against the solvent.
Aqueous Solubility Predicted to be very low at neutral or acidic pH.The hydrophobic indole backbone dominates. Synthesis procedures show it precipitates from aqueous solution upon acidification to pH 1.[4]
pKa (estimated) ~3.0 - 4.0The carboxylic acid is the primary ionizable group. The electron-withdrawing nitro group is expected to increase its acidity (lower its pKa) compared to a simple benzoic acid (pKa ~4.2) or indole-3-carboxylic acid.[7]
Organic Solubility Predicted to be soluble in polar aprotic solvents.Analogs like 5-nitro-1H-indole-2-carboxylic acid are soluble in methanol, ethanol, and acetone.[6] Solvents like DMSO and DMF are excellent choices for compounds of this class.

Protocol I: Preparation of High-Concentration Organic Stock Solutions

This protocol is recommended for creating concentrated stocks for long-term storage or for serial dilution into either organic or aqueous media. Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its high solubilizing power and compatibility with most automated screening systems.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO or DMF

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer and/or laboratory sonicator

Step-by-Step Methodology:

  • Pre-Weigh Vial: Tare a clean, dry amber glass vial on an analytical balance.

  • Weigh Compound: Carefully weigh the desired amount of this compound directly into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to reach the target concentration.

    • Formula: Volume (L) = Weight (g) / (Molecular Weight ( g/mol ) × Molar Concentration (mol/L))

    • Example: To make a 50 mM stock solution from 5.0 mg of the compound (MW = 220.18):

      • Volume (L) = 0.005 g / (220.18 g/mol × 0.050 mol/L) = 0.000454 L = 454 µL

  • Add Solvent: Add approximately 90% of the calculated DMSO volume to the vial.

  • Promote Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If solids persist, place the vial in a room temperature water bath sonicator and sonicate for 5-10 minute intervals.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations, which agitate the solvent and break apart solid particles, accelerating the dissolution process without excessive heating.

  • Final Volume Adjustment: Once the compound is fully dissolved (verified by visual inspection against a light source), add the remaining DMSO to reach the final calculated volume. Vortex briefly to ensure homogeneity.

  • Storage: Store the stock solution at -20°C or -80°C in the tightly capped amber vial to protect from light and moisture.

Protocol II: Preparation of Aqueous Working Solutions via pH Adjustment

Due to the compound's carboxylic acid moiety, its aqueous solubility is critically dependent on pH. At pH values significantly above its pKa, the compound deprotonates to form the highly soluble carboxylate salt. This protocol leverages this principle.

Materials:

  • Concentrated organic stock solution (from Protocol I)

  • Desired aqueous buffer (e.g., PBS, TRIS, pH 7.4)

  • 1 M NaOH or 1 M KOH solution

  • Calibrated pH meter

  • Sterile, high-purity water

  • Stir plate and stir bar

Step-by-Step Methodology:

  • Determine Target Volume and Concentration: Decide the final volume and concentration of the aqueous solution needed. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay (typically ≤ 0.5%).

  • Prepare Buffer: Add ~95% of the final required volume of aqueous buffer to a beaker with a stir bar.

  • Add Organic Stock: While the buffer is stirring, slowly add the calculated volume of the concentrated organic stock solution. A transient precipitate or cloudiness is expected as the poorly soluble protonated form enters the aqueous phase.

  • Basify to Dissolve:

    • Place the pH probe into the solution.

    • Slowly add the 1 M NaOH solution dropwise. Monitor the pH and the clarity of the solution.

    • Causality: As the pH rises above the compound's pKa (~3-4), the equilibrium shown below shifts to the right, converting the insoluble acid into the soluble carboxylate salt, causing the precipitate to dissolve.

  • pH Titration: Continue adding base until the solution becomes completely clear. Note the pH at which this occurs.

  • Final pH and Volume Adjustment: Adjust the pH back down to your desired final experimental pH (e.g., 7.4) using a dilute acid like 0.1 M HCl if necessary. Caution: If the pH is lowered too far, the compound may precipitate out again. Bring the solution to the final target volume with the aqueous buffer.

  • Filtration (Optional but Recommended): For critical applications, filter the final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

  • Use Immediately: Aqueous solutions should ideally be prepared fresh for each experiment.

Visualization of Dissolution Principles

The following diagrams illustrate the decision-making process and the chemical mechanism underlying the protocols.

G start Prepare Solution of This compound q1 Goal: High-Concentration Stock Solution? start->q1 p1 Follow Protocol I: Dissolve in DMSO or DMF q1->p1 Yes q2 Goal: Aqueous Solution for Bioassay? q1->q2 No store Store at -20°C / -80°C p1->store p2 Follow Protocol II: pH-Adjusted Solubilization q2->p2 Yes use Use Solution Freshly p2->use

Caption: Decision workflow for selecting the appropriate dissolution protocol.

G cluster_0 Low pH (e.g., < 3) cluster_1 High pH (e.g., > 6) Insoluble [Insoluble Protonated Form] (Precipitates) Soluble [Soluble Deprotonated Form] (Dissolved) Insoluble->Soluble + OH⁻ Soluble->Insoluble + H⁺

Caption: pH-dependent equilibrium governing aqueous solubility.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound "oils out" instead of dissolving in organic solvent. The solvent may be saturated, or the compound has low solubility in the chosen solvent.Try gentle warming (to 30-40°C) with stirring. If unsuccessful, use a stronger solvent (e.g., switch from Ethanol to DMSO) or reduce the target concentration.
Aqueous solution remains cloudy even after adding base. The solution may be supersaturated, or the final DMSO concentration is too high, causing miscibility issues.Reduce the target aqueous concentration. Ensure the final DMSO percentage is low (ideally <1%). Continue to add base until pH is > 8 to maximize solubility before back-titrating.
Compound precipitates over time in the aqueous buffer. The solution is unstable at the final pH, or the buffer components are interacting with the compound.Prepare the solution fresh before each use. If storage is necessary, check for precipitation at various time points and temperatures (4°C vs. RT) to determine stability limits.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is appropriate).

  • Handling: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

References

Application Notes and Protocols: 1-Methyl-5-nitro-1H-indole-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-5-nitro-1H-indole-2-carboxylic acid is a pivotal building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its rigid indole scaffold, coupled with strategically placed functional groups—a carboxylic acid at the 2-position, a nitro group at the 5-position, and a methyl group on the indole nitrogen—offers a unique combination of reactivity and structural integrity. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and synthetic applications of this versatile molecule. We will delve into detailed, field-proven protocols for its key transformations and explore its role in the synthesis of biologically active compounds, including HIV-1 integrase inhibitors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 71056-94-5[1]
Molecular Formula C₁₀H₈N₂O₄[1]
Molecular Weight 220.18 g/mol [1][2]
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO; sparingly soluble in ethyl acetate; insoluble in water

Spectroscopic Characterization:

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.74 (d, 1H), 8.16-8.20 (m, 1H), 7.81 (d, 1H), 7.52 (s, 1H), 4.10 (s, 3H)[1].

  • Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching vibration between 1710 and 1760 cm⁻¹[3][4]. For indole derivatives, characteristic N-H stretching (for unsubstituted indoles) and C-H aromatic stretching vibrations are also observed. The nitro group will exhibit strong asymmetric and symmetric stretching vibrations around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The molecular weight can be confirmed by mass spectrometry. Expected [M-H]⁻ ion at m/z 219.04[5].

Synthesis of this compound

The synthesis of the title compound is typically achieved through the N-methylation of the corresponding ethyl ester followed by hydrolysis. This method is reliable and provides the desired product in good yield.

Protocol 1: Synthesis via N-Methylation and Hydrolysis

This protocol is adapted from a well-established procedure for the N-methylation of indole derivatives.

Reaction Scheme:

Synthesis_of_1_methyl_5_nitro_1H_indole_2_carboxylic_acid start Ethyl 5-nitro-1H-indole-2-carboxylate intermediate This compound start->intermediate 1. NaH, DMF 2. CH₃I 3. Hydrolysis (in situ) 4. Acidification (HCl)

Caption: Synthesis of the title compound.

Materials:

  • Ethyl 5-nitro-1H-indole-2-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Concentrated hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of ethyl 5-nitro-1H-indole-2-carboxylate (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.4 mmol) portion-wise at room temperature.

  • Stir the resulting suspension for 10-15 minutes to ensure complete deprotonation of the indole nitrogen.

  • Cool the reaction mixture in an ice bath and add methyl iodide (1.2 mmol) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the careful addition of water (10 mL). Note: In situ hydrolysis of the ethyl ester often occurs during the workup of this reaction.

  • Wash the aqueous layer with ethyl acetate (3 x 10 mL) to remove any unreacted methyl iodide and other nonpolar impurities.

  • Acidify the aqueous layer to pH 1 with concentrated HCl. A white precipitate of this compound should form.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the title compound[1].

Applications in Organic Synthesis

This compound is a versatile building block due to its two key reactive sites: the carboxylic acid and the nitro group.

Amide Bond Formation via the Carboxylic Acid Moiety

The carboxylic acid at the 2-position is a convenient handle for the introduction of various side chains through amide bond formation. This is a cornerstone of medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

Protocol 2: General Amide Coupling using HATU

HATU is a highly efficient coupling reagent that minimizes side reactions and is suitable for a wide range of amines.

Workflow for Amide Coupling:

Amide_Coupling_Workflow start This compound activation Activate with HATU and DIPEA in DMF start->activation coupling Add amine (R-NH₂) activation->coupling workup Aqueous workup and purification coupling->workup product 1-Methyl-5-nitro-1H-indole-2-carboxamide derivative workup->product

Caption: General workflow for amide bond formation.

Materials:

  • This compound

  • Amine (R-NH₂)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Ethyl acetate

  • 5% aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Reduction of the Nitro Group to an Amine

The nitro group at the 5-position can be readily reduced to an amino group, which serves as a key functional group for further derivatization. This transformation opens up possibilities for introducing a wide array of substituents on the indole's benzene ring. The resulting 5-amino-1-methyl-1H-indole-2-carboxylic acid is a valuable intermediate in its own right.

Protocol 3: Catalytic Hydrogenation of the Nitro Group

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.

Reaction Scheme:

Nitro_Reduction start This compound product 5-Amino-1-methyl-1H-indole-2-carboxylic acid start->product H₂, Pd/C Ethanol or Methanol

Caption: Reduction of the nitro group to an amine.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol or methanol (20 mL) in a hydrogenation flask, add 10% Pd/C (10 mol%).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 5-amino-1-methyl-1H-indole-2-carboxylic acid, which can often be used in the next step without further purification.

Application in Drug Discovery: Synthesis of HIV-1 Integrase Inhibitors

Indole-2-carboxylic acid derivatives have emerged as a promising class of HIV-1 integrase inhibitors[6][7][8]. The mechanism of action involves the chelation of two magnesium ions in the active site of the integrase enzyme, which is crucial for the viral replication cycle. This compound serves as a key starting material for the synthesis of these inhibitors. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by coupling with various aromatic or heteroaromatic moieties to explore the SAR.

Illustrative Synthetic Pathway to a Potential HIV-1 Integrase Inhibitor Scaffold:

HIV_Inhibitor_Synthesis start This compound reduction Nitro Group Reduction (Protocol 3) start->reduction amino_intermediate 5-Amino-1-methyl-1H-indole-2-carboxylic acid reduction->amino_intermediate amide_coupling Amide Coupling with Functionalized Aryl Halide (e.g., using Buchwald-Hartwig coupling) amino_intermediate->amide_coupling final_product Potential HIV-1 Integrase Inhibitor Scaffold amide_coupling->final_product

Caption: Synthetic route to a potential HIV-1 integrase inhibitor.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined reactivity at the carboxylic acid and nitro group positions allows for the systematic and efficient synthesis of a diverse range of complex molecules. The protocols outlined in this application note provide a solid foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents. The continued exploration of the synthetic potential of this and related indole derivatives will undoubtedly lead to further advancements in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Purification of 1-methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

1-methyl-5-nitro-1H-indole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active agents. The presence of the nitro group and the carboxylic acid moiety makes it a versatile scaffold for further chemical modifications. However, impurities arising from its synthesis, such as unreacted starting materials, regioisomers, or byproducts, can significantly impact the outcome of subsequent reactions and biological assays. Therefore, robust and efficient purification is paramount to ensure the integrity of research and development in the pharmaceutical industry.

This comprehensive guide provides detailed protocols and the underlying scientific principles for the purification of this compound, targeting researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower the user to adapt and troubleshoot as needed.

Safety First: Handling Nitroaromatic Compounds

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Static Discharge: Take precautions to prevent static discharge, especially when handling the dry, powdered compound.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents, as these can lead to vigorous or explosive reactions.

  • Disposal: Dispose of all waste containing the compound as hazardous chemical waste, following institutional and local regulations.

Purification Strategy Overview

The purification of this compound can be approached using several standard organic chemistry techniques. The choice of method will depend on the nature and quantity of the impurities present. This guide will detail three primary methods:

  • Acid-Base Extraction: Exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

  • Recrystallization: A powerful technique for removing small amounts of impurities based on differences in solubility.

  • Column Chromatography: Utilized for separating the target compound from impurities with similar polarities.

Method 1: Purification by Acid-Base Extraction

Principle: Acid-base extraction is a liquid-liquid extraction technique that leverages the differential solubility of a compound in its neutral and ionized forms.[1] this compound, being a carboxylic acid, is relatively insoluble in nonpolar organic solvents in its protonated (neutral) form. However, upon treatment with a weak aqueous base, it is deprotonated to form a water-soluble carboxylate salt.[2][3] This allows for its separation from non-acidic impurities that remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which precipitates and can be collected.

Predicted Acidity: While an experimental pKa for this compound is not available, the predicted pKa for the structurally related 5-nitro-1H-indole-3-carboxylic acid is approximately 3.38. The presence of the electron-withdrawing nitro group significantly increases the acidity of the carboxylic acid. This low pKa value indicates that a weak base, such as sodium bicarbonate, is sufficient to deprotonate the acid.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Extraction with Weak Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. A volume approximately equal to the organic layer is a good starting point.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate. The aqueous layer will contain the sodium salt of the target compound.

  • Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Back-Extraction (Optional): To maximize recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers.

  • Washing the Organic Layer (for impurity isolation): The organic layer, containing any neutral or basic impurities, can be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent evaporated to isolate these components if desired.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute strong acid, such as 1 M hydrochloric acid (HCl), dropwise while stirring until the pH of the solution is approximately 1-2. This will protonate the carboxylate salt, causing the purified this compound to precipitate out of the solution.[4]

  • Isolation of Purified Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature to remove residual water.

Troubleshooting
  • Emulsion Formation: If an emulsion forms during extraction, it can sometimes be broken by adding a small amount of brine or by gentle swirling.

  • Incomplete Precipitation: If the product does not precipitate upon acidification, it may be due to insufficient acidification or a relatively high solubility in the acidic aqueous medium. Ensure the pH is sufficiently low and consider extracting the acidified aqueous layer with a fresh portion of an organic solvent like ethyl acetate.

Workflow Diagram: Acid-Base Extraction

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Organic Phase cluster_2 Aqueous Phase Crude Crude Product in Organic Solvent AddBase Add aq. NaHCO3 Crude->AddBase Shake Shake & Vent AddBase->Shake Separate Separate Layers Shake->Separate OrganicLayer Organic Layer (Neutral/Basic Impurities) Separate->OrganicLayer Upper/Lower depending on solvent AqueousLayer Aqueous Layer (Carboxylate Salt) Separate->AqueousLayer Upper/Lower depending on solvent WashDry Wash & Dry OrganicLayer->WashDry Evaporate Evaporate Solvent WashDry->Evaporate Impurities Isolated Impurities Evaporate->Impurities Acidify Acidify with HCl (to pH 1-2) AqueousLayer->Acidify Precipitate Precipitation Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Wash->Dry PureProduct Pure Product Dry->PureProduct

Caption: Workflow for the purification of this compound via acid-base extraction.

Method 2: Purification by Recrystallization

Principle: Recrystallization is a purification technique for solid compounds that relies on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[5] As a hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities that are present in smaller amounts will remain in the solution.

Recommended Solvents for Screening
Solvent ClassExamplesRationale
AlcoholsMethanol, EthanolCarboxylic acids often exhibit good solubility in hot alcohols and lower solubility when cold.
EstersEthyl acetateA moderately polar solvent that can be effective for a range of organic compounds.
KetonesAcetoneA polar aprotic solvent that can be a good choice for many crystalline solids.
Aromatic HydrocarbonsTolueneMay be suitable if the compound is less polar.
Mixed Solvent SystemsEthanol/Water, Ethyl acetate/HexaneUsing a solvent pair (one in which the compound is soluble and one in which it is insoluble) can fine-tune the solubility profile.
Experimental Protocol: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good candidate solvent will show poor solubility at room temperature and complete dissolution upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Troubleshooting
  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too concentrated, cooling too rapidly, or the presence of impurities. Try reheating the solution and adding more solvent, then allowing it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, it may be because the solution is not sufficiently saturated or the compound is too soluble in the chosen solvent. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal of the pure compound. If the solution is too dilute, some solvent can be evaporated to increase the concentration.

Workflow Diagram: Recrystallization

Recrystallization Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter If insoluble impurities present Cool Slow Cooling to Room Temperature Dissolve->Cool If no insoluble impurities HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Wash->Dry PureCrystals Pure Crystals Dry->PureCrystals

Caption: General workflow for the purification of this compound by recrystallization.

Method 3: Purification by Column Chromatography

Principle: Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through the column by a mobile phase. For this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable approach. The polarity of the mobile phase is adjusted to achieve optimal separation.

Thin-Layer Chromatography (TLC) for Method Development: Before performing column chromatography, it is essential to develop a suitable mobile phase system using TLC. The goal is to find a solvent system that gives a retention factor (Rf) for the desired compound in the range of 0.2-0.4.

Recommended TLC and Column Chromatography Conditions
ParameterRecommendationRationale
Stationary Phase Silica gel 60A standard and effective stationary phase for a wide range of organic compounds.
Mobile Phase Hexane/Ethyl Acetate with 0.5-1% Acetic AcidA common solvent system for separating moderately polar compounds. The acetic acid is added to suppress the ionization of the carboxylic acid, which helps to prevent streaking on the TLC plate and column. The ratio of hexane to ethyl acetate should be optimized using TLC.
Visualization (TLC) UV lamp (254 nm)The indole ring is UV-active, allowing for easy visualization of the spots.
Experimental Protocol: Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase by testing different ratios of hexane and ethyl acetate (with a small amount of acetic acid) on a TLC plate spotted with the crude material.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify those containing the pure product.

  • Isolation of Purified Product: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting
  • Poor Separation: If the compound and impurities elute together, the mobile phase may be too polar. Decrease the proportion of the more polar solvent (ethyl acetate).

  • Compound Stuck on the Column: If the compound does not move down the column, the mobile phase is not polar enough. Increase the proportion of the more polar solvent.

  • Streaking/Tailing on TLC/Column: This is common for carboxylic acids on silica gel. The addition of a small amount of acetic acid to the mobile phase should mitigate this issue.

Workflow Diagram: Column Chromatography

ColumnChromatography cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Isolation TLC TLC Analysis to Find Optimal Mobile Phase PackColumn Pack Silica Gel Column TLC->PackColumn LoadSample Load Crude Sample PackColumn->LoadSample Elute Elute with Mobile Phase & Collect Fractions LoadSample->Elute AnalyzeFractions Analyze Fractions by TLC Elute->AnalyzeFractions CombineFractions Combine Pure Fractions AnalyzeFractions->CombineFractions Evaporate Evaporate Solvent CombineFractions->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for the purification of this compound using column chromatography.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.

  • Spectroscopic Analysis (NMR, IR, MS): Nuclear Magnetic Resonance (NMR) and other spectroscopic techniques can confirm the structure of the purified compound and help to identify any remaining impurities. The ¹H NMR spectrum of the purified compound should show characteristic peaks corresponding to the protons on the indole ring, the methyl group, and the carboxylic acid.[4]

Conclusion

The purification of this compound is a critical step in its use as a building block for pharmaceutical research. By understanding the principles behind acid-base extraction, recrystallization, and column chromatography, and by systematically applying the protocols outlined in this guide, researchers can obtain this valuable compound in high purity. The provided troubleshooting tips and workflow diagrams are intended to facilitate a smooth and efficient purification process, ultimately contributing to the integrity and success of drug discovery and development programs.

References

cell-based assays involving 1-methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the design and implementation of cell-based assays for the functional characterization of 1-methyl-5-nitro-1H-indole-2-carboxylic acid.

Introduction: Unveiling the Potential of a Nitroindole Scaffold

The compound this compound belongs to the indole carboxylic acid class, a scaffold of significant interest in medicinal chemistry. While extensive biological data for this specific molecule is not widely published, the broader family of nitroindole and indoline-2-carboxylic acid derivatives has demonstrated a wide range of potent biological activities.[1] The presence of the electron-withdrawing nitro group, combined with the core indole structure, suggests a high potential for interaction with various biological targets.[1]

Derivatives of this scaffold have been identified as inhibitors of critical enzymes such as HIV-1 integrase and Fructose-1,6-bisphosphatase, and have shown potential as anti-inflammatory and anticancer agents.[1][2] Therefore, this compound represents a promising candidate for screening campaigns aimed at discovering novel therapeutic agents.

This guide provides a comprehensive framework for researchers to systematically evaluate the biological activities of this compound using robust, validated cell-based assays. The protocols herein are designed not merely as procedural steps but as self-validating systems to ensure data integrity and reproducibility. We will explore methodologies to assess its potential cytotoxic, enzyme-inhibitory, and anti-inflammatory effects.

Experimental Design: A Multi-Faceted Approach

A logical workflow is essential for the efficient characterization of a novel compound. The initial focus should be on assessing general cytotoxicity to establish a therapeutic window, followed by more specific assays targeting hypothesized mechanisms of action.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Lead Optimization A Compound Preparation (Stock Solution in DMSO) B Determine Therapeutic Window: Cell Viability & Cytotoxicity Assays A->B Dose-response testing C Hypothesis 1: Enzyme Inhibition B->C Proceed with non-toxic concentrations F Cell-Based Enzyme Activity/Reporter Assays C->F D Hypothesis 2: Anti-Inflammatory Activity G Cytokine/Mediator Quantification Assays (ELISA) D->G E Hypothesis 3: Signaling Pathway Modulation H Western Blot / Reporter Gene Assays for Pathway Targets E->H I Structure-Activity Relationship (SAR) Studies F->I Informed by mechanistic data G->I Informed by mechanistic data H->I Informed by mechanistic data G cluster_nucleus tnfa TNF-α receptor TNFR tnfa->receptor Binds compound {1-methyl-5-nitro-1H- indole-2-carboxylic acid} ikk IKK Enzyme receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates (Leads to Degradation) nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates gene NF-κB Response Element (in Reporter Gene) reporter Luciferase Expression gene->reporter compound->ikk Inhibits?

References

Application Note: Developing Novel Inhibitors from Indole-2-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Indole-2-Carboxylic Acid Scaffold as a Privileged Motif in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Within this class, the indole-2-carboxylic acid motif is particularly noteworthy. The strategic placement of the carboxylic acid group at the C2 position provides a critical anchor for interactions with enzyme active sites, often acting as a hydrogen bond donor/acceptor or a metal-chelating pharmacophore. This unique feature has enabled the development of potent inhibitors for a diverse range of targets, including viral enzymes, metabolic enzymes involved in cancer, and key players in inflammatory and neurological pathways.[1]

This guide provides a comprehensive overview of the key strategies and protocols for developing novel inhibitors based on the indole-2-carboxylic acid scaffold. We will explore versatile synthetic routes for library creation, detail specific biochemical and cell-based screening protocols for prominent drug targets, and discuss the critical structure-activity relationship (SAR) insights that drive successful inhibitor design.

Section 1: Synthetic Strategies for Indole-2-Carboxylic Acid Libraries

The foundation of any inhibitor development program is the ability to rapidly synthesize a diverse library of analogues. The indole-2-carboxylic acid core can be constructed and functionalized through several reliable synthetic routes. A common and effective strategy involves the functionalization of a pre-formed indole-2-carboxylate ester, which allows for systematic modification at key positions around the indole ring.

Core Rationale for Synthetic Design

The primary goal is to create a synthetic workflow that allows for late-stage diversification. This means introducing points of variability (e.g., at the N1, C3, C5, and C6 positions) as late as possible in the synthetic sequence. This approach is more efficient than synthesizing each analogue from a unique starting material. The following protocol outlines a generalizable approach for creating an N-substituted, C3-functionalized indole-2-carboxamide library, a common pattern in many published inhibitors.[2]

Workflow for Synthesis of a Diversified Indole-2-Carboxamide Library

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: C3 Functionalization cluster_2 Step 3: Hydrolysis & Amide Coupling A Commercially Available 5-Substituted-1H-indole-2-carboxylic acid B Ester Protection (e.g., EtOH, H2SO4) A->B C Ethyl 5-Substituted-1H-indole-2-carboxylate B->C D Friedel-Crafts Acylation (e.g., (R1CO)2O, SnCl4) C->D E Ethyl 3-Acyl-5-substituted- 1H-indole-2-carboxylate D->E F Reduction (e.g., Et3SiH, TFA) E->F G Ethyl 3-Alkyl-5-substituted- 1H-indole-2-carboxylate F->G H Saponification (e.g., NaOH, EtOH/H2O) G->H I 3-Alkyl-5-substituted- 1H-indole-2-carboxylic acid H->I J Amide Coupling (e.g., R2-NH2, BOP reagent) I->J K Final Product Library: Indole-2-Carboxamides J->K

Caption: General synthetic workflow for an indole-2-carboxamide library.

Protocol 1: General Synthesis of a 3,5-Disubstituted-1H-Indole-2-Carboxamide Library

This protocol is a generalized representation based on methodologies for synthesizing CB1 allosteric modulators and can be adapted for various targets.[2]

1. Esterification of the Starting Indole-2-Carboxylic Acid: a. To a solution of the desired 5-substituted-1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C. b. Reflux the reaction mixture for 12-18 hours, monitoring completion by TLC. c. Cool the mixture to room temperature and reduce the volume in vacuo. d. Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the ethyl ester product.

2. C3-Position Acylation (Friedel-Crafts): a. Dissolve the ethyl ester from Step 1 (1.0 eq) in dichloromethane (DCM) (0.3 M). b. Add the desired acid anhydride (1.5 eq) followed by the portion-wise addition of tin(IV) chloride (SnCl4, 2.0 eq) at 0°C. c. Allow the reaction to stir at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC). d. Carefully quench the reaction by pouring it into ice-cold water. e. Extract the product with DCM (3x), wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify via column chromatography.

3. Reduction of the C3-Acyl Group: a. Dissolve the 3-acyl indole from Step 2 (1.0 eq) in trifluoroacetic acid (TFA) (0.2 M) at 0°C. b. Add triethylsilane (Et3SiH, 3.0 eq) dropwise. c. Stir the reaction at room temperature for 2-4 hours. d. Remove the TFA under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the aqueous layer is basic. e. Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 3-alkyl indole derivative.

4. Saponification to the Carboxylic Acid: a. Dissolve the 3-alkyl indole ester from Step 3 (1.0 eq) in a mixture of ethanol and water (3:1, 0.2 M). b. Add sodium hydroxide (3.0 eq) and heat the mixture to 60-80°C for 2-4 hours. c. Cool the reaction, remove the ethanol in vacuo, and dilute with water. d. Acidify the aqueous solution to pH 2-3 with 1M HCl. The product will typically precipitate. e. Filter the solid, wash with cold water, and dry under vacuum to obtain the desired carboxylic acid intermediate.

5. Amide Coupling to Generate the Final Library: a. To a solution of the acid from Step 4 (1.0 eq) and the desired primary or secondary amine (1.1 eq) in dimethylformamide (DMF) (0.2 M), add a coupling agent such as BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq). b. Stir the reaction at room temperature for 8-16 hours. c. Dilute the reaction mixture with water and extract with ethyl acetate (3x). d. Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or preparative HPLC to yield the final indole-2-carboxamide products.

Section 2: Target-Specific Inhibitor Screening Protocols

The versatility of the indole-2-carboxylic acid scaffold is best demonstrated by its application against diverse biological targets. Below are protocols for three distinct target classes.

Target A: HIV-1 Integrase

Mechanistic Insight: HIV-1 integrase is a critical enzyme for viral replication, catalyzing the insertion of viral DNA into the host genome. The enzyme's active site contains two essential Mg2+ ions. Indole-2-carboxylic acid derivatives act as integrase strand transfer inhibitors (INSTIs) by positioning the indole nitrogen and the C2-carboxylate oxygen to chelate these two magnesium ions, effectively blocking the catalytic activity.[3][4]

HIV_Inhibition cluster_0 HIV-1 Integrase Active Site cluster_1 Inhibitor Binding ActiveSite DDE Motif Mg2+ Mg2+ Blocked Integration Blocked ActiveSite->Blocked Inhibitor Indole-2-Carboxylic Acid N-H COO- Inhibitor:n1->ActiveSite:mg1 Chelation Inhibitor:c2->ActiveSite:mg2 Chelation ViralDNA Viral DNA ViralDNA->ActiveSite Cannot Bind

Caption: Inhibition of HIV-1 Integrase by metal chelation.

Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol is based on commercially available kits and published methodologies for evaluating INSTIs.[3][5][6]

1. Reagent Preparation: a. Prepare Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 10 mM MgCl2, and 0.05% Brij-35. b. Reconstitute recombinant HIV-1 Integrase enzyme in Assay Buffer to a working concentration of 200 nM. c. Prepare a 5X solution of the donor DNA (oligonucleotide substrate) and target DNA (labeled, e.g., with biotin) in Assay Buffer. d. Prepare serial dilutions of the indole-2-carboxylic acid test compounds in DMSO, then dilute further into Assay Buffer to the desired final concentrations (ensure final DMSO concentration is <1%).

2. Reaction Setup (96-well plate format): a. To each well, add 5 µL of the diluted test compound or DMSO vehicle (negative control). Add a known INSTI like Raltegravir as a positive control. b. Add 20 µL of the 200 nM Integrase enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding. c. Initiate the reaction by adding 25 µL of the 5X donor/target DNA mixture. d. Incubate the plate at 37°C for 60-90 minutes.

3. Detection and Analysis: a. Stop the reaction by adding 10 µL of 0.5 M EDTA. b. Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled target DNA. Incubate for 30 minutes at room temperature. c. Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20). d. Add a detection antibody that recognizes the integrated donor DNA (e.g., an antibody against a specific label on the donor DNA conjugated to HRP). Incubate for 30 minutes. e. Wash the plate again (3x). f. Add an HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with 1M H2SO4. g. Read the absorbance at 450 nm. h. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Example SAR Data for HIV-1 Integrase Inhibitors

Compound ID Indole C3-Substitution Indole C6-Substitution Integrase IC50 (µM)[4][7]
Lead Cmpd H H > 30
15 p-Trifluoromethylbenzyl Br 1.29
16a p-Trifluoromethylbenzyl 3-fluoro-4-methoxyphenyl 0.41

| 20a | o-Fluorobenzyl | 3-fluoro-4-methoxyphenyl | 0.13 |

This table illustrates that introducing larger hydrophobic and electron-withdrawing groups at the C3 and C6 positions can significantly improve binding and inhibitory potency.

Target B: IDO1/TDO (Immuno-Oncology)

Mechanistic Insight: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism. In the tumor microenvironment, this depletion of tryptophan and the production of kynurenine metabolites suppress T-cell function, allowing the tumor to evade the immune system. Inhibitors of IDO1/TDO can restore anti-tumor immunity. Indole-2-carboxylic acids can act as competitive inhibitors, mimicking the natural substrate.[8]

Protocol 3: Cell-Free IDO1 Enzyme Inhibition Assay (Spectrophotometric)

This protocol is adapted from methodologies used to screen for IDO1/TDO inhibitors.[8]

1. Reagent Preparation: a. Prepare Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5). b. Prepare Cofactor Solution: 20 mM L-ascorbic acid and 10 µM methylene blue in Assay Buffer. c. Prepare Substrate Solution: 400 µM L-tryptophan in Assay Buffer. d. Reconstitute recombinant human IDO1 enzyme in Assay Buffer to a working concentration of 500 nM. e. Prepare serial dilutions of test compounds in DMSO, followed by dilution in Assay Buffer.

2. Reaction Setup (96-well UV-transparent plate): a. To each well, add 10 µL of the diluted test compound or DMSO vehicle. Add a known IDO1 inhibitor (e.g., Epacadostat) as a positive control. b. Add 50 µL of Substrate Solution and 20 µL of Cofactor Solution to each well. c. Pre-incubate the plate at 25°C for 10 minutes. d. Initiate the reaction by adding 20 µL of the 500 nM IDO1 enzyme solution.

3. Detection and Analysis: a. Immediately place the plate in a spectrophotometer capable of kinetic reads. b. Monitor the formation of N-formylkynurenine by measuring the increase in absorbance at 321 nm every minute for 20-30 minutes. c. Calculate the initial reaction velocity (V0) from the linear portion of the kinetic curve for each well. d. Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value.

Table 2: Example SAR Data for IDO1/TDO Dual Inhibitors

Compound ID Indole N1-Substitution Indole C6-Substitution IDO1 IC50 (µM)[8] TDO IC50 (µM)[8]
9a H Acetamido 10.34 3.89
9f 4-Fluorobenzyl Acetamido 4.25 2.98

| 9o-1 | 4-(Trifluoromethoxy)benzyl | Acetamido | 1.17 | 1.55 |

This data highlights the importance of the C6-acetamido group for activity and shows that substitution at the N1 position with bulky, electron-withdrawing benzyl groups enhances potency against both enzymes.

Section 3: General Workflow for Hit-to-Lead Optimization

Following the identification of initial "hit" compounds from primary screening, a structured hit-to-lead process is essential to develop candidates with improved potency, selectivity, and drug-like properties.

HitToLead cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: SAR & Potency cluster_2 Phase 3: Lead Optimization A Library Synthesis (Indole-2-Carboxylic Acids) B Primary Screening (e.g., HIV Integrase Assay) A->B C Hit Confirmation & IC50 Determination B->C D Focused Analogue Synthesis (SAR Exploration) C->D Confirmed Hits (IC50 < 10µM) E Potency & Selectivity Profiling (Against related targets) D->E F Cell-Based Potency Assay (Confirm functional activity) E->F G In Vitro ADME Profiling (Solubility, Permeability, Stability) F->G Potent & Selective Leads H In Vivo PK/PD Studies (In animal models) G->H I Lead Candidate Selection H->I

Caption: A streamlined workflow for hit-to-lead optimization.

This workflow emphasizes a self-validating system. A compound must not only show potency in a biochemical assay (Phase 1) but also demonstrate functional activity in a cellular context and selectivity against related targets (Phase 2). Finally, it must possess acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to be considered a viable lead candidate (Phase 3).

Conclusion

The indole-2-carboxylic acid scaffold is a powerful and validated starting point for the development of novel inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent chemical properties provide a strong foundation for high-affinity binding to a multitude of important drug targets. By combining rational synthetic design with robust, target-specific screening protocols, researchers can effectively leverage this privileged scaffold to discover and optimize the next generation of therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-methyl-5-nitro-1H-indole-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

The primary synthetic route discussed is the N-methylation of ethyl 5-nitro-1H-indole-2-carboxylate, followed by saponification of the ester to yield the target carboxylic acid. While a one-pot procedure is documented, achieving high yields can be challenging due to the sensitive nature of the indole nucleus, particularly with a strong electron-withdrawing nitro group.

Troubleshooting Low Yield & Reaction Failure

Low product yield is one of the most frequently encountered issues in this synthesis. The problems can often be traced back to suboptimal reaction conditions or reagent quality.

Q1: My overall yield is very low (<30%), or the reaction is not proceeding at all. What are the primary causes?

This is a common problem that can be dissected by examining the two key transformations: N-methylation and ester hydrolysis.

  • Inefficient Deprotonation: The first step, the deprotonation of the indole nitrogen with sodium hydride (NaH), is critical. This step can fail due to:

    • Poor Quality NaH: Sodium hydride is highly reactive and decomposes upon exposure to atmospheric moisture. Old or improperly stored NaH will have a layer of inactive sodium hydroxide, preventing effective deprotonation.

    • Wet Solvents: The use of anhydrous solvents, typically DMF, is essential. Trace amounts of water will quench the NaH before it can react with the indole.

    • Low Temperature: While the reaction is often run at room temperature, insufficient initial mixing or low ambient temperatures can slow the deprotonation, making it seem like the reaction has stalled.

  • Ineffective Methylation: Once the indolide anion is formed, it acts as a nucleophile. Poor results in the subsequent methylation step can be due to:

    • Degraded Iodomethane: Iodomethane is sensitive to light and can decompose over time, releasing iodine (visible as a purple or brown tint). This reduces the concentration of the active methylating agent.

  • Incomplete Hydrolysis: The one-pot synthesis relies on the in-situ hydrolysis of the newly formed methyl ester.[1] If this step is incomplete, the desired carboxylic acid will not be fully formed, leading to low yields after acidic workup.

  • Degradation: The 5-nitroindole ring is electron-deficient and can be susceptible to decomposition or polymerization under harsh basic conditions, leading to the formation of dark, tarry byproducts instead of the desired product.[2]

Q2: I see multiple spots on my TLC plate after the reaction, and my yield of the desired acid is poor. Should I switch to a two-step procedure?

Yes, if you are struggling with the one-pot method, a sequential two-step approach (isolate the methylated ester first, then hydrolyze) offers significantly better control and often leads to a higher overall yield and purity. The one-pot method's simultaneous hydrolysis can be unpredictable.

Here is a comparison of the two strategies:

FeatureOne-Pot SynthesisTwo-Step Synthesis (Recommended)
Simplicity High (fewer steps)Moderate (involves an intermediate isolation)
Control Low (methylation and hydrolysis occur concurrently)High (each step is optimized and monitored separately)
Troubleshooting Difficult (hard to pinpoint the failing step)Easy (can analyze the intermediate to confirm success of the first step)
Typical Yield Moderate (Reported ~45%)[1]Potentially Higher (>60-70%)
Purity Often lower due to incomplete reactionsGenerally higher

Workflow & Mechanism Visualized

To better understand the process, the following diagrams illustrate the recommended two-step workflow and the core N-methylation mechanism.

G cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Saponification start Ethyl 5-nitro-1H-indole-2-carboxylate deprotonation Add NaH in Anhydrous DMF start->deprotonation methylation Add CH3I deprotonation->methylation workup1 Quench with Water & Extract methylation->workup1 intermediate Isolate Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate workup1->intermediate hydrolysis Heat with NaOH or LiOH in aq. EtOH/THF intermediate->hydrolysis acidification Acidify with conc. HCl to pH 1-2 hydrolysis->acidification product Isolate this compound acidification->product

Caption: Recommended two-step synthesis workflow.

Caption: N-Methylation mechanism of the indole ring.

Improving Product Purity

Achieving high purity is as important as achieving high yield. Discoloration and persistent impurities are common complaints.

Q1: My final product is a dark brown or black solid, not the expected white or off-white powder. Why?

Dark coloration is a clear indicator of degradation. The 5-nitroindole system is sensitive, and prolonged exposure to strong bases or high temperatures can cause polymerization or other side reactions.[2]

Troubleshooting Steps:

  • Temperature Control: When adding NaH, and subsequently iodomethane, maintain the temperature at 0 °C or even lower to control the exotherm and minimize side reactions.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon). This prevents moisture from entering and minimizes oxidative side reactions that can contribute to color.

  • Purification with Carbon: During the workup, after dissolving the crude product for recrystallization, you can perform a hot filtration with a small amount of activated charcoal to remove colored impurities.[3]

Q2: My NMR analysis shows that the starting ethyl ester is still present in my final product. How can I ensure complete hydrolysis?

This is a classic sign of incomplete saponification. The ester, ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate, can be sterically hindered, and the electron-withdrawing groups can affect reactivity.

Optimization of Hydrolysis (Step 2):

  • Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for the hydrolysis of hindered esters.

  • Solvent System: A mixture of THF/ethanol and water is typically effective. THF helps solubilize the organic ester, while water is necessary for the hydrolysis reaction.

  • Temperature and Time: Ensure the reaction is heated sufficiently (e.g., reflux) for an adequate period. Monitor the reaction by TLC until the starting ester spot has completely disappeared. A common mistake is not running the reaction long enough.

  • Excess Base: Use a sufficient excess of the base (e.g., 3-5 equivalents) to drive the reaction to completion.

Recommended Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step A: Synthesis of Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate

  • To a flame-dried, three-necked flask under an Argon atmosphere, add sodium hydride (1.4 eq., 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, and carefully decant the hexane.

  • Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C in an ice bath.

  • Dissolve ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension.

  • Stir the mixture at 0 °C for 30-60 minutes. The solution may turn a dark color as the indolide anion forms.

  • Add iodomethane (1.2 eq.) dropwise, ensuring the temperature does not rise above 5-10 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Once complete, cool the reaction back to 0 °C and cautiously quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step B: Hydrolysis to this compound

  • Dissolve the crude ester from Step A in a mixture of THF and ethanol (e.g., a 2:1 ratio).

  • Add an aqueous solution of lithium hydroxide (3.0 eq.).

  • Heat the mixture to reflux (typically 60-80 °C) and stir for 2-6 hours. Monitor the reaction by TLC until the ester is consumed.

  • Cool the mixture to room temperature and remove the organic solvents via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate or ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl.

  • The product will precipitate as a solid. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.[1]

Purification by Recrystallization

If the final product requires further purification, recrystallization is the preferred method. A solvent system of ethanol/water or acetic acid/water is often effective. Dissolve the crude acid in a minimal amount of the hot alcohol or acetic acid, and then add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.

References

solubility issues of 1-methyl-5-nitro-1H-indole-2-carboxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-methyl-5-nitro-1H-indole-2-carboxylic acid

A Guide to Overcoming Aqueous Solubility Challenges for Researchers and Formulation Scientists

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

The structure of this compound, featuring a hydrophobic indole core, a nitro group, and an ionizable carboxylic acid, presents a classic solubility challenge in neutral aqueous media. This guide offers a series of frequently asked questions (FAQs), troubleshooting workflows, and detailed protocols to help you successfully work with this compound.

Physicochemical Properties Overview

Understanding the fundamental properties of a compound is the first step in troubleshooting its solubility. While extensive experimental data for this specific molecule is not widely published, we can infer its behavior from its structural motifs and data from closely related analogs.

PropertyPredicted/Inferred ValueRationale & Significance
Molecular Formula C₁₀H₈N₂O₄Confirmed chemical composition[1][2].
Molecular Weight 220.18 g/mol Basic property for calculating molar concentrations[1][2].
Appearance Likely a solidInferred from related indole carboxylic acids[3].
Aqueous Solubility Poor to InsolubleThe hydrophobic indole nucleus and nitro group limit water solubility. Similar nitroindole compounds are reported as insoluble in water[4].
pKa (acidic) ~4.0Estimated based on the pKa of the structurally similar 6-nitro-1H-indole-2-carboxylic acid (predicted pKa ~4.03)[3][5]. This is the most critical parameter for pH-dependent solubility.
LogP >2Estimated. The indole ring has a logP of ~2.14[6]. The nitro and carboxylic acid groups modify this, but the overall molecule retains significant hydrophobic character.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with this compound.

Q1: Why is my compound not dissolving in neutral water or buffer (e.g., PBS pH 7.4)?

Answer: The poor aqueous solubility at neutral pH is a direct consequence of the molecule's chemical structure.

  • Hydrophobic Core: The indole ring system is aromatic and largely nonpolar, leading to unfavorable interactions with water.

  • Protonated Carboxylic Acid: The key factor is the carboxylic acid group (-COOH). With an estimated pKa of around 4.0, this group is predominantly in its neutral, protonated form at pH 7.4[3][5]. The neutral form is significantly less soluble in water than its charged, deprotonated (carboxylate, -COO⁻) counterpart[7][8]. The molecule's overall low polarity in this state prevents it from readily dissolving.

Q2: How can I use pH adjustment to dissolve the compound?

Answer: This is the most effective and recommended initial approach. By raising the pH of the solution to be at least 1.5-2 units above the pKa, you can deprotonate the carboxylic acid, forming a highly soluble carboxylate salt[9][10][11].

Causality: The Henderson-Hasselbalch principle dictates that at a pH well above the pKa, the equilibrium shifts almost completely to the ionized (deprotonated) form. This charged species has much stronger ion-dipole interactions with water molecules, leading to a dramatic increase in solubility[8].

See Protocol 1 for a detailed, step-by-step methodology. The general workflow is as follows:

start Weigh Compound suspend Suspend powder in a minimal volume of purified water. start->suspend add_base Add 0.1 M NaOH or NaHCO3 dropwise while stirring. suspend->add_base dissolve Continue adding base until the solid completely dissolves. add_base->dissolve ph_adjust Adjust pH to desired final value (e.g., 7.4) with 0.1 M HCl. (Caution: may precipitate if final concentration is too high). dissolve->ph_adjust qs QS to final volume with buffer or water. ph_adjust->qs end Sterile filter (0.22 µm) if required. qs->end

Caption: Workflow for dissolving the compound via pH adjustment.

Q3: What organic co-solvents are recommended for creating a concentrated stock solution?

Answer: For applications where pH modification is not suitable, using a water-miscible organic co-solvent is a common strategy. Co-solvents work by reducing the overall polarity of the solvent system, which enhances the solvation of hydrophobic molecules[12][13][14].

Expert Insight: Always prepare a high-concentration stock (e.g., 10-50 mM) in 100% co-solvent. This minimizes the amount of organic solvent transferred into your final aqueous experimental medium, reducing the risk of solvent-induced artifacts or toxicity.

Co-solventTypical Stock Conc.Notes & Considerations
DMSO 10-50 mMExcellent solubilizing power. The gold standard for initial screening. Keep final concentration in cell-based assays <0.5% to avoid toxicity[15].
DMF 10-50 mMSimilar to DMSO but can be more aggressive. Ensure compatibility with your experimental setup.
Ethanol 1-20 mMLess toxic than DMSO/DMF, but may have lower solubilizing capacity for this compound.
PEG 400 1-20 mMA good choice for in vivo preclinical studies due to its favorable safety profile[16]. May result in a viscous solution.
Q4: My compound precipitates when I dilute my organic stock solution into aqueous buffer. How can I fix this?

Answer: This is a classic problem that occurs when a drug, highly soluble in an organic solvent, is rapidly introduced into an aqueous environment where its solubility is poor. The key is to manage the transition and the final concentration.

Follow this troubleshooting workflow:

start Precipitation Observed During Dilution q1 Is final organic solvent concentration > 1%? start->q1 a1_yes Reduce solvent concentration. Prepare a more concentrated stock solution if possible. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No end_solve Problem Solved a1_yes->end_solve q2 How was the stock added? a1_no->q2 a2_slow Good. Continue troubleshooting. q2->a2_slow Slowly, w/ mixing a2_fast Add stock solution dropwise into the vortex of the stirring aqueous buffer. Avoid adding buffer to the stock. q2->a2_fast Quickly q3 Is the final drug concentration near its aqueous solubility limit? a2_slow->q3 a2_fast->end_solve a3_yes Lower the final concentration. If not possible, an advanced formulation is required. q3->a3_yes Yes adv Consider Advanced Techniques: - Add surfactant (e.g., 0.1% Tween® 80) to the aqueous buffer. - Use cyclodextrins. - Use a pH-adjusted buffer. q3->adv No, or need higher conc. a3_yes->end_solve

Caption: Decision tree for troubleshooting compound precipitation.

Q5: What advanced techniques can improve solubility for formulation development?

Answer: When simple pH adjustment or co-solvents are insufficient, especially for higher concentration needs in preclinical studies, several advanced formulation strategies can be employed. These methods aim to create stable, amorphous systems that enhance dissolution and apparent solubility[17].

  • Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior[18][19]. They can encapsulate the hydrophobic indole portion of your molecule, forming a "host-guest" complex where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble[20][21]. See Protocol 3 for a basic preparation method.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state[22][23][24]. When introduced to water, the polymer dissolves quickly, releasing the drug as very fine, amorphous particles, which have a higher surface area and dissolution rate than the crystalline form[25]. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs)[24].

  • Micronization: Particle size reduction can increase the dissolution rate by increasing the surface area of the drug particles[15][26]. However, this does not increase the equilibrium solubility[26]. This method is often used in combination with other techniques.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
  • Preparation: Weigh the desired amount of this compound.

  • Suspension: Add approximately 70% of the final desired volume of purified water. The compound will not dissolve and will form a suspension.

  • Solubilization: While stirring vigorously, add a 0.1 M NaOH solution drop by drop. Monitor the suspension. Continue adding base until all solid material has dissolved, indicating the formation of the sodium salt. The solution should become clear.

  • pH Neutralization (Optional): If a physiological pH is required, carefully back-titrate the solution by adding 0.1 M HCl dropwise until the target pH (e.g., 7.4) is reached. Crucial: Perform this step slowly. If the target concentration is above the compound's solubility at this pH, it may precipitate. If precipitation occurs, the target concentration is too high for this method.

  • Final Volume: Add water or a suitable buffer to reach the final target volume.

  • Filtration: Pass the final solution through a 0.22 µm sterile filter if it's intended for cell culture or sterile applications.

Protocol 2: Screening for Optimal Co-solvent Systems
  • Preparation: Prepare small, weighed portions of the compound in separate glass vials.

  • Solvent Addition: To each vial, add a different co-solvent (e.g., DMSO, PEG 400, Ethanol) in small, measured increments.

  • Dissolution: After each addition, vortex the vial for 30-60 seconds. Use gentle warming (30-40°C) if necessary to aid dissolution, but be cautious of potential degradation.

  • Determination: The point at which the compound fully dissolves gives an estimate of its solubility in that solvent. This helps in selecting the most efficient co-solvent for preparing a highly concentrated stock.

  • Validation: Perform a small-scale dilution of the prepared stock into your final aqueous buffer to check for precipitation, as described in the troubleshooting workflow.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This is a simple, lab-scale method for forming an inclusion complex[20].

  • Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (a 1:1 ratio is a common starting point). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used, highly soluble cyclodextrin derivative.

  • Paste Formation: Place the weighed HP-β-CD into a mortar. Add a small amount of water (just enough to form a thick, uniform paste) and triturate with a pestle.

  • Drug Incorporation: Add the weighed this compound to the paste.

  • Kneading: Knead the mixture thoroughly for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting solid mixture in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.

  • Final Product: The resulting dried powder is the inclusion complex, which should exhibit improved wettability and aqueous dissolution compared to the raw drug.

Safety Information

While a specific safety data sheet (SDS) for this compound is not universally available, related nitroindole and indole carboxylic acid compounds are classified as irritants. Standard laboratory precautions should be observed.

  • Handling: Handle in a well-ventilated area or fume hood. Avoid creating dust[27][28].

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses[27][28][29].

  • Exposure: May cause skin, eye, and respiratory irritation[27][29]. In case of contact, rinse the affected area thoroughly with water.

Always consult the material's specific SDS from your supplier before use.

References

Technical Support Center: Stability of 1-methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methyl-5-nitro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will delve into the stability of this compound in various solvents and under different experimental conditions, explaining the chemical principles behind its behavior.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time, evidenced by the appearance of new peaks in my HPLC analysis. What are the likely causes?

A1: The degradation of this compound in solution can be attributed to several factors, primarily related to its chemical structure. The indole ring is electron-rich and susceptible to oxidation, which can be accelerated by exposure to air.[1] Additionally, the nitroaromatic nature of the compound makes it sensitive to light, potentially leading to photodegradation.[2][3][4] The stability is also highly dependent on the pH of the solution.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of the solvent system is a critical factor in the stability of this compound. Indole derivatives can exhibit pH-dependent stability. For instance, some related nitrosated indole compounds are known to be unstable in acidic conditions (pH 2) and more stable at a basic pH (pH 8).[5][6] For this compound, extreme pH values can catalyze degradation. Under strongly acidic conditions, the indole ring can be protonated, potentially leading to degradation. In strongly basic conditions, the carboxylic acid group will be deprotonated, which might influence the electron density of the ring system and its susceptibility to other degradation pathways. Generally, it is advisable to maintain the pH within a neutral to mildly acidic or basic range to minimize degradation, unless the experimental design requires otherwise.[7]

Q3: I am using an oxidizing agent in my reaction, and the yield is lower than expected. Could the this compound be degrading?

A3: Yes, this is a strong possibility. The indole nucleus is inherently electron-rich and, therefore, easily oxidized.[1] The presence of a nitro group, which is an electron-withdrawing group, can modulate this reactivity, but the indole core remains susceptible to oxidation. Common oxidizing agents can react with the indole ring, leading to the formation of various oxidation products and consequently reducing the yield of your intended reaction. It is crucial to carefully select your oxidizing agent and control the reaction conditions (e.g., temperature, stoichiometry) to minimize the degradation of the indole core.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: To ensure the longevity and integrity of your stock solutions, the following practices are recommended:

  • Solvent Selection: Use high-purity, degassed solvents. Aprotic solvents are generally preferred if they are compatible with your experimental setup.

  • Protection from Light: As nitroaromatic compounds can be light-sensitive, always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[2][3]

  • Inert Atmosphere: To prevent oxidation, it is best practice to store solutions under an inert atmosphere, such as argon or nitrogen.[1]

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions.

  • pH Control: If using aqueous-based buffers, ensure the pH is controlled and within a range that minimizes degradation.

Troubleshooting Guide

Issue 1: Unexpected Peaks in Chromatographic Analysis
  • Symptom: Appearance of new, unidentified peaks in HPLC, LC-MS, or TLC analysis of a solution that was initially pure.

  • Possible Cause 1: Photodegradation. The nitroaromatic moiety is susceptible to degradation upon exposure to UV or even ambient light.[2][3]

    • Troubleshooting Step: Prepare and handle the solution in a dark room or under amber light. Use amber-colored vials for storage and analysis. Compare the chromatogram of a freshly prepared solution with one that has been exposed to light.

  • Possible Cause 2: Oxidation. The indole ring can be oxidized by dissolved oxygen in the solvent.

    • Troubleshooting Step: Use solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Prepare solutions and seal the vials under an inert atmosphere.

  • Possible Cause 3: pH-Mediated Degradation. The solution's pH may be promoting acid or base-catalyzed degradation.[7]

    • Troubleshooting Step: Measure the pH of your solution. If it is at an extreme, adjust it to a more neutral range using a suitable buffer system, if your experiment allows.

Issue 2: Poor Solubility or Precipitation Over Time
  • Symptom: The compound precipitates out of solution after storage.

  • Possible Cause 1: Solvent Choice. The compound may have limited long-term stability in the chosen solvent.

    • Troubleshooting Step: Consult solubility data if available, or perform small-scale solubility tests in a variety of solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile) to find the most suitable one for your desired concentration.

  • Possible Cause 2: Temperature Effects. The solubility of the compound may be highly dependent on temperature.

    • Troubleshooting Step: If the solution is stored at a low temperature, allow it to fully equilibrate to room temperature and vortex before use. Consider preparing a more dilute stock solution if precipitation persists.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[8][9][10] This protocol provides a general framework for conducting a forced degradation study on this compound.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Keep the stock solution in a solid or solution state at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.[9]

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize any significant degradation products using techniques like LC-MS/MS.

Experimental Workflow Diagram

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Expose to Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Expose to Thermal Thermal (60°C) Stock->Thermal Expose to Photo Photolytic (ICH Q1B) Stock->Photo Expose to Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Analysis & Degradant ID HPLC->Data

Caption: Workflow for a forced degradation study.

Potential Degradation Pathway

While specific degradation products for this compound are not extensively documented in the literature, a plausible degradation pathway can be proposed based on the known reactivity of the indole nucleus. Oxidation is a common degradation route for indoles.

Degradation_Pathway Parent This compound Oxidized_Intermediate Oxidized Intermediate (e.g., Hydroxylated species) Parent->Oxidized_Intermediate Oxidation (e.g., O₂, H₂O₂) Oxindole Oxindole Derivative Oxidized_Intermediate->Oxindole Rearrangement

Caption: A potential oxidative degradation pathway.

Summary of Stability in Different Solvents

The stability of this compound is highly dependent on the solvent and storage conditions. Below is a qualitative summary based on general chemical principles.

Solvent TypeExpected StabilityKey Considerations
Aprotic Polar (e.g., DMSO, DMF)Generally goodHygroscopic; absorb moisture from the air which can lead to hydrolysis over time.
Protic Polar (e.g., Methanol, Ethanol)ModerateCan participate in reactions (e.g., esterification of the carboxylic acid under acidic conditions).
Aqueous Buffers VariableHighly pH-dependent. Extremes in pH are likely to cause degradation.[7] Neutral pH is generally preferred.
Non-polar (e.g., Toluene, Hexane)Poor solubilityGenerally not suitable for creating stock solutions due to low solubility.

References

Technical Support Center: Enhancing Cell Permeability of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole derivatives. The indole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs. However, its therapeutic potential is often hampered by poor cell permeability, a critical factor for oral bioavailability and reaching intracellular targets.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome the challenges associated with the cell permeability of your indole-based compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cell permeability of indole derivatives, providing foundational knowledge to inform your experimental design.

Q1: What are the primary factors contributing to the poor cell permeability of some indole derivatives?

A1: The cell permeability of indole derivatives is a multifactorial issue influenced by their physicochemical properties. Key contributing factors include:

  • Poor Aqueous Solubility: Many indole derivatives are hydrophobic, leading to low solubility in the aqueous environment of the gastrointestinal tract and cytoplasm. This can be a significant barrier to absorption and distribution.

  • High Lipophilicity: While a degree of lipophilicity is necessary to cross the lipid bilayer of cell membranes, excessive lipophilicity can cause the compound to become trapped within the membrane, hindering its passage into the cytoplasm.

  • Hydrogen Bonding Capacity: The indole nitrogen can act as a hydrogen bond donor, and various substituents may introduce additional hydrogen bond donors or acceptors. A high number of hydrogen bonds with the aqueous environment can impede partitioning into the lipophilic cell membrane.

  • Molecular Size and Rigidity: Large or conformationally rigid molecules may have difficulty diffusing across the cell membrane.

  • Efflux Transporter Recognition: Indole derivatives can be recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp), reducing their intracellular concentration.

Q2: What are the main strategies to improve the cell permeability of my indole compound?

A2: Several strategies can be employed, broadly categorized as chemical modification and formulation-based approaches.

Chemical Modification Strategies:

  • Prodrug Approach: This involves chemically modifying the indole derivative to create a more permeable "prodrug" that is converted back to the active parent drug inside the cell. For example, a phosphate group can be added to increase aqueous solubility.

  • Structural Modification:

    • N-Alkylation: Masking the hydrogen bond-donating indole nitrogen by replacing the hydrogen with an alkyl group can increase lipophilicity and permeability.

    • Introduction of Ionizable Groups: Adding acidic or basic functional groups can improve solubility at different physiological pH values.

    • Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties but improved permeability characteristics.

  • Intramolecular Hydrogen Bonding: Designing the molecule to form internal hydrogen bonds can mask polar groups, reducing interactions with water and favoring membrane partitioning.

Formulation-Based Strategies:

  • Nanoparticle Encapsulation: Encapsulating the indole derivative within nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, improve solubility, and facilitate cellular uptake.

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the cell membrane.

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent water solubility and dissolution rate.

Part 2: Troubleshooting Guides

This section provides practical guidance for common experimental challenges encountered when assessing and improving the cell permeability of indole derivatives.

Issue 1: My indole derivative shows low apparent permeability (Papp) in the Caco-2 assay.

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption. A low Papp value suggests poor absorption.

Troubleshooting Workflow:

Technical Support Center: HPLC Analysis of 1-Methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the dedicated support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1-methyl-5-nitro-1H-indole-2-carboxylic acid. This guide is structured to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. As scientists, our goal is to develop robust, reproducible methods. This resource is designed to help you achieve that by anticipating and resolving common challenges encountered with this specific analyte.

The structure of this compound presents a unique combination of chemical properties: a hydrophobic indole core, a pH-sensitive carboxylic acid, and a strongly electron-withdrawing nitro group. This combination dictates its behavior in a reversed-phase HPLC system and is the key to troubleshooting your analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding method development for this compound.

Q1: What are the best starting conditions for HPLC analysis of this compound?

A1: For a compound with the polarity and functionality of this compound, a reversed-phase (RP) method is the most logical starting point. The carboxylic acid group necessitates careful pH control of the mobile phase to ensure consistent retention and peak shape.

Here is a recommended starting point:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention for moderately polar compounds. The long column length aids in resolving potential impurities.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.7-3.0)The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peak shape.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN is generally preferred for its lower viscosity and UV transparency.
Gradient Start at 10% B, ramp to 90% B over 15 minutesA broad gradient is ideal for initial screening to determine the approximate elution time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection (UV) ~340-350 nmThe nitro-indole structure is expected to have a strong UV absorbance maximum in this region. It's crucial to determine the empirical λmax.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.

Q2: How do I determine the optimal detection wavelength (λmax)?

A2: The optimal wavelength provides the highest signal-to-noise ratio. You can determine this by running a UV-Vis spectrum of your standard in the mobile phase diluent using a spectrophotometer or, more conveniently, by using the diode array detector (DAD/PDA) in your HPLC system. Inject a concentrated standard and extract the spectrum at the peak apex. The wavelength with the highest absorbance is your λmax.

Q3: My compound seems to be unstable in the sample diluent. What should I do?

A3: Indole derivatives can be susceptible to degradation, particularly when exposed to light or certain pH conditions. The nitro group can also be reactive.

  • Protect from Light: Use amber autosampler vials to prevent photodegradation.

  • Diluent Composition: Prepare your samples in a diluent that matches the initial mobile phase composition (e.g., 90:10 Water:ACN with 0.1% acid). This avoids solvent mismatch issues that can cause peak distortion.

  • Freshness: Analyze samples as soon as possible after preparation. If you observe degradation over time in the autosampler, consider using a cooled autosampler (4 °C).

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving specific chromatographic problems.

Issue 1: Poor Peak Shape (Tailing or Fronting)

A symmetrical, Gaussian peak is the ideal. Tailing or fronting indicates secondary, undesirable interactions or other column/method issues.

start Peak Tailing Observed check_pH Is Mobile Phase pH at least 2 units below pKa? start->check_pH cause_pH Root Cause: Mixed Ionic States check_pH->cause_pH No check_overload Is Peak Height Unusually High? check_pH->check_overload Yes cause_silanol Root Cause: Silanol Interactions solution_silanol Action: 1. Add competing base (e.g., TEA) 2. Use an end-capped column cause_silanol->solution_silanol solution_pH Action: Lower Mobile Phase pH (e.g., use 0.1% H3PO4) cause_pH->solution_pH check_overload->cause_silanol No cause_overload Root Cause: Mass Overload check_overload->cause_overload Yes solution_overload Action: Dilute Sample cause_overload->solution_overload

Caption: Troubleshooting logic for peak tailing issues.

Detailed Explanation:

  • Cause A: Improper Mobile Phase pH: The primary suspect for a carboxylic acid like yours is an inadequately low pH. If the mobile phase pH is close to the compound's pKa, the molecule will exist in both its protonated (neutral) and deprotonated (anionic) forms. The anionic form is less retained on a C18 column, eluting slightly earlier, while the neutral form is more retained. This simultaneous elution of two forms results in a broad, tailing peak.

    • Solution: Ensure the mobile phase pH is at least 1.5 to 2 units below the pKa of the carboxylic acid. Since the pKa of similar structures is around 3.5-4.5, a mobile phase pH of 2.5-3.0 (achieved with 0.1% formic or phosphoric acid) is critical for keeping the molecule in a single, neutral state.

  • Cause B: Silanol Interactions: Even with a low pH, the indole nitrogen and nitro group oxygens can have secondary interactions with free silanol groups (Si-OH) on the silica surface of the column packing material. These are strong, polar interactions that can delay a fraction of the analyte molecules, causing tailing.

    • Solution: Use a modern, high-purity, end-capped column. End-capping "masks" most of the free silanols. If tailing persists, you may consider adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.05%), but this can complicate the method and should be a last resort.

  • Cause C: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Perform a dilution series (e.g., 1:2, 1:5, 1:10) of your sample. If the peak shape improves upon dilution, you are dealing with mass overload.

Issue 2: Retention Time (RT) Drifting or Unstable

Consistent retention times are the foundation of a reliable method. Drifting RTs, either to earlier or later times, indicate a changing system.

  • Objective: To confirm the HPLC column is fully equilibrated with the mobile phase.

  • Procedure:

    • Set your initial mobile phase conditions (e.g., 90% A, 10% B) and pump them through the column at the method flow rate.

    • Monitor the detector baseline at a high sensitivity.

    • Inject a blank (your sample diluent) every 10-15 minutes.

    • Continue this process until the baseline is flat and shows no drift or "humps" upon blank injection. This may take longer than you expect, sometimes up to 30-60 minutes, especially with certain buffers or additives.

  • Validation: Once the baseline is stable, inject your standard multiple times (e.g., n=5). The retention time should not vary by more than a pre-defined tolerance (e.g., ±0.5%).

Detailed Explanation:

  • Cause A: Insufficient Column Equilibration: This is the most common cause of drifting RT, especially when starting up the system or after changing mobile phases. The stationary phase needs time to fully equilibrate with the mobile phase conditions.

    • Solution: Before starting your analysis sequence, run the initial mobile phase conditions for at least 15-20 column volumes. For a 250x4.6mm column, one column volume is approximately 2.5 mL. Therefore, you need to flush for at least 37.5 mL (e.g., ~38 minutes at 1 mL/min).

  • Cause B: Mobile Phase Composition Change: If you are preparing your mobile phase manually, small errors can lead to batch-to-batch variation. Additionally, volatile organic components (like ACN) can evaporate over time, changing the mobile phase ratio and increasing retention times.

    • Solution: Use a mobile phase bottle cap that limits evaporation. Always prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Using a gradient proportioning valve on your HPLC can provide more consistent mixing than manual pre-mixing.

  • Cause C: Temperature Fluctuations: Column temperature directly affects retention. A change of just 1°C can alter retention time by 1-2%.

    • Solution: Use a thermostatted column compartment and keep it at a constant temperature (e.g., 30 °C). This isolates the column from ambient temperature swings in the lab.

Issue 3: Low Signal or Poor Sensitivity

If you are unable to detect your analyte or the peak is too small, the issue could be with the analyte, the method, or the instrument.

start Low Signal/Sensitivity check_wavelength Is Detection Wavelength Set to Analyte's λmax? start->check_wavelength cause_wavelength Root Cause: Suboptimal Wavelength check_wavelength->cause_wavelength No check_degradation Is Analyte Stable in Diluent? check_wavelength->check_degradation Yes solution_wavelength Action: Determine λmax using DAD/PDA and update method cause_wavelength->solution_wavelength cause_degradation Root Cause: Sample Degradation check_degradation->cause_degradation No check_retention Is Peak Eluting Very Early (Near Void)? check_degradation->check_retention Yes solution_degradation Action: Use fresh samples, amber vials, cooled autosampler cause_degradation->solution_degradation cause_retention Root Cause: Insufficient Retention check_retention->cause_retention Yes solution_retention Action: Decrease initial %B, ensure mobile phase pH is low cause_retention->solution_retention

Caption: Decision tree for investigating low signal issues.

Detailed Explanation:

  • Cause A: Suboptimal Detection Wavelength: As mentioned in the FAQ, detecting at a wavelength on the shoulder of the absorbance peak instead of the maximum (λmax) will drastically reduce signal intensity.

    • Solution: Confirm the λmax of this compound experimentally using a DAD/PDA detector. The nitro-indole chromophore should provide a strong signal.

  • Cause B: Analyte Degradation: If the compound is degrading in the vial before injection, the concentration of the target analyte will decrease, leading to a smaller peak.

    • Solution: Implement the sample stability measures discussed in FAQ Q3 (amber vials, fresh preparation, cooled autosampler).

  • Cause C: Poor Retention: If the peak is eluting very early, close to the solvent front (t0), it will be very sharp and may not be integrated properly. More importantly, it indicates poor interaction with the stationary phase, which can lead to poor sensitivity and susceptibility to matrix effects.

    • Solution: Ensure your mobile phase pH is low enough to protonate the carboxylic acid. If retention is still too low, decrease the amount of organic solvent (Mobile Phase B) at the start of your gradient.

Technical Support Center: A Guide to the Stable Storage of 1-methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the long-term stability and integrity of 1-methyl-5-nitro-1H-indole-2-carboxylic acid during storage. Improper handling and storage can lead to degradation, compromising experimental results and the overall success of your research.

Introduction to the Stability of this compound

This compound is a molecule of interest in various research fields. Its structure, featuring a nitro group on the indole ring and a carboxylic acid moiety, presents specific stability challenges. The electron-withdrawing nature of the nitro group and the reactivity of the indole nucleus make the compound susceptible to degradation under certain environmental conditions.[1][2] This guide will walk you through the best practices to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to control the storage environment. The primary factors to consider are temperature, light, and moisture.

ParameterRecommended ConditionRationale
Temperature Refrigerated (2–8°C) or Frozen (≤ -20°C)Lower temperatures slow down chemical degradation reactions. For long-term storage, freezing is recommended.[3]
Light Protect from lightNitroaromatic compounds can be photosensitive and degrade upon exposure to UV or visible light.[4][5] Store in amber vials or light-blocking containers.
Moisture Store in a dry environmentThe compound is a carboxylic acid and can be hygroscopic. Moisture can lead to hydrolysis or facilitate other degradation pathways. Use of a desiccator is recommended for opened containers.[3][6]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)For highly sensitive applications or very long-term storage, storing under an inert atmosphere can prevent oxidative degradation.
Q2: I've observed a color change in my sample during storage. What could be the cause?

A color change, such as darkening or the appearance of a yellowish or brownish hue, is often an indicator of chemical degradation. For nitroaromatic compounds, this can be due to a variety of reactions, including the formation of degradation products. It is essential to investigate the purity of the sample before further use.

Q3: What are the likely degradation pathways for this molecule?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes based on its chemical structure, which includes a nitroindole and a carboxylic acid. Forced degradation studies are often necessary to definitively identify degradation products and pathways.[4][7][8]

Potential degradation pathways include:

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain light conditions.[9][10]

  • Oxidation of the Indole Ring: The indole ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized species.[11]

  • Decarboxylation: While generally requiring heat, decarboxylation of the carboxylic acid group is a potential degradation pathway.

  • Hydrolysis: Although less common for the core structure, if the compound is in a formulated solution, hydrolysis of other components could affect its stability.

cluster_main Potential Degradation Pathways Main_Compound This compound Nitro_Reduction Nitro Reduction Products (e.g., amino derivative) Main_Compound->Nitro_Reduction Reduction Indole_Oxidation Indole Oxidation Products (e.g., ring-opened species) Main_Compound->Indole_Oxidation Oxidation Decarboxylation Decarboxylation Product Main_Compound->Decarboxylation Heat

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

Issue: Inconsistent experimental results using the same batch of the compound.
  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Steps:

      • Assess Purity: Re-analyze the purity of your current stock using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] Compare the results with the certificate of analysis provided by the supplier.

      • Review Storage Conditions: Ensure that the compound has been consistently stored under the recommended conditions (refrigerated/frozen, protected from light, and in a dry environment).[3][6]

      • Consider Container Integrity: Check if the container seal is intact. Frequent opening and closing of the container can introduce moisture and air, accelerating degradation. Aliquoting the compound into smaller, single-use vials upon receipt can prevent this.

  • Possible Cause 2: Contamination.

    • Troubleshooting Steps:

      • Handling Practices: Review your handling procedures. Always use clean spatulas and glassware to avoid cross-contamination.[13]

      • Solvent Purity: Ensure that the solvents used to dissolve the compound are of high purity and free from contaminants that could react with your compound.

Issue: The compound is difficult to dissolve.
  • Possible Cause 1: Formation of less soluble degradation products.

    • Troubleshooting Steps:

      • Purity Analysis: As a first step, analyze the purity of the compound. Degradation products may have different solubility profiles.

      • Solubility Testing: If the purity is confirmed, you may need to re-evaluate the choice of solvent. Experiment with small quantities and different solvent systems.

  • Possible Cause 2: Incorrect solvent or pH.

    • Troubleshooting Steps:

      • Solvent Selection: The carboxylic acid moiety suggests that the solubility will be pH-dependent. The compound should be more soluble in basic aqueous solutions due to the deprotonation of the carboxylic acid.

      • pH Adjustment: Try dissolving the compound in a slightly basic buffer. However, be aware that high pH can also promote degradation, so use the mildest conditions necessary.

Experimental Protocol: A Simple Stability Assessment

If you suspect degradation or want to proactively assess the stability of your compound, you can perform a simple stability study.

Objective: To assess the stability of this compound under your laboratory's storage conditions.

Materials:

  • Your stock of this compound.

  • High-purity solvent (e.g., HPLC-grade acetonitrile or methanol).

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Analytical balance.

  • Volumetric flasks and pipettes.

Procedure:

  • Initial Analysis (T=0):

    • Accurately weigh a small amount of the compound and dissolve it in a known volume of solvent to prepare a stock solution of known concentration.

    • Analyze this solution by HPLC to obtain an initial purity profile. This will serve as your baseline. Note the peak area of the main compound.

  • Sample Storage:

    • Store your main stock of the compound under the recommended conditions (e.g., -20°C, protected from light).

    • You may also want to expose small aliquots to "stressed" conditions (e.g., room temperature, exposure to light) as a positive control for degradation.

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 3, 6 months), retrieve a small sample from your stored stock.

    • Prepare a solution of the same concentration as your initial analysis.

    • Analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the main compound at each time point to the initial (T=0) peak area. A significant decrease in the main peak area and/or the appearance of new peaks indicates degradation.

    • Calculate the percentage of the compound remaining at each time point.

cluster_workflow Stability Assessment Workflow Start Prepare T=0 Sample Analyze_T0 HPLC Analysis (T=0) - Establish Baseline Purity Start->Analyze_T0 Store Store Compound - Recommended Conditions - Stressed Conditions (Optional) Analyze_T0->Store Time_Points Analyze at Time Points (e.g., 1, 3, 6 months) Store->Time_Points Compare Compare HPLC Profiles - Main Peak Area - New Peaks Time_Points->Compare Conclusion Assess Stability Compare->Conclusion

Caption: Workflow for a simple stability assessment of the compound.

Incompatible Substances

To prevent accidental degradation, it is crucial to store this compound away from incompatible chemicals.

  • Strong Bases: As a carboxylic acid, it will react with strong bases in a neutralization reaction.[3]

  • Strong Oxidizing Agents: The indole ring can be susceptible to oxidation.

  • Strong Reducing Agents: The nitro group is readily reduced.

  • Strong Acids: While generally stable in mild acidic conditions, storage with strong, corrosive acids should be avoided.[14]

Always consult the Safety Data Sheet (SDS) for your specific compound and follow your institution's chemical safety guidelines.[6]

References

Technical Support Center: Enhancing the Biological Activity of 1-Methyl-5-Nitro-1H-Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization and troubleshooting of experiments involving 1-methyl-5-nitro-1H-indole-2-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working to enhance the therapeutic potential of this promising class of compounds. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and accelerate your research.

The this compound scaffold has emerged as a critical pharmacophore, particularly in oncology. Its derivatives have demonstrated significant potential as anticancer agents, largely through their ability to interact with non-canonical DNA structures and modulate key oncogenic pathways.[1][2] This guide synthesizes field-proven insights and published data to help you navigate the common challenges in synthesis, purification, and biological evaluation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise when working with this specific class of indole derivatives.

Q1: What is the primary mechanism of action for anticancer activity in this compound class?

The predominant mechanism involves the binding and stabilization of G-quadruplex (G4) DNA structures located in the promoter region of the c-Myc oncogene.[2][3] The c-Myc oncoprotein is a critical regulator of cell proliferation and is overexpressed in many cancers.[3] By stabilizing the G4 structure, these indole derivatives inhibit the transcription of the c-Myc gene, leading to a downregulation of its protein product. This, in turn, suppresses tumor growth, induces cell-cycle arrest (often in the sub-G1/G1 phase), and can lead to apoptosis.[1][2] A secondary, yet significant, mechanism is the generation of intracellular reactive oxygen species (ROS), which disrupts the redox homeostasis in cancer cells, causing severe oxidative stress and damage.[1]

Q2: Why is the 1-methyl-5-nitro substitution pattern particularly important for enhancing biological activity?

This specific substitution pattern is a result of deliberate structure-activity relationship (SAR) optimization. The two key features are:

  • The 5-Nitro Group: The electron-withdrawing nitro group at the C-5 position of the indole ring is considered critical for the binding interaction with the G-quadruplex target.[1] Its presence significantly influences the electronic properties of the indole scaffold, which is crucial for effective molecular recognition.

  • The 1-Methyl Group: Protection of the indole nitrogen at the N-1 position, in this case with a methyl group, has been shown to play a significant role in improving G4 binding affinity.[1] Studies on related indole derivatives have demonstrated that N-1 methylation can enhance cytotoxic activities by as much as 60-fold compared to the unsubstituted N-H analogue.[4] This is likely due to a combination of factors, including improved metabolic stability, altered electronic distribution, and potentially favorable steric interactions within the binding pocket.

Q3: What are the most common challenges encountered during the synthesis and purification of these derivatives?

Researchers often face two main hurdles. First, the synthesis of the indole core itself, if not starting from a pre-built scaffold, can be challenging. The Fischer indole synthesis, a classic method, requires careful optimization of acidic catalysts and temperature to avoid side reactions and decomposition.[5][6] Second, purification can be problematic. The final compounds, especially if they contain additional amine functionalities, may exhibit tailing on silica gel columns or co-elute with closely related impurities.[7] This necessitates careful selection of chromatographic conditions, sometimes requiring the use of additives like triethylamine (TEA) or switching to a reverse-phase separation strategy.[7]

Q4: I'm starting a new project with this scaffold. What are the essential primary assays for screening new derivatives?

  • Cell-Based Viability/Cytotoxicity Assay: An MTT or Alamar Blue assay is a robust and high-throughput method to determine the half-maximal inhibitory concentration (IC50) of your compounds against a panel of relevant cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231).[1][8] This gives you a direct measure of antiproliferative activity.

  • Target Engagement Assay: To confirm that the observed cytotoxicity is due to the intended mechanism, a biophysical assay is crucial. A fluorescence-based assay, such as a FRET melting assay or a Fluorescent Intercalator Displacement (FID) assay, can directly measure the binding and stabilization of your compounds to the c-Myc G4 DNA sequence.[1] A strong correlation between high binding affinity and low IC50 values provides confidence that you are on the right track.

Section 2: Troubleshooting Guide: Synthesis & Purification

This guide addresses specific issues you may encounter in the lab, providing probable causes and actionable solutions.

Issue 2.1: Low or No Yield During N-Methylation of the Indole Core

  • Symptoms: You are attempting to methylate the ethyl 5-nitro-1H-indole-2-carboxylate precursor using sodium hydride (NaH) and iodomethane (CH₃I), but you recover mostly starting material or a complex mixture.[9]

  • Probable Causes:

    • Wet Solvent/Reagents: Sodium hydride reacts instantly and violently with water. Any moisture in your DMF solvent or on your glassware will consume the base, preventing the deprotonation of the indole nitrogen.

    • Inactive Sodium Hydride: NaH can oxidize over time. If you are using an old bottle, particularly if it's been opened frequently, it may have a coating of sodium hydroxide and reduced activity.

    • Insufficient Base: The pKa of the indole N-H is ~17. While NaH is a strong enough base, using a substoichiometric amount will lead to incomplete deprotonation and low conversion.

  • Solutions & Scientific Rationale:

    • Ensure Anhydrous Conditions: Use a freshly opened bottle of anhydrous DMF or solvent passed through a purification system. Dry all glassware in an oven (120°C) for several hours and cool under an inert atmosphere (N₂ or Ar).

    • Verify Base Activity: Use NaH from a fresh, sealed container. A common practice is to wash the NaH dispersion with anhydrous hexane to remove the protective mineral oil before use, though this must be done with extreme caution under an inert atmosphere.

    • Optimize Stoichiometry: Use a slight excess of both the base (e.g., 1.2-1.4 equivalents of NaH) and the electrophile (1.1-1.2 equivalents of iodomethane) to drive the reaction to completion.[9] The base is used to generate the nucleophilic indole anion, which then attacks the electrophilic methyl iodide in an SN2 reaction.

Issue 2.2: Product Streaking and Co-elution During Silica Gel Chromatography

  • Symptoms: Your TLC plate shows a clear product spot, but during column chromatography, the product elutes over many fractions, often with impurities. This is common when the indole derivative contains other basic nitrogen atoms (e.g., a morpholine or piperidine ring).[8]

  • Probable Causes:

    • Strong Analyte-Stationary Phase Interaction: Basic amine groups can interact strongly and non-specifically with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to peak tailing and poor separation.

    • Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to differentiate between your product and a structurally similar impurity.

  • Solutions & Scientific Rationale:

    • Deactivate the Silica: Add a small amount of a competitive base, such as triethylamine (TEA) or ammonia, to your eluent (typically 0.5-1% v/v).[7] These additives will preferentially bind to the acidic silanol groups, masking them and preventing your basic product from "sticking" to the column. This results in sharper peaks and better separation.

    • Solvent System Screening: Before running a large column, screen multiple solvent systems by TLC. Try combinations with different selectivities, for example, Dichloromethane/Methanol, Ethyl Acetate/Hexanes, and Ethyl Acetate/Isopropanol.[7]

    • Switch to Reverse-Phase: If normal-phase chromatography fails, consider reverse-phase (C18) flash chromatography. The separation mechanism is based on hydrophobicity rather than polarity, which can often resolve compounds that are inseparable on silica.

Section 3: Troubleshooting Guide: Biological Assays

Accurate and reproducible biological data is paramount. This section tackles common issues in the evaluation phase.

Issue 3.1: High Variability in IC50 Values from Cytotoxicity Assays

  • Symptoms: Replicate experiments of your MTT or similar cell viability assay produce inconsistent IC50 values, making it difficult to rank the potency of your derivatives.

  • Probable Causes:

    • Poor Compound Solubility: The compound may be precipitating out of the aqueous cell culture medium at higher concentrations, leading to an artificially high IC50 value. The final DMSO concentration might also be too high, causing solvent-induced toxicity.

    • Cell Line Health and Passage Number: Cells that are unhealthy, overgrown, or have been in continuous culture for too long (high passage number) can respond differently to drug treatment.

    • Assay Interference: Some compounds can interfere with the assay chemistry itself. For example, highly colored compounds can interfere with absorbance readings, or strong reducing agents can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.

  • Solutions & Scientific Rationale:

    • Conduct Solubility Checks: Before the assay, visually inspect your highest concentration dilutions under a microscope for any signs of precipitation. Always include a "vehicle control" (e.g., 0.5% DMSO in media) to ensure the solvent itself is not toxic.

    • Standardize Cell Culture: Use cells from a consistent, low passage number stock. Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for every experiment.

    • Run Interference Controls: To check for assay interference, run a parallel experiment in a cell-free system. Add your compound to the media with the assay reagent (e.g., MTT) but without cells. Any signal generated is due to direct chemical reactivity and must be subtracted from your cellular results.

Issue 3.2: Potent Cytotoxicity but Weak or No Activity in the G4 Binding Assay

  • Symptoms: A derivative shows an impressive IC50 value (e.g., low micromolar) against cancer cells, but it fails to significantly stabilize the c-Myc G4 DNA in a biophysical assay.

  • Probable Causes:

    • Off-Target Effects: The compound's cytotoxicity may be driven by a mechanism entirely different from G4 stabilization. Many indole-based compounds can interact with a wide range of biological targets, such as tubulin, kinases, or topoisomerases.[4][10]

    • Poor Cell Permeability: The compound might be an excellent G4 binder in a cell-free system but may be unable to cross the cell membrane to reach its nuclear target.

    • Dominant Alternative Mechanism: The compound may indeed bind the G4 target, but its primary mode of killing the cell could be through a more potent, parallel mechanism, such as the massive generation of ROS.[1]

  • Solutions & Scientific Rationale:

    • Investigate Off-Targets: If resources permit, profile the compound against a panel of common off-targets (e.g., a kinase panel).

    • Assess Cellular Target Engagement: Use a cellular thermal shift assay (CETSA) or perform a Western blot to check for the downstream effects of target engagement. A reduction in the c-Myc protein level after treatment would strongly suggest that the compound is engaging its intended target in a cellular context.[1]

    • Measure ROS Production: Use a fluorescent probe like DCFDA to quantify intracellular ROS levels after treatment. If a compound induces a massive ROS burst, this could be its dominant cytotoxic mechanism, which is still a therapeutically relevant outcome.[1]

Section 4: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 4.1: Synthesis of this compound

This protocol is adapted from established chemical synthesis literature.[9]

  • Pre-reaction Setup: Dry all glassware in an oven and assemble under an inert atmosphere (N₂ or Ar).

  • Deprotonation: To a stirred solution of 5-nitro-1H-indole-2-carboxylic acid ethyl ester (1.0 mmol) in anhydrous DMF (5 mL), add sodium hydride (60% dispersion in mineral oil, 1.4 mmol) portion-wise at 0°C.

  • Stirring: Allow the mixture to stir at room temperature for 15 minutes. The solution may change color as the indole anion is formed.

  • Methylation: Add iodomethane (1.2 mmol) dropwise to the reaction mixture.

  • Reaction: Let the solution stir for 1-2 hours at room temperature. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Hydrolysis & Workup:

    • Carefully quench the reaction by adding water (5 mL).

    • To hydrolyze the ethyl ester, add a solution of sodium hydroxide (2.0 mmol) in water (2 mL) and stir for 4-6 hours or until the ester is fully hydrolyzed (monitor by TLC).

    • Wash the aqueous mixture with ethyl acetate (3 x 10 mL) to remove any non-polar impurities.

    • Acidify the aqueous layer to pH 1-2 with concentrated HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the title compound. Further purification can be achieved by recrystallization if necessary.

Protocol 4.2: In Vitro Anticancer Activity Screening (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your test compounds in cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Section 5: Data Interpretation & Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is key to rational drug design. The following table summarizes key SAR findings for 5-nitroindole derivatives.

PositionModificationEffect on Anticancer ActivityCausality & RationaleReference
N-1 H → Methyl Significant Increase Enhances G4 binding affinity and can dramatically improve cytotoxicity. May increase metabolic stability and alter electronics favorably.[1][4]
C-2 Carboxylic Acid Essential for Activity The carboxyl group often acts as a key interaction point, potentially chelating ions or forming hydrogen bonds within the target's active site.[11]
C-3 Substitution Modulates Activity This position is a key vector for modification. Adding flexible side chains or aromatic groups can explore additional binding pockets and improve potency.[12][13]
C-5 H → Nitro Critical for Activity The nitro group is a key pharmacophoric element for c-Myc G4 binding. Its removal or replacement often leads to a complete loss of activity.[1]
C-5 Nitro → Amino Activity Maintained An amino group at this position is also effective for G4 binding, indicating that an electron-donating or -withdrawing group with H-bonding potential is tolerated.[1]
Visualizing the Workflow and Mechanism

To better understand the experimental process and the compound's mode of action, the following diagrams have been generated.

Synthetic and Screening Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Start 5-Nitro-1H-indole- 2-carboxylate Ester Reaction1 N-Methylation (NaH, CH3I) Start->Reaction1 Intermediate N-Methylated Ester Reaction1->Intermediate Reaction2 Ester Hydrolysis (NaOH, then HCl) Intermediate->Reaction2 Core 1-Methyl-5-nitro-1H-indole- 2-carboxylic Acid Core Reaction2->Core Reaction3 Derivative Synthesis (Amide Coupling, etc.) Core->Reaction3 Crude Crude Derivative Reaction3->Crude Purify Chromatography (Normal or Reverse-Phase) Crude->Purify Final Pure Derivative Purify->Final CellAssay Cell Viability Assay (MTT, IC50 Determination) Final->CellAssay Screening TargetAssay G4 Binding Assay (FID, FRET) CellAssay->TargetAssay Confirm Mechanism Downstream Mechanism Validation (Western Blot for c-Myc, ROS Assay) TargetAssay->Downstream Validate in Cells

Caption: High-level workflow from synthesis to biological evaluation.

Mechanism of Action Compound 5-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex DNA Compound->G4 Binds & Stabilizes ROS Increased ROS Compound->ROS Induces Transcription Transcription Blocked G4->Transcription cMyc_protein c-Myc Protein Downregulation Transcription->cMyc_protein CellCycle Cell Cycle Arrest (G1 Phase) cMyc_protein->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis ROS->Apoptosis

Caption: Proposed mechanism of anticancer activity.

References

Validation & Comparative

A Comparative Guide to Nitroindole-Based Inhibitors: Evaluating 1-methyl-5-nitro-1H-indole-2-carboxylic acid in the Context of c-Myc G-Quadruplex Binders

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of oncogene inhibition, the family of nitroindole derivatives has emerged as a promising scaffold. This guide provides an in-depth comparison of 1-methyl-5-nitro-1H-indole-2-carboxylic acid with other potent nitroindole inhibitors, focusing on their activity as stabilizers of the c-Myc promoter G-quadruplex. While direct, head-to-head experimental data for this compound is limited in publicly accessible literature, we can infer its potential performance based on well-established structure-activity relationships (SAR) derived from closely related analogs.

The Rise of Nitroindoles as c-Myc Inhibitors

The c-Myc oncogene is a critical regulator of cellular proliferation, and its aberrant expression is a hallmark of many human cancers. A key strategy to downregulate c-Myc expression is the stabilization of G-quadruplex (G4) structures in its promoter region.[1] Nitroindole-based compounds have shown significant promise as G4-stabilizing ligands, leading to the inhibition of c-Myc transcription and subsequent anti-proliferative effects in cancer cells.[1][2] The electron-withdrawing nature of the nitro group is a key feature that often enhances the biological activity of the indole scaffold.

Performance of Pyrrolidine-Substituted 5-Nitroindole Derivatives

A seminal study by Nimbarte et al. provides a robust dataset for comparing the efficacy of various 5-nitroindole derivatives as c-Myc G-quadruplex binders.[1] This research highlights the critical role of specific structural modifications in enhancing binding affinity and cellular activity. Below is a summary of their key findings, which will serve as a benchmark for our comparative analysis.

Quantitative Comparison of Inhibitory Performance

The following table summarizes the binding affinities and cytotoxic activities of key 5-nitroindole derivatives from the aforementioned study.

CompoundDescriptionKd (MST, µM)IC50 (HeLa cells, µM)
Compound 5 5-nitroindole with a methylene-bridged pyrrolidine at N1 and an imino-linked pyrrolidine at C3.1.425.08 ± 0.91
Compound 7 Similar to Compound 5 with a different methylene-bridged pyrrolidine substitution at N1.1.325.89 ± 0.73
Compound 12 5-nitroindole with an imino-linked pyrrolidine at C3, but an unprotected N1 position.> 3-fold higher than 5 & 7Ineffective
Compound A4 A 5-nitroindole derivative with substitution at the C2 position.Reduced affinity (compared to C3 substituted)Not reported as a top performer

Data adapted from Nimbarte et al., 2021.[1]

Structure-Activity Relationship (SAR) Insights

The experimental data reveals several key SAR principles for 5-nitroindole-based c-Myc inhibitors:

  • The 5-Nitro Group is Crucial: The presence of a nitro or amino group at the 5-position of the indole core is critical for G4 binding.[1]

  • N1-Alkylation Enhances Activity: Protection of the indole nitrogen at the N1 position with a substituent, such as a methylene-bridged pyrrolidine, significantly improves binding affinity.[1] This is evident in the superior performance of compounds 5 and 7 compared to compound 12, which has a free N-H.

  • C3-Substitution is Preferred over C2: Substitution at the C3 position of the indole ring is more favorable for activity than substitution at the C2 position. The study notes that substitution at position 2 reduces affinity.[1]

Evaluating this compound: An Evidence-Based Projection

Now, let us turn our attention to the topic compound, this compound. Based on the established SAR, we can make an informed projection of its potential as a c-Myc G-quadruplex inhibitor.

Structural Features of this compound:

  • 5-Nitro Group: Present, which is a favorable feature for G4 binding.

  • N1-Methylation: The indole nitrogen is protected by a methyl group. This is a positive attribute, as N1-alkylation is known to enhance binding affinity.

  • C2-Carboxylic Acid: The presence of a carboxylic acid group at the C2 position is a potentially significant drawback. As demonstrated by Nimbarte et al., substitution at the C2 position tends to reduce binding affinity.[1] The bulky and polar nature of the carboxylic acid group may introduce steric hindrance or unfavorable electronic interactions within the G4 binding pocket.

Predicted Performance:

Given these features, it is likely that this compound would exhibit a lower binding affinity for the c-Myc G-quadruplex compared to the highly optimized C3-substituted derivatives like compounds 5 and 7. While the N1-methylation is beneficial, the C2-carboxylation is predicted to be detrimental to its inhibitory activity.

Experimental Protocols for Evaluating Nitroindole Inhibitors

To facilitate further research and direct comparison, we provide detailed methodologies for key experiments cited in the evaluation of 5-nitroindole derivatives.

Fluorescence Intercalator Displacement (FID) Assay for G4 Binding

This assay is a high-throughput method to screen for compounds that bind to G4 DNA.

Protocol:

  • A solution of the c-Myc G-quadruplex-forming DNA sequence is prepared and folded into its G4 structure.

  • A fluorescent dye, such as thiazole orange, which fluoresces upon binding to the G4 structure, is added to the solution.

  • The test compound (e.g., a 5-nitroindole derivative) is titrated into the solution.

  • The displacement of the fluorescent dye by the test compound results in a decrease in fluorescence intensity.

  • The change in fluorescence is measured to determine the binding affinity of the compound.

FID_Assay_Workflow cluster_workflow FID Assay Workflow G4 c-Myc G-Quadruplex DNA Complex Fluorescent G4-Dye Complex G4->Complex + Dye Dye Fluorescent Dye (e.g., Thiazole Orange) Displacement Displacement of Dye Complex->Displacement + Inhibitor Inhibitor Test Inhibitor (Nitroindole Derivative) Measurement Measure Decrease in Fluorescence Displacement->Measurement

Caption: Workflow of the Fluorescence Intercalator Displacement (FID) Assay.

Alamar Blue Cell Viability Assay

This assay is used to determine the cytotoxic effects of the nitroindole inhibitors on cancer cell lines.

Protocol:

  • Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound.

  • After a specified incubation period (e.g., 72 hours), Alamar Blue reagent (resazurin) is added to each well.

  • Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

  • Fluorescence is measured using a microplate reader to quantify the number of viable cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]

Alamar_Blue_Assay cluster_protocol Alamar Blue Cell Viability Assay Seeding Seed Cancer Cells in 96-well Plate Treatment Treat with Nitroindole Inhibitor Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Add_Reagent Add Alamar Blue Reagent Incubation->Add_Reagent Metabolic_Conversion Viable Cells Convert Resazurin to Resorufin Add_Reagent->Metabolic_Conversion Measure_Fluorescence Measure Fluorescence Metabolic_Conversion->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value Measure_Fluorescence->Calculate_IC50

Caption: Step-by-step protocol for the Alamar Blue cell viability assay.

Conclusion

For researchers in the field, this compound may serve as a useful synthetic intermediate or a starting point for further chemical modification. However, based on current evidence, it is not predicted to be as effective a c-Myc inhibitor as the more advanced, C3-substituted 5-nitroindole derivatives. Future experimental validation is necessary to confirm this hypothesis and to fully characterize the biological activity profile of this compound.

References

The Structure-Activity Relationship of 1-methyl-5-nitro-1H-indole-2-carboxylic Acid Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Its inherent biological activity and synthetic tractability have made it a focal point for the development of novel drugs targeting a spectrum of diseases, from cancer to microbial infections. Within this diverse family, 1-methyl-5-nitro-1H-indole-2-carboxylic acid emerges as a compound of significant interest. The presence of the nitro group, a well-known pharmacophore, coupled with the carboxylic acid moiety, suggests a potential for diverse biological interactions. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs of this compound, drawing upon experimental data from structurally related compounds to inform the rational design of future therapeutic agents.

The Core Moiety: this compound

The foundational structure of this compound combines several key features that contribute to its potential biological activity. The indole ring itself is a common motif in molecules that interact with various biological targets. The N1-methylation can influence the molecule's lipophilicity and steric profile, potentially enhancing cell permeability and target engagement. The 5-nitro group, an electron-withdrawing substituent, is a critical feature found in many biologically active indole derivatives, often associated with anticancer and antimicrobial properties.[1] Finally, the 2-carboxylic acid group provides a handle for hydrogen bonding and salt bridge formation, crucial for anchoring the molecule within a biological target's binding site.

Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective

While a comprehensive SAR study on a systematic series of this compound analogs is not extensively documented in a single source, we can infer key trends by analyzing published data on related 5-nitroindole and indole-2-carboxylic acid derivatives.

The Significance of the 5-Nitro Group

The presence of a nitro group at the 5-position of the indole ring is a recurring theme in potent anticancer and antimicrobial indole derivatives.[1] For instance, studies on pyrrolidine-substituted 5-nitroindoles have demonstrated their ability to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and subsequent anticancer effects.[2] This suggests that the electron-withdrawing nature of the nitro group is crucial for this specific mechanism of action.

Influence of N1-Substitution

Modification at the N1 position of the indole ring can significantly impact biological activity. The methyl group in the parent compound likely enhances lipophilicity. Replacing the methyl group with larger alkyl or aryl groups could further modulate this property, potentially leading to altered cell penetration and target interaction. However, excessively bulky substituents may introduce steric hindrance, negatively affecting binding affinity.

The Role of the 2-Carboxylic Acid and its Analogs

The carboxylic acid at the C2 position is a key interaction point. Conversion of the carboxylic acid to amides, esters, or other bioisosteres can dramatically alter the compound's pharmacological profile. For example, the synthesis of indole-2-carboxamides has been explored to generate derivatives with antibacterial activity.[3] The nature of the amine used in amide formation introduces another point of diversity for SAR exploration.

Comparative Biological Activity of 5-Nitroindole Analogs

To provide a quantitative basis for comparison, the following table summarizes the cytotoxic activity of various 5-nitroindole derivatives against different human cancer cell lines. It is important to note that these are not direct analogs of this compound but provide valuable insights into the potential of the 5-nitroindole scaffold.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound A Pyrrolidine-substituted 5-nitroindoleHeLa5.08 ± 0.91[2]
Compound B Pyrrolidine-substituted 5-nitroindoleHeLa5.89 ± 0.73[2]
Compound C 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHOP-62 (Non-small cell lung cancer)<0.01[4]
Compound D 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHL-60(TB) (Leukemia)0.50[4]

Experimental Protocols

General Synthesis of this compound

A representative synthesis for this compound involves the N-methylation of a 5-nitroindole-2-carboxylate precursor followed by hydrolysis.[5]

Step 1: N-methylation of 5-Nitro-1H-indole-2-carboxylic acid ethyl ester

  • Dissolve 5-Nitro-1H-indole-2-carboxylic acid ethyl ester (1 mmol) in anhydrous N,N-dimethylformamide (DMF).

  • Add sodium hydride (NaH, 1.4 mmol) portion-wise at room temperature with stirring.

  • After 10 minutes, add iodomethane (1.2 mmol) dropwise.

  • Continue stirring at room temperature for 1 hour.

Step 2: Hydrolysis

  • Quench the reaction mixture with water.

  • Wash with ethyl acetate.

  • Acidify the aqueous layer with concentrated HCl to pH 1 to precipitate the product.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.[5]

Synthesis of this compound A 5-Nitro-1H-indole-2-carboxylic acid ethyl ester B 1-methyl-5-nitro-1H-indole-2-carboxylate A->B NaH, Iodomethane DMF C This compound B->C Hydrolysis (HCl)

Caption: Synthetic route to this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.[6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Staining and Measurement A Seed cells in 96-well plate B Add test compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO E->F G Measure absorbance at 570 nm F->G H Results G->H Calculate IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.[7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action

Based on the SAR of related compounds, analogs of this compound may exert their biological effects through various mechanisms.

Anticancer Activity: Targeting c-Myc G-Quadruplex

As previously mentioned, 5-nitroindole derivatives have shown the ability to bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[2] This stabilization can inhibit transcription of c-Myc, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

c-Myc G-Quadruplex Inhibition cluster_0 Normal c-Myc Transcription cluster_1 Inhibition by 5-Nitroindole Analog A c-Myc Promoter (Duplex DNA) B Transcription Factors Bind A->B C c-Myc Transcription B->C D Cancer Cell Proliferation C->D E 5-Nitroindole Analog F c-Myc Promoter (G-Quadruplex Formation) E->F G Transcription Blocked F->G H Apoptosis G->H

Caption: Proposed mechanism of anticancer activity via c-Myc G-quadruplex stabilization.

Antimicrobial Activity

The antimicrobial activity of indole derivatives can be attributed to several mechanisms, including the inhibition of essential enzymes, disruption of cell membrane integrity, and interference with biofilm formation. The specific mechanism will depend on the structural features of the analog and the target microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The insights gleaned from the SAR of related 5-nitroindole and indole-2-carboxylic acid derivatives provide a rational basis for the design of new analogs with potentially enhanced potency and selectivity. Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs to elucidate a more precise SAR for this chemical class. Modifications of the N1-substituent, exploration of various bioisosteres for the C2-carboxylic acid, and investigation of different substitution patterns on the indole ring are all promising avenues for further investigation. Such studies will undoubtedly contribute to the development of new and effective treatments for cancer and infectious diseases.

References

Comparative Analysis of 1-methyl-5-nitro-1H-indole-2-carboxylic Acid: Bridging In Vitro Promise with In Vivo Reality

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive comparison of the potential in vivo efficacy and in vitro results for 1-methyl-5-nitro-1H-indole-2-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document leverages extensive research on structurally similar 5-nitroindole and indole-2-carboxylic acid derivatives to construct a predictive and comparative framework. By examining the established biological activities of these analogues, we can elucidate the probable mechanisms of action, anticipate challenges in translating laboratory findings to preclinical models, and outline a strategic path for future investigation.

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. Its unique electronic properties and ability to form key hydrogen bonds make it a privileged structure for interacting with a wide range of biological targets. The addition of a 5-nitro group often enhances the electrophilicity and potential for biological activity, a feature observed in various antimicrobial and anticancer agents. This guide will dissect the performance of this chemical class, offering field-proven insights for researchers in drug discovery and development.

Part 1: The In Vitro Activity Profile of 5-Nitroindole Analogs

The in vitro evaluation of a compound is the foundational step in drug discovery, providing critical data on potency, mechanism of action, and selectivity at the cellular level. For the 5-nitroindole class, a significant body of research points toward potent activity across several therapeutic areas, primarily in oncology and infectious diseases.

Anticancer Activity: A Multi-faceted Approach

Derivatives of 5-nitroindole have demonstrated significant anticancer effects through diverse mechanisms. A prominent strategy involves the targeting of unique DNA secondary structures known as G-quadruplexes (G4), which are overrepresented in the promoter regions of oncogenes like c-Myc.

Mechanism of Action: c-Myc G-Quadruplex Stabilization Substituted 5-nitroindoles have been synthesized and shown to bind and stabilize the c-Myc promoter G-quadruplex.[1][2] This stabilization effectively acts as a roadblock for transcriptional machinery, leading to the downregulation of c-Myc protein expression.[2] The consequence within the cancer cell is profound, triggering cell cycle arrest, an increase in intracellular reactive oxygen species (ROS), and ultimately, apoptosis.[1][2] Nuclear Magnetic Resonance (NMR) studies have confirmed that some derivatives interact with the terminal G-quartets of the c-Myc G4, often in a 2:1 ligand-to-DNA stoichiometry.[1][2]

dot

cluster_cell Cancer Cell Compound 5-Nitroindole Derivative cMyc_G4 c-Myc Promoter G-Quadruplex Compound->cMyc_G4 Binds & Stabilizes Transcription Transcription Machinery cMyc_G4->Transcription Blocks Access cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Cell Proliferation & Survival cMyc_Protein->Proliferation Promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits

Caption: Mechanism of c-Myc downregulation by 5-nitroindole derivatives.

Antimicrobial and Antiviral Potential

The indole nucleus is also a critical pharmacophore for developing agents against infectious diseases. Various derivatives of indole-2-carboxylic acid have been explored for their inhibitory effects against bacterial and viral targets.

Mechanism of Action: Enzyme Inhibition For instance, a series of indole-2-carboxylic acid derivatives were designed and synthesized as inhibitors of the HIV-1 integrase enzyme.[3][4] This enzyme is crucial for the replication of the virus, and its inhibition effectively halts the viral life cycle.[3][4] The indole core, through its carboxyl and amide functionalities, can chelate with the essential Mg²⁺ ions in the enzyme's active site, demonstrating a clear structure-activity relationship.[3][4]

Similarly, indole derivatives have been shown to possess broad-spectrum antimicrobial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low microgram-per-milliliter range against both Gram-positive and Gram-negative bacteria.[5][6]

Summary of In Vitro Data for Related Compounds

The table below summarizes representative in vitro data from studies on 5-nitroindole and indole-2-carboxylic acid derivatives, providing a benchmark for the potential activity of this compound.

Compound ClassTarget/ActivityCell Line/OrganismPotency (IC₅₀ / MIC)Reference
Pyrrolidine-substituted 5-nitroindoleAnticancer (c-Myc G4 binder)HeLa (Cervical Cancer)5.08 ± 0.91 µM[1]
1H-indole-2-carboxylic acid derivativeAnticancer (14-3-3η protein)Bel-7402 (Liver Cancer)Data reported as effective[7]
Indole-2-carboxylic acid derivativeAntiviral (HIV-1 Integrase)In vitro enzyme assay3.11 µM[3][4]
Indole-rhodanine derivativeAntibacterialEnterobacter cloacae0.004 - 0.03 mg/mL[5]
Indole-triazole derivativeAntifungalCandida krusei3.125 µg/mL[6]

Part 2: The Challenge of In Vivo Efficacy

While potent in vitro results are encouraging, the transition to a complex biological system presents significant hurdles. The efficacy of a compound in vivo is not solely dependent on its target affinity but is a function of its pharmacokinetic and pharmacodynamic (PK/PD) properties. Studies on indole-based compounds provide a clear illustration of this "in vitro-in vivo" gap.

Pharmacokinetics: The ADME Bottleneck

The primary challenge for many promising indole derivatives lies in their drug metabolism and pharmacokinetic (DMPK) profile.

  • Metabolic Instability: In an optimization campaign for indole-based anti-trypanosomal agents, promising lead compounds with high in vitro potency failed to demonstrate significant in vivo efficacy.[8][9] The reason was traced to poor metabolic stability, particularly in mouse and human liver microsomes, leading to rapid clearance and limited plasma exposure.[8][9]

  • Poor Solubility: Low aqueous solubility is another common issue that plagues this chemical class, hindering oral absorption and bioavailability.[8][9] Medicinal chemistry efforts to improve solubility often lead to a decrease in potency, creating a difficult balancing act for researchers.[8][9]

dot

cluster_workflow Preclinical In Vivo Workflow cluster_pk Key PK Parameters cluster_dmpk_issues Common Failure Points start Compound with High In Vitro Potency pk_study Pharmacokinetic (PK) Studies in Mice start->pk_study efficacy_study Efficacy Study (e.g., Xenograft Model) pk_study->efficacy_study If PK profile is favorable solubility Solubility pk_study->solubility stability Metabolic Stability (Microsomes) pk_study->stability exposure Plasma Exposure (AUC) pk_study->exposure outcome outcome efficacy_study->outcome poor_exp Poor Exposure solubility->poor_exp high_clear High Clearance stability->high_clear low_sol Low Solubility high_clear->poor_exp poor_exp->outcome Leads to Poor Efficacy

Caption: Common workflow and failure points in preclinical in vivo testing.

Summary of In Vivo Data for Related Compounds

The following table presents data from in vivo studies on indole carboxamide derivatives, highlighting the outcomes in preclinical models.

Compound ClassDisease ModelDosing RegimenKey OutcomesReference
Indole-2-carboxamideAcute Chagas disease (mouse model)50 mg/kg, oral, daily for 5 daysShowed antiparasitic activity but optimization was stopped due to unfavorable DMPK properties.[8][9]
Indole-2-carboxamideChronic Chagas disease (mouse model)50 mg/kg, oral, daily for 5 daysParasite load was reduced compared to vehicle control, demonstrating proof-of-concept.[8]

Part 3: Experimental Protocols for Validation

To rigorously assess a novel compound like this compound, a standardized set of experiments must be performed. Below are validated, step-by-step protocols for key in vitro and in vivo assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation, providing an IC₅₀ value for the test compound.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a standard mouse model to evaluate the antitumor efficacy of a compound.

Methodology:

  • Animal Acclimatization: House immunodeficient mice (e.g., NOD-SCID) for one week under standard conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., Bel-7402) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (formulated in a suitable vehicle) via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion: A Path Forward

The analysis of structurally related compounds suggests that This compound holds considerable promise as a bioactive molecule, with a high probability of demonstrating potent in vitro activity, particularly in the anticancer and antimicrobial arenas. Its structure aligns with motifs known to interact with high-value targets like the c-Myc G-quadruplex and various microbial enzymes.

However, the primary hurdle for its development will almost certainly be its pharmacokinetic profile. The presence of the nitro group, while potentially beneficial for activity, is also a common site for metabolic reduction in the liver, which could lead to rapid clearance. Therefore, a successful research program for this compound must prioritize an early and thorough DMPK assessment. Initial in vitro screening should be followed swiftly by microsomal stability and solubility assays. Only with a favorable outcome from these studies should the compound be advanced into resource-intensive in vivo efficacy models. This strategic, data-driven approach will maximize the chances of translating the in vitro promise of this scaffold into a tangible in vivo therapeutic effect.

References

Comparative Analysis of Synthesis Routes for 1-methyl-5-nitro-1H-indole-2-carboxylic acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

1-methyl-5-nitro-1H-indole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid indole scaffold, decorated with electron-withdrawing nitro and carboxylic acid groups, and a methylated nitrogen, offers a unique electronic and structural profile for designing novel bioactive compounds and functional materials. The strategic placement of these functional groups, however, presents distinct challenges in its chemical synthesis. The efficiency, scalability, and safety of the synthetic route are paramount considerations for researchers in both academic and industrial settings.

This guide provides an in-depth comparative analysis of the principal synthetic strategies for preparing this compound. We will dissect each route, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for experimental choices. This analysis is grounded in established chemical literature and provides objective, data-driven comparisons to empower researchers in selecting the optimal pathway for their specific needs.

Route A: Direct N-Methylation of 5-nitro-1H-indole-2-carboxylate

This is arguably the most direct and frequently employed route, capitalizing on the availability of the 5-nitro-1H-indole-2-carboxylic acid ethyl ester precursor. The strategy involves two primary transformations: N-methylation of the indole nitrogen followed by saponification of the ethyl ester.

Reaction Pathway & Mechanism

The core of this route lies in the deprotonation of the indole nitrogen, which is sufficiently acidic to be removed by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting indolide anion is a potent nucleophile that readily attacks an electrophilic methyl source, such as iodomethane, in an SN2 reaction. The ester is then hydrolyzed under basic conditions to yield the target carboxylic acid upon acidic workup.

Route_A cluster_0 Step 1: N-Methylation cluster_1 Step 2: Saponification & Acidification Start 5-Nitro-1H-indole- 2-carboxylic acid ethyl ester Intermediate 1-Methyl-5-nitro-1H-indole- 2-carboxylic acid ethyl ester Start->Intermediate 1. NaH, DMF 2. CH3I Final 1-Methyl-5-nitro-1H-indole- 2-carboxylic acid Intermediate->Final 1. H2O (in situ hydrolysis) 2. HCl (acidification) Route_B cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Cyclization cluster_2 Step 3: N-Methylation Start1 4-Nitrophenylhydrazine Hydrazone Arylhydrazone Intermediate Start1->Hydrazone Start2 Pyruvic Acid Start2->Hydrazone IndoleAcid 5-Nitro-1H-indole- 2-carboxylic acid Hydrazone->IndoleAcid Acid Catalyst (e.g., PPA) Final 1-Methyl-5-nitro-1H-indole- 2-carboxylic acid IndoleAcid->Final 1. Base (e.g., NaH) 2. CH3I Route_C cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization Start1 1-Methyl-2,4-dinitrotoluene Intermediate Ethyl 2-(methylamino)-5-nitro -α-oxobenzeneacetate Start1->Intermediate Base (e.g., KOEt) Start2 Diethyl oxalate Start2->Intermediate Final 1-Methyl-5-nitro-1H-indole- 2-carboxylic acid Intermediate->Final Reducing Agent (e.g., Zn/AcOH)

An Investigator's Guide to the Enzymatic Cross-Reactivity Profiling of 1-methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Selectivity of a Novel Indole Derivative

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities stem from the ability of indole derivatives to interact with a diverse range of enzymes, including inosine monophosphate dehydrogenase (IMPDH), HIV-1 integrase, indoleamine 2,3-dioxygenase (IDO1), tryptophan 2,3-dioxygenase (TDO), and cytosolic phospholipase A2 (cPLA2). The subject of this guide, 1-methyl-5-nitro-1H-indole-2-carboxylic acid, is a specific derivative whose enzymatic interaction profile remains largely uncharacterized in publicly available literature.

This guide is designed for researchers, scientists, and drug development professionals interested in a systematic evaluation of the enzymatic cross-reactivity of this compound. In the absence of established primary targets, we present an exploratory framework to profile this compound against a panel of enzymes that are known to be modulated by structurally related molecules. The objective is to provide a comprehensive, experimentally-driven approach to elucidate the compound's selectivity and potential off-target effects, a critical step in early-stage drug discovery.

We will detail the rationale for selecting a panel of five key enzymes, provide step-by-step protocols for robust in vitro inhibition assays, and offer a framework for the comparative analysis of the resulting data. This guide is intended to be a practical resource, empowering researchers to generate the crucial data needed to understand the biological activity of this compound.

Rationale for Target Enzyme Selection

The selection of enzymes for this cross-reactivity panel is based on the established inhibitory activities of the broader indole-2-carboxylic acid class of molecules. By testing this compound against these enzymes, we can build a foundational understanding of its potential biological activities and selectivity.

  • Inosine-5'-monophosphate Dehydrogenase (IMPDH): This enzyme is a key regulator of the de novo biosynthesis of guanine nucleotides. Its inhibition can lead to immunosuppressive and antiviral effects. Several indole-based compounds have been reported as IMPDH inhibitors, making it a primary candidate for assessing the potential of this compound in these therapeutic areas.

  • HIV-1 Integrase: As an essential enzyme for the replication of the human immunodeficiency virus (HIV), integrase is a well-established target for antiviral drug development. The indole-2-carboxylic acid scaffold has been shown to chelate the divalent metal ions in the active site of HIV-1 integrase, leading to inhibition of its activity. Investigating the effect of this compound on this enzyme could reveal potential antiviral applications.

  • Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These two distinct enzymes catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan degradation. Upregulation of IDO1 is a known mechanism of immune evasion in cancer, making it a significant target in immuno-oncology. TDO, while structurally different, performs the same catalytic function and is also implicated in cancer. Given that some indole derivatives can inhibit these enzymes, it is crucial to assess the activity of this compound against both IDO1 and TDO.

  • Cytosolic Phospholipase A2 (cPLA2): This enzyme is responsible for the release of arachidonic acid from membrane phospholipids, a key step in the biosynthesis of pro-inflammatory eicosanoids. Inhibition of cPLA2 is a therapeutic strategy for inflammatory diseases. The indole scaffold has been incorporated into cPLA2 inhibitors, warranting the inclusion of this enzyme in our cross-reactivity panel.

Experimental Protocols: A Step-by-Step Guide to a Cross-Reactivity Investigation

The following protocols are designed to be robust and adaptable for the determination of the inhibitory activity of this compound against the selected enzyme panel. For each assay, it is critical to include appropriate controls, such as a known inhibitor for each enzyme as a positive control, and a vehicle control (e.g., DMSO) to account for any solvent effects.

General Workflow for IC50 Determination

The overarching goal of these protocols is to determine the half-maximal inhibitory concentration (IC50) of this compound for each enzyme. This is achieved by measuring the enzyme activity across a range of inhibitor concentrations.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound pre_incubation Pre-incubate enzyme with inhibitor/controls prep_compound->pre_incubation prep_enzyme Prepare enzyme and substrate solutions prep_enzyme->pre_incubation prep_controls Prepare positive and vehicle controls prep_controls->pre_incubation initiate_reaction Initiate reaction by adding substrate pre_incubation->initiate_reaction incubation Incubate at optimal temperature and time initiate_reaction->incubation detection Measure signal (e.g., absorbance, fluorescence) incubation->detection calc_inhibition Calculate percent inhibition for each concentration detection->calc_inhibition plot_curve Plot percent inhibition vs. log(inhibitor concentration) calc_inhibition->plot_curve determine_ic50 Determine IC50 value from the dose-response curve plot_curve->determine_ic50

Caption: General workflow for determining the IC50 value of an enzyme inhibitor.

Inosine-5'-monophosphate Dehydrogenase (IMPDH) Inhibition Assay

This assay measures the production of NADH, a product of the IMPDH-catalyzed reaction, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human IMPDH2

  • Inosine 5'-monophosphate (IMP)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Assay buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT

  • This compound

  • Known IMPDH inhibitor (e.g., Mycophenolic acid)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound in the assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • In a 96-well plate, add 50 µL of the diluted compound or control solutions.

  • Add 25 µL of IMPDH2 solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of a substrate solution containing IMP and NAD+.

  • Immediately measure the absorbance at 340 nm every minute for 30 minutes.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

HIV-1 Integrase Inhibition Assay

This assay typically utilizes a fluorescence-based method to measure the strand transfer activity of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Oligonucleotide substrates (donor and target DNA) labeled with a fluorophore and a quencher

  • Assay buffer: 20 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM DTT, 0.05% Brij-35

  • This compound

  • Known HIV-1 integrase inhibitor (e.g., Raltegravir)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of the diluted compound or control solutions.

  • Add 80 µL of a solution containing HIV-1 integrase and the donor DNA substrate. Incubate for 30 minutes at 37°C.

  • Initiate the strand transfer reaction by adding 10 µL of the target DNA substrate.

  • Incubate for 60 minutes at 37°C.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition and determine the IC50 value.

Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibition Assays

These assays measure the production of N-formylkynurenine, which can be quantified colorimetrically after conversion to kynurenine.

Materials:

  • Recombinant human IDO1 or TDO

  • L-Tryptophan

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Assay buffer: 50 mM potassium phosphate buffer, pH 6.5

  • This compound

  • Known IDO1/TDO inhibitor (e.g., Epacadostat for IDO1)

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well microplate

  • Spectrophotometer capable of reading at 480 nm

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the diluted compound, assay buffer, ascorbic acid, methylene blue, and catalase.

  • Add the IDO1 or TDO enzyme and pre-incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding L-tryptophan.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction by adding TCA.

  • Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Cytosolic Phospholipase A2 (cPLA2) Inhibition Assay

This assay often uses a fluorescent substrate that, upon cleavage by cPLA2, releases a fluorophore.

Materials:

  • Recombinant human cPLA2

  • Fluorescent phospholipid substrate (e.g., PED6)

  • Assay buffer: 80 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM CaCl2, 1 mM DTT, 0.1 mg/mL BSA

  • This compound

  • Known cPLA2 inhibitor (e.g., AVX001)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the diluted compound or controls.

  • Add the cPLA2 enzyme and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorescent substrate.

  • Immediately measure the fluorescence intensity every minute for 30 minutes.

  • Calculate the initial reaction velocity for each concentration.

  • Determine the percent inhibition and calculate the IC50 value.

Data Presentation and Comparative Analysis

Due to the absence of publicly available experimental data for this compound, the following tables are presented as templates for organizing and comparing the results obtained from the described assays.

Table 1: Inhibitory Activity of this compound against the Enzyme Panel

Target EnzymeIC50 (µM)
IMPDHExperimental Value
HIV-1 IntegraseExperimental Value
IDO1Experimental Value
TDOExperimental Value
cPLA2Experimental Value

Table 2: Comparative Selectivity Profile

Enzyme PairSelectivity Ratio (IC50 Ratio)
IC50 (IMPDH) / IC50 (HIV-1 Integrase)Calculated Value
IC50 (IDO1) / IC50 (TDO)Calculated Value
IC50 (cPLA2) / IC50 (IMPDH)Calculated Value
... (other relevant pairs)Calculated Value

The selectivity ratio is calculated by dividing the IC50 value for one enzyme by the IC50 value for another. A high ratio indicates greater selectivity for the enzyme in the denominator. A comprehensive analysis of these ratios will provide a clear picture of the compound's cross-reactivity profile.

Visualization of the Experimental Workflow

The following diagram illustrates the general experimental workflow for assessing the cross-reactivity of this compound.

G cluster_assays Enzyme Inhibition Assays cluster_data Data Analysis cluster_output Output compound This compound impdh IMPDH Assay compound->impdh Test for Inhibition hiv HIV-1 Integrase Assay compound->hiv Test for Inhibition ido1 IDO1 Assay compound->ido1 Test for Inhibition tdo TDO Assay compound->tdo Test for Inhibition cpla2 cPLA2 Assay compound->cpla2 Test for Inhibition ic50 IC50 Determination for each enzyme impdh->ic50 hiv->ic50 ido1->ic50 tdo->ic50 cpla2->ic50 selectivity Comparative Selectivity Analysis ic50->selectivity profile Cross-Reactivity Profile selectivity->profile

Caption: Workflow for generating a cross-reactivity profile.

Conclusion and Future Directions

This guide provides a comprehensive and experimentally grounded framework for the systematic investigation of the enzymatic cross-reactivity of this compound. By following the detailed protocols and data analysis guidelines presented, researchers can generate a robust selectivity profile for this compound. The resulting data will be invaluable for understanding its potential therapeutic applications and for guiding future lead optimization efforts. Should this initial screening reveal potent activity against one or more of these enzymes, further studies, including mechanism of action and cell-based assays, will be warranted to further elucidate its biological function.

Benchmarking 1-methyl-5-nitro-1H-indole-2-carboxylic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and conformational flexibility allow for interaction with a wide array of biological targets. The derivative, 1-methyl-5-nitro-1H-indole-2-carboxylic acid, presents a particularly compelling case for investigation. The presence of the electron-withdrawing nitro group at the 5-position and a methyl group at the 1-position of the indole ring is anticipated to significantly modulate its biological activity profile compared to the parent indole-2-carboxylic acid structure.

Drawing from extensive research on related analogs, this guide postulates two primary, high-potential therapeutic avenues for this compound: immuno-oncology via inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and antiviral therapy targeting HIV-1 integrase . Derivatives of 5-nitroindole have demonstrated potent activity as binders of the oncoprotein c-Myc's G-quadruplex, suggesting a broader anti-cancer potential.[1][2] Furthermore, the indole-2-carboxylic acid core is a well-established pharmacophore for HIV-1 integrase inhibitors.[3][4][5]

This guide provides a comprehensive framework for the preclinical benchmarking of this compound against established drugs in these fields. We will delve into the mechanistic rationale for these hypothesized activities, provide detailed, field-tested experimental protocols for head-to-head comparisons, and present a clear structure for data analysis and visualization. Our objective is to equip researchers with the necessary tools to rigorously evaluate the therapeutic promise of this novel chemical entity.

Part 1: Benchmarking in Immuno-Oncology

The tumor microenvironment is characterized by numerous mechanisms of immune evasion, one of which is the upregulation of the IDO1 enzyme.[6] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine.[7][8] This depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines, suppress T-cell proliferation and promote an immunosuppressive milieu, thereby facilitating tumor growth.[6][9]

Given that nitroindole derivatives have been implicated in anticancer activity, we hypothesize that this compound may act as an IDO1 inhibitor.

Benchmark Compound: Epacadostat (INCB024360)

Epacadostat is a potent and selective, orally bioavailable inhibitor of IDO1 that has been extensively studied in clinical trials.[4][10] It acts as a competitive inhibitor of IDO1, effectively blocking the conversion of tryptophan to kynurenine.[9] Its well-characterized profile makes it an ideal benchmark for evaluating novel IDO1 inhibitors.

Signaling Pathway: IDO1-Mediated Immune Suppression

The following diagram illustrates the role of IDO1 in the tumor microenvironment and the mechanism of its inhibition.

IDO1_Pathway cluster_TME Tumor Microenvironment Tumor Cell Tumor Cell IDO1 IDO1 Tumor Cell->IDO1 expresses T-Cell T-Cell Kynurenine Kynurenine IDO1->Kynurenine catalysis Tryptophan Tryptophan Tryptophan->IDO1 substrate Kynurenine->T-Cell suppresses proliferation & induces apoptosis Inhibitor This compound Epacadostat Inhibitor->IDO1 inhibits

Caption: IDO1 pathway in cancer and point of inhibition.

Experimental Protocol: In Vitro IDO1 Inhibition Assay

This cell-based assay quantifies the ability of a test compound to inhibit IFN-γ-induced IDO1 activity in HeLa human cervical cancer cells by measuring the production of kynurenine.[8][11]

1. Cell Culture and IDO1 Induction: a. Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. b. Seed 1 x 10^4 HeLa cells per well in a 96-well plate and allow them to adhere for 24 hours.[8][11] c. To induce IDO1 expression, treat the cells with human IFN-γ at a final concentration of 10 ng/mL.[8][11]

2. Compound Treatment: a. Prepare a stock solution of this compound and Epacadostat in DMSO. b. Perform serial dilutions of the compounds in culture medium containing 10 ng/mL IFN-γ to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). c. Add the compound dilutions to the cells and incubate for 24-48 hours. Include a vehicle control (DMSO) and an IFN-γ only control.

3. Kynurenine Measurement: a. After incubation, collect 140 µL of the cell culture supernatant.[8] b. Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample to precipitate proteins.[8][11] c. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[8][11] d. Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated proteins.[11] e. Transfer 100 µL of the clear supernatant to a new 96-well plate.[11] f. Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to each well.[11] g. Immediately measure the absorbance at 480 nm using a microplate reader.

4. Data Analysis: a. Create a standard curve using known concentrations of kynurenine. b. Calculate the concentration of kynurenine in each sample. c. Determine the percentage of IDO1 inhibition for each compound concentration relative to the IFN-γ only control. d. Calculate the IC50 value for each compound by fitting the data to a dose-response curve.

Data Presentation: Comparative IDO1 Inhibitory Activity
CompoundIC50 (nM) for IDO1 Inhibition
This compoundExperimental Value
Epacadostat (Benchmark)~10-70 nM (literature values)

Part 2: Benchmarking as a c-Myc Inhibitor

The c-Myc oncoprotein is a transcription factor that is deregulated in a majority of human cancers.[12] It forms a heterodimer with its partner protein Max, and this complex binds to E-box sequences in the promoter regions of target genes, driving the expression of genes involved in cell proliferation, growth, and metabolism.[10] The finding that 5-nitroindole derivatives can act as c-Myc G-quadruplex binders suggests that this compound might also interfere with c-Myc function.[1][2]

Benchmark Compound: 10058-F4

10058-F4 is a well-characterized small molecule inhibitor that specifically disrupts the interaction between c-Myc and Max, thereby preventing the transactivation of c-Myc target genes. It serves as a valuable tool for studying the effects of c-Myc inhibition.

Signaling Pathway: c-Myc-Max Heterodimerization and Transcriptional Activation

The diagram below illustrates the formation of the c-Myc/Max heterodimer and its role in gene transcription.

cMyc_Pathway cluster_Nucleus Nucleus cMyc c-Myc cMyc-Max c-Myc/Max Heterodimer cMyc->cMyc-Max Max Max Max->cMyc-Max Ebox E-box (DNA) cMyc-Max->Ebox binds Target Gene Transcription Target Gene Transcription Ebox->Target Gene Transcription activates Inhibitor This compound 10058-F4 Inhibitor->cMyc-Max disrupts dimerization

Caption: c-Myc/Max pathway and point of inhibition.

Experimental Protocol: Western Blot Analysis of c-Myc Protein Expression

This protocol details the quantification of c-Myc protein levels in cancer cells following treatment with the test compound.[1][13]

1. Cell Culture and Treatment: a. Culture a relevant cancer cell line with known c-Myc overexpression (e.g., HeLa, Burkitt's lymphoma cell lines) in appropriate media. b. Seed cells and allow them to reach 70-80% confluency. c. Treat cells with various concentrations of this compound and 10058-F4 for a specified time (e.g., 24 hours). Include a vehicle control.

2. Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1] b. Scrape the cells, incubate the lysate on ice, and then centrifuge to pellet cell debris.[1] c. Determine the protein concentration of the supernatant using a BCA assay.[1]

3. SDS-PAGE and Western Blotting: a. Prepare protein samples with Laemmli buffer and heat at 95-100°C for 5 minutes.[1] b. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[1] e. Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C.[1] f. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1] g. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[1] h. Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin or GAPDH).[1]

4. Data Analysis: a. Quantify the band intensities for c-Myc and the loading control using image analysis software. b. Normalize the c-Myc band intensity to the loading control for each sample. c. Calculate the percentage reduction in c-Myc protein levels for each treatment condition compared to the vehicle control.

Data Presentation: Comparative c-Myc Downregulation
CompoundConcentration% Reduction in c-Myc Protein Level
This compounde.g., 1 µMExperimental Value
e.g., 10 µMExperimental Value
10058-F4 (Benchmark)e.g., 50 µMLiterature-based expected value

Part 3: Benchmarking in Antiviral (HIV-1) Therapy

HIV-1 integrase is a crucial enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.[14][15] This integration process is a "point of no return" for the infected cell.[16] Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that block this essential step.[3][17] The indole-2-carboxylic acid scaffold has been shown to be a promising starting point for the development of novel INSTIs.[3][4][5]

Benchmark Compound: Dolutegravir (Tivicay)

Dolutegravir is a second-generation INSTI with potent antiviral activity, a high barrier to resistance, and a favorable safety profile.[1][18] It is a cornerstone of modern antiretroviral therapy.[18] Dolutegravir functions by binding to the active site of the HIV-1 integrase, chelating the essential magnesium ions, and thereby blocking the strand transfer step of integration.[14][16][19]

Mechanism of Action: HIV-1 Integrase Strand Transfer Inhibition

The following diagram outlines the mechanism of HIV-1 integrase and its inhibition by INSTIs.

HIV_Integrase_Pathway cluster_HostCell Host Cell Nucleus Viral DNA Viral DNA Integrase Integrase Viral DNA->Integrase binds Host DNA Host DNA Integrated Provirus Integrated Provirus Integrase->Host DNA strand transfer Inhibitor This compound Dolutegravir Inhibitor->Integrase inhibits

Caption: HIV-1 integrase mechanism and inhibition.

Experimental Protocol: Non-Radioactive HIV-1 Integrase Strand Transfer Assay

This is an ELISA-based assay that measures the strand transfer activity of recombinant HIV-1 integrase.[20][21]

1. Plate Preparation: a. Coat a streptavidin-coated 96-well plate with a biotin-labeled double-stranded donor substrate (DS) DNA that mimics the U5 end of the HIV-1 LTR. Incubate for 30 minutes at 37°C.[20] b. Wash the plate and add a blocking buffer. Incubate for 30 minutes at 37°C.[20]

2. Integrase Binding: a. Wash the plate with reaction buffer. b. Add a solution of recombinant HIV-1 integrase to each well and incubate for 30 minutes at 37°C to allow the integrase to bind to the DS DNA.[20]

3. Inhibition Assay: a. Wash the plate with reaction buffer. b. Add serial dilutions of this compound and Dolutegravir to the wells. Include a no-inhibitor control. c. Add a digoxigenin (DIG)-labeled double-stranded target substrate (TS) DNA to all wells.[22] d. Incubate for 30-60 minutes at 37°C to allow the strand transfer reaction to occur.

4. Detection: a. Wash the plate to remove unbound reagents. b. Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and incubate for 30 minutes at 37°C.[21] c. Wash the plate and add a TMB substrate. d. Stop the reaction with a stop solution and measure the absorbance at 450 nm.

5. Data Analysis: a. Calculate the percentage of strand transfer inhibition for each compound concentration relative to the no-inhibitor control. b. Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Data Presentation: Comparative HIV-1 Integrase Inhibitory Activity
CompoundIC50 (µM) for HIV-1 Integrase Strand Transfer
This compoundExperimental Value
Dolutegravir (Benchmark)Literature-based expected value

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of this compound against established drugs in the fields of immuno-oncology and HIV-1 antiviral therapy. The detailed protocols and comparative data structures are designed to yield clear, actionable insights into the compound's potential efficacy and mechanism of action.

Positive results from these in vitro studies would warrant further investigation, including selectivity profiling against related enzymes and cell lines, pharmacokinetic studies, and ultimately, in vivo efficacy studies in relevant animal models. The structural novelty of this compound, combined with the promising activities of its parent scaffolds, underscores its potential as a valuable lead compound in the development of next-generation therapeutics.

References

A Comparative Guide to Assessing the Specificity of 1-methyl-5-nitro-1H-indole-2-carboxylic Acid in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cellular specificity of the novel compound 1-methyl-5-nitro-1H-indole-2-carboxylic acid. Drawing from established methodologies and insights from the broader class of 5-nitroindole derivatives, we present a series of experimental protocols and comparative analyses to elucidate the compound's mechanism of action and selectivity.

The 5-nitroindole scaffold is a recurring motif in compounds with demonstrated anticancer activity.[1][2] Emerging evidence suggests that a key mechanism for this class of molecules is the targeting of non-canonical DNA structures known as G-quadruplexes, particularly within the promoter region of the c-Myc oncogene.[1][3] Stabilization of this G-quadruplex can effectively repress c-Myc transcription, leading to reduced levels of the oncoprotein, cell cycle arrest, and apoptosis in cancer cells.[1][3] Therefore, this guide is structured around the central hypothesis that this compound acts as a c-Myc G-quadruplex binder.

Specificity, in this context, is multi-faceted. It encompasses not only the preferential binding to the c-Myc G-quadruplex over other DNA structures but also the selective cytotoxicity towards cancer cells versus non-malignant cells and the elucidation of on-target versus off-target effects, such as the induction of reactive oxygen species (ROS).[1]

Comparative Framework: The Compound and Its Alternatives

To rigorously assess the specificity of this compound, its performance will be benchmarked against two well-characterized compounds:

  • CX-3543 (Quarfloxin): A well-established G-quadruplex stabilizer that has been evaluated in clinical trials. It serves as a positive control for c-Myc G-quadruplex binding and downstream effects.

  • 5-methyl-1H-indole-2-carboxylic acid: A structurally related analog lacking the 5-nitro group. This compound will serve as a negative control to determine the contribution of the nitro moiety to the observed biological activity.

Experimental Workflow for Specificity Assessment

A multi-pronged approach is essential for a thorough assessment of specificity. The following workflow outlines a series of biophysical and cell-based assays designed to build a comprehensive specificity profile for this compound.

G cluster_0 Biophysical Characterization cluster_1 Cell-Based Primary Screening cluster_2 On-Target Validation cluster_3 Cellular Phenotype Analysis FRET FRET-Melting Assay Viability Cell Viability Assay (Cancer vs. Normal Cells) FRET->Viability Identifies direct binding qRT_PCR qRT-PCR for c-Myc Viability->qRT_PCR Confirms cellular activity ROS ROS Detection Assay Viability->ROS Investigates off-target effects Western Western Blot for c-Myc qRT_PCR->Western Validates transcriptional effect CellCycle Cell Cycle Analysis Western->CellCycle Links target to phenotype

Caption: Experimental workflow for assessing the specificity of this compound.

Detailed Experimental Protocols

Biophysical Assessment of G-Quadruplex Binding

Objective: To determine the direct binding and stabilization of the c-Myc G-quadruplex by this compound.

Assay: Fluorescence Resonance Energy Transfer (FRET) Melting Assay

Methodology:

  • Oligonucleotide Preparation: A DNA oligonucleotide corresponding to the c-Myc promoter G-quadruplex-forming sequence (e.g., Pu22) is synthesized with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.

  • Assay Setup: The labeled oligonucleotide is diluted in an assay buffer (e.g., Tris-HCl with KCl) to promote G-quadruplex formation. The test compounds (this compound, CX-3543, and 5-methyl-1H-indole-2-carboxylic acid) are added at various concentrations.

  • Thermal Denaturation: The samples are subjected to a thermal gradient using a real-time PCR instrument. The fluorescence is monitored as the temperature increases, causing the G-quadruplex to unfold and the distance between the donor and quencher to increase, resulting in a change in fluorescence.

  • Data Analysis: The melting temperature (Tm) is calculated for each concentration of the test compound. An increase in Tm indicates stabilization of the G-quadruplex structure. The change in Tm (ΔTm) is plotted against the compound concentration to determine the binding affinity.

Cellular Potency and Selectivity Screening

Objective: To evaluate the cytotoxic effects of this compound on cancer cells versus non-cancerous cells.

Assay: Sulforhodamine B (SRB) Assay

Methodology:

  • Cell Culture: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, HL-60 - leukemia) and a non-cancerous human cell line (e.g., hTERT-RPE1) are cultured in 96-well plates.[2]

  • Compound Treatment: The cells are treated with serial dilutions of this compound and the comparator compounds for 72 hours.

  • Cell Fixation and Staining: The cells are fixed with trichloroacetic acid and stained with SRB, a dye that binds to cellular proteins.

  • Measurement: The absorbance of the solubilized dye is measured at 510 nm, which is proportional to the total cellular protein and, therefore, cell number.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line. A lower IC50 in cancer cell lines compared to the non-cancerous cell line indicates cancer cell selectivity.

CompoundHeLa IC50 (µM)HL-60(TB) IC50 (µM)hTERT-RPE1 IC50 (µM)Selectivity Index (hTERT-RPE1/HeLa)
This compoundData to be generatedData to be generatedData to be generatedData to be generated
CX-3543Literature ValueLiterature ValueLiterature ValueLiterature Value
5-methyl-1H-indole-2-carboxylic acidData to be generatedData to be generatedData to be generatedData to be generated
On-Target Validation in a Cellular Context

Objective: To confirm that this compound downregulates c-Myc expression in cancer cells.

Assays: Quantitative Real-Time PCR (qRT-PCR) and Western Blotting

Methodology:

  • Cell Treatment: HeLa cells are treated with the IC50 concentration of each compound for 24 and 48 hours.

  • qRT-PCR:

    • RNA is extracted from the treated cells and reverse-transcribed into cDNA.

    • qRT-PCR is performed using primers specific for c-Myc and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative expression of c-Myc mRNA is calculated using the ΔΔCt method.

  • Western Blotting:

    • Protein lysates are collected from treated cells.

    • Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against c-Myc and a loading control (e.g., β-actin).

    • The bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.

G cluster_0 Compound Action cluster_1 Cellular Target cluster_2 Downstream Effects Compound This compound G4 c-Myc Promoter G-Quadruplex Compound->G4 Stabilizes Transcription c-Myc Transcription (Inhibited) G4->Transcription Protein c-Myc Protein (Reduced) Transcription->Protein Proliferation Cancer Cell Proliferation (Inhibited) Protein->Proliferation

Caption: Hypothesized signaling pathway for this compound.

Analysis of Cellular Phenotypes

Objective: To characterize the phenotypic consequences of c-Myc downregulation, including cell cycle arrest and to investigate potential off-target effects like ROS production.

Assays: Cell Cycle Analysis and Intracellular ROS Detection

Methodology:

  • Cell Cycle Analysis:

    • HeLa cells are treated with the compounds for 24 and 48 hours.

    • The cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide).

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4]

  • Intracellular ROS Detection:

    • HeLa cells are treated with the compounds for various time points.

    • The cells are then incubated with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

    • The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a fluorescence microplate reader or flow cytometer.[1]

CompoundG1/S Arrest (%)G2/M Arrest (%)Sub-G1 (Apoptosis) (%)Fold Increase in ROS
This compoundData to be generatedData to be generatedData to be generatedData to be generated
CX-3543Literature ValueLiterature ValueLiterature ValueLiterature Value
5-methyl-1H-indole-2-carboxylic acidData to be generatedData to be generatedData to be generatedData to be generated

Interpreting the Data for a Specificity Profile

A highly specific compound would exhibit the following characteristics:

  • Potent G-Quadruplex Stabilization: A significant increase in the Tm of the c-Myc G-quadruplex in the FRET assay.

  • Selective Cytotoxicity: A significantly lower IC50 in cancer cell lines compared to non-cancerous cells.

  • On-Target Efficacy: A clear, dose-dependent decrease in both c-Myc mRNA and protein levels.

  • Phenotypic Correlation: The observed cytotoxicity should correlate with cell cycle arrest and apoptosis, consistent with c-Myc inhibition.

  • Minimal Off-Target Effects: A minimal induction of intracellular ROS, especially at concentrations at or below the IC50.

References

A Senior Application Scientist's Guide to the Reproducible Synthesis and Characterization of 1-methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the experimental reproducibility for 1-methyl-5-nitro-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry and materials science. We will dissect the synthesis, purification, and characterization of this compound, offering a framework for achieving consistent and verifiable results. Furthermore, we will compare its synthetic challenges to its immediate precursor, 5-nitro-1H-indole-2-carboxylic acid, to highlight critical parameters that govern experimental outcomes. This document is intended for researchers, chemists, and drug development professionals who understand that in science, reproducibility is the ultimate standard.[1]

The Reproducibility Imperative in Synthetic Chemistry

The synthesis of novel organic compounds is foundational to innovation in pharmaceuticals, agrochemicals, and materials. However, the scientific community has increasingly recognized a "reproducibility crisis," where published experimental results prove difficult to replicate.[1][2] Chemistry, particularly organic synthesis, is not immune to this challenge, with surveys indicating that chemists often struggle to reproduce their own work and the work of others.[1][2]

Factors contributing to irreproducibility are multifaceted and include:

  • Purity of Reagents and Solvents: Trace impurities, such as water or oxygen, can dramatically alter reaction pathways and yields.[3]

  • Reaction Conditions: Minor deviations in temperature, pressure, or addition rates can lead to different product distributions.[4][5]

  • Ambiguous Reporting: Incomplete or vague experimental descriptions in publications hinder exact replication.[5]

This guide aims to mitigate these issues by presenting a self-validating protocol for this compound, emphasizing the causality behind each step and the analytical rigor required to confirm the outcome.

Synthesis Protocol: this compound

The synthesis of the target compound is achieved through the N-methylation of an indole ester precursor, followed by saponification. The indole ring system is a vital scaffold in many biologically active compounds, but its synthesis can be sensitive to reaction parameters.[4]

Experimental Protocol: Two-Step Synthesis

Step 1: N-methylation of 5-Nitro-1H-indole-2-carboxylic acid ethyl ester

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Nitro-1H-indole-2-carboxylic acid ethyl ester (1.0 mmol, 234 mg) in 2 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: An inert atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture. Anhydrous DMF is used as a polar aprotic solvent to dissolve the reactants and facilitate the SN2 reaction.

  • Deprotonation: Add Sodium Hydride (NaH), 60% dispersion in mineral oil (1.4 mmol, 56 mg), to the solution. Stir the mixture at room temperature for 10 minutes.

    • Causality: NaH is a strong, non-nucleophilic base used to deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion. The excess NaH ensures complete deprotonation.

  • Methylation: Add Iodomethane (1.2 mmol, 170 mg, 75 µL) dropwise to the reaction mixture. Let the solution stir for 1 hour at room temperature.

    • Causality: Iodomethane is an excellent electrophile for the SN2 reaction. The iodide is a good leaving group, facilitating the methylation of the indolide anion.

  • Work-up (Combined with Hydrolysis): The original literature procedure indicates that hydrolysis occurs during the reaction.[6] To ensure complete hydrolysis (saponification) of the ethyl ester to the carboxylic acid, add 2 mL of water and stir for an additional hour.

    • Causality: The presence of NaH can initiate the hydrolysis of the ethyl ester. Adding water ensures the reaction goes to completion, forming the sodium salt of the target carboxylic acid.

Step 2: Isolation of this compound

  • Quenching & Extraction: Quench the reaction mixture by adding an additional 2 mL of water. Wash the aqueous mixture with ethyl acetate (3 x 1 mL) to remove the mineral oil from the NaH dispersion and other nonpolar impurities. Discard the organic layers.

    • Causality: This step purifies the aqueous layer, which contains the desired product as its sodium salt.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 1 using concentrated HCl. A white precipitate of the product should form.

    • Causality: Acidification protonates the carboxylate salt, which is insoluble in the acidic aqueous solution, causing it to precipitate.

  • Final Extraction & Drying: Extract the precipitated product with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure to yield the final product.

    • Causality: The protonated carboxylic acid is soluble in ethyl acetate, allowing for its extraction from the aqueous layer. Drying with MgSO4 removes residual water.

Visualizing the Synthetic Workflow

Synthesis Workflow Diagram 1: Synthesis Workflow A 1. Dissolve Ester in Anhydrous DMF B 2. Add NaH for Deprotonation A->B Inert Atmosphere C 3. Add Iodomethane for Methylation B->C Formation of Indolide Anion D 4. In-situ Hydrolysis (Saponification) C->D SN2 Reaction E 5. Quench with Water & Wash with EtOAc D->E F 6. Acidify with HCl to Precipitate Product E->F Remove Nonpolar Impurities G 7. Extract with EtOAc F->G Protonation of Carboxylate H 8. Dry, Filter, and Evaporate G->H I Final Product H->I Characterization Workflow Diagram 2: Characterization Workflow cluster_primary Primary Characterization cluster_secondary Quantitative & Orthogonal A 1H NMR Result Confirmed Identity & Purity A->Result B LC-MS B->Result C Melting Point C->Result D HPLC Purity (%) E Elemental Analysis (Optional) Start Purified Product Start->A Structure Start->B Mass & Purity Start->C Purity Result->D Result->E Reproducibility Pillars Diagram 3: Factors for Reproducibility center Reproducible Outcome A Reagent Quality (Purity, Source) A->center B Strict Protocol Adherence B->center C Rigorous Characterization C->center D Detailed Documentation D->center

References

A Senior Application Scientist's Guide to the Pharmacokinetic Landscape of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid motif is a privileged scaffold in medicinal chemistry, serving as the foundational framework for a multitude of biologically active molecules. Its inherent structural features, including a bicyclic aromatic system with a hydrogen bond donor and an acidic carboxylic acid group, allow for diverse interactions with various biological targets. This has led to the development of indole-2-carboxylic acid derivatives with a wide spectrum of therapeutic potential, including as anti-cancer, anti-HIV, and anti-inflammatory agents.[1] However, the journey from a potent "hit" in an in vitro assay to a successful clinical candidate is fraught with challenges, with suboptimal pharmacokinetic properties being a primary cause of attrition.

This guide provides a comparative analysis of the pharmacokinetic properties of different indole-2-carboxylic acid derivatives. Moving beyond a simple recitation of data, we will delve into the causal relationships between chemical structure and pharmacokinetic behavior, offering insights gleaned from preclinical studies. Our objective is to equip researchers, scientists, and drug development professionals with a deeper understanding of how to navigate the complex but rewarding landscape of indole-2-carboxylic acid pharmacokinetics, ultimately guiding the design of more effective and developable drug candidates.

The Decisive Role of Pharmacokinetics in Drug Development

Pharmacokinetics (PK), often described as "what the body does to a drug," encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). A thorough understanding and optimization of these parameters are critical for the successful development of any therapeutic agent. An otherwise highly potent compound will fail if it is not absorbed into the bloodstream, does not reach its target tissue in sufficient concentrations, is too rapidly metabolized and cleared from the body, or has a prohibitively short half-life requiring frequent and inconvenient dosing.

For the indole-2-carboxylic acid class, specific pharmacokinetic challenges often emerge. The carboxylic acid moiety, while often crucial for target engagement, can lead to rapid clearance. Furthermore, the lipophilic nature of the indole ring system can result in poor aqueous solubility, hindering absorption. Therefore, a central theme in the development of these derivatives is the strategic modification of the core scaffold to achieve a delicate balance between on-target potency and a favorable pharmacokinetic profile.

Comparative Pharmacokinetic Profiles of Indole-2-Carboxamide Derivatives

Early investigations into indole-2-carboxamides as potential anti-tuberculosis agents identified initial hits with potent in vitro activity. However, these early compounds were often plagued by poor pharmacokinetic properties, such as low aqueous solubility and high clearance in liver microsomes.[2] This necessitated a focused medicinal chemistry effort to systematically modify the indole-2-carboxamide scaffold to enhance its drug-like properties.

Table 1: In Vivo Pharmacokinetic Parameters of Selected Indole-2-Carboxamide Anti-Tuberculosis Agents in Mice

CompoundDose (mg/kg) & RouteCmax (µg/mL)Tmax (h)AUC (0-24h) (µg·h/mL)Half-life (t1/2) (h)Oral Bioavailability (%)Reference
NITD-304 100 (oral)5.84705.1Good[3]
NITD-349 100 (oral)7.24855.5Good[3]

Note: "Good" oral bioavailability is stated in the reference, but a specific percentage is not provided. Cmax, Tmax, AUC, and half-life values are approximated from graphical data presented in the source.

The development of compounds like NITD-304 and NITD-349 exemplifies the successful optimization of the indole-2-carboxamide scaffold. Through strategic modifications, including the introduction of fluoro and cyano substitutions on the indole ring and alkyl groups on the cyclohexyl moiety, researchers were able to significantly improve metabolic stability.[2] While quantitative data is limited in the primary literature, these compounds were reported to have "favorable oral pharmacokinetic properties in rodents" and demonstrated good oral exposure, a testament to the power of rational drug design in overcoming initial pharmacokinetic hurdles.[1][2]

Experimental Methodologies for Pharmacokinetic Profiling

The determination of the pharmacokinetic parameters listed above relies on robust and validated bioanalytical methods. A typical workflow for an in vivo pharmacokinetic study in a preclinical species like the mouse is outlined below.

In Vivo Pharmacokinetic Study Protocol
  • Animal Dosing:

    • Healthy, male or female mice (e.g., BALB/c or C57BL/6) are fasted overnight with free access to water.

    • The test compound (an indole-2-carboxylic acid derivative) is formulated in a suitable vehicle (e.g., a solution in saline or a suspension in 0.5% methylcellulose).

    • A single dose of the compound is administered via the intended clinical route (e.g., oral gavage) or intravenously to determine absolute bioavailability.

  • Blood Sampling:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), a small volume of blood is collected from each animal via a suitable method (e.g., tail vein or retro-orbital sinus).

    • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation:

    • The collected blood samples are centrifuged to separate the plasma.

    • The resulting plasma is transferred to clean tubes and stored frozen (e.g., at -80°C) until analysis.

  • Sample Analysis by LC-MS/MS:

    • Plasma samples are thawed and prepared for analysis. This typically involves a protein precipitation step, where a solvent like acetonitrile is added to the plasma to precipitate proteins.

    • An internal standard (a molecule with similar chemical properties to the analyte but a different mass) is added to each sample to ensure accurate quantification.

    • After centrifugation, the supernatant containing the drug and internal standard is transferred for injection into the LC-MS/MS system.

    • The concentration of the indole-2-carboxylic acid derivative in the plasma samples is then determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

LC-MS/MS Bioanalytical Method
  • Chromatography:

    • A reversed-phase C18 column is commonly used to separate the analyte from endogenous plasma components.

    • The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry:

    • A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

    • Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure selectivity and sensitivity.

  • Quantification:

    • A calibration curve is generated by spiking known concentrations of the analyte into blank plasma.

    • The concentration of the analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_pk Pharmacokinetic Analysis Dosing Compound Administration (Oral or IV) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Preparation (Centrifugation) Sampling->Plasma Extraction Sample Preparation (Protein Precipitation) Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification LCMS->Quant PK_params Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) Quant->PK_params

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Metabolic Fate of Indole-2-Carboxylic Acid Derivatives

The metabolism of a drug is a critical determinant of its pharmacokinetic profile, influencing its half-life, clearance, and potential for drug-drug interactions. The indole nucleus is susceptible to metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism in the liver.

Common metabolic pathways for indole-containing compounds include:

  • Hydroxylation: The indole ring can be hydroxylated at various positions, most commonly at the 4-, 5-, 6-, or 7-positions. This is often the initial and rate-limiting step in their metabolism.

  • N-Oxidation: The indole nitrogen can be oxidized.

  • Oxidation of Side Chains: Substituents on the indole ring are also susceptible to oxidation. For example, methyl groups can be hydroxylated.[4]

The specific CYP isoforms involved in the metabolism of indole-2-carboxylic acid derivatives will depend on the substitution pattern of the molecule. For the parent indole molecule, CYP2A6, CYP2C19, and CYP2E1 have been shown to be involved in its oxidation.[5]

Understanding the metabolic liabilities of a new indole-2-carboxylic acid derivative is crucial. In vitro metabolic stability assays using liver microsomes or hepatocytes can provide an early indication of a compound's likely in vivo clearance. If a compound is rapidly metabolized, medicinal chemists can employ strategies such as blocking sites of metabolism with metabolically stable groups (e.g., fluorine atoms) to improve its metabolic stability and, consequently, its half-life and oral bioavailability.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Indole Indole-2-Carboxylic Acid Derivative Hydroxylation Hydroxylation (on indole ring) Indole->Hydroxylation Oxidation Oxidation (of side chains) Indole->Oxidation Conjugation Conjugation (e.g., Glucuronidation) Hydroxylation->Conjugation Oxidation->Conjugation Excretion Excretion (Urine, Feces) Conjugation->Excretion

Caption: General metabolic pathways for indole-containing compounds.

Conclusion and Future Directions

The indole-2-carboxylic acid scaffold remains a highly attractive starting point for the design of novel therapeutics. However, as with any chemical series, a deep understanding and proactive optimization of pharmacokinetic properties are paramount for success. This guide has highlighted the importance of key ADME parameters and provided a framework for their evaluation. The case of the anti-tuberculosis indole-2-carboxamides demonstrates that early-stage pharmacokinetic liabilities, such as poor solubility and high metabolic clearance, can be successfully addressed through rational, data-driven medicinal chemistry.

Future research in this area will undoubtedly benefit from the continued development of in silico predictive models for ADME properties, allowing for the earlier identification of potentially problematic compounds. Furthermore, a greater emphasis on the publication of detailed pharmacokinetic data from preclinical studies will be invaluable to the wider scientific community, enabling more comprehensive comparative analyses and fostering a deeper collective understanding of the structure-pharmacokinetic relationships within this important class of molecules.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe disposal of 1-methyl-5-nitro-1H-indole-2-carboxylic acid. As a compound combining a nitroaromatic system with a carboxylic acid function, it necessitates a rigorous and cautious approach to waste management. This guide is designed for researchers, scientists, and drug development professionals, offering procedural steps grounded in established safety principles and regulatory compliance. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its hazard profile from its constituent functional groups: the nitroindole core and the carboxylic acid moiety.

  • Nitroaromatic Compounds: This class of chemicals is often associated with toxicity, and many are known pollutants due to their persistence in the environment.[1] Compounds like nitrobenzene and nitrophenol are known to be hazardous, capable of causing methemoglobinemia, and require extreme caution in handling.[2][3] Thermal decomposition can produce poisonous gases, including toxic nitrogen oxides (NOx).[4][5]

  • Carboxylic Acids: While simple carboxylic acids may be neutralized and disposed of via sanitary sewers in very dilute forms, this practice is not recommended for complex molecules with additional hazardous functional groups.[6] The acidic nature of the compound itself can be corrosive.

  • Indole Derivatives: Structurally similar compounds, such as 5-Nitroindole-2-carboxylic acid, are classified as hazardous, causing skin and eye irritation.[5]

Given this profile, this compound must be presumed to be a hazardous substance. Therefore, its disposal is governed by strict federal and local regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8]

Immediate Safety & Handling Precautions

Adherence to stringent safety protocols is mandatory when handling this compound. The following Personal Protective Equipment (PPE) and handling procedures are required to minimize exposure risk.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6]Protects against splashes and accidental eye contact, which can cause serious irritation.[5][9]
Hand Protection Chemically impermeable gloves (e.g., Nitrile rubber).[10]Prevents skin contact. Analogous compounds are known skin irritants.[4][5]
Body Protection A laboratory coat must be worn. For tasks with a higher risk of splashes, consider a chemically resistant apron.[6]Protects clothing and underlying skin from contamination.
Respiratory Not typically required for small-scale lab use with adequate ventilation. A NIOSH/MSHA approved respirator is necessary for large-scale operations or in case of aerosolization.[6][10]Prevents inhalation of dust or vapors, which may cause respiratory irritation.[5][9]

Handling Procedures:

  • Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[6]

  • Avoid generating dust.

  • Prevent all personal contact, including inhalation and ingestion.[6]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Wash hands thoroughly after handling the compound.[4][5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[7] It must never be disposed of down the drain or in the regular trash.[6]

Step 1: Waste Segregation

  • Rationale: Mixing incompatible chemicals can lead to dangerous reactions. Federal regulations require the segregation of different types of hazardous waste.[8][11]

  • Procedure: Dedicate a specific waste container solely for this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves). Do not mix it with other waste streams like halogenated solvents, strong acids, or bases unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Selection

  • Rationale: The container must be robust and chemically compatible to prevent leaks and reactions.

  • Procedure: Use a sealable, chemically resistant container. A high-density polyethylene (HDPE) container is a suitable choice. Ensure the container is in good condition, free from cracks or damage. For liquid waste, only use a container designed for liquids.[7]

Step 3: Labeling

  • Rationale: Proper labeling is a critical EPA requirement and ensures that everyone handling the waste is aware of its contents and associated hazards.[11][12]

  • Procedure: Immediately upon starting waste collection, label the container clearly with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • List all components of the waste mixture, including any solvents.

    • The approximate percentage of each component.

    • The date accumulation started.

Step 4: Waste Accumulation

  • Rationale: Containers must be kept closed to prevent the release of vapors and to comply with EPA regulations, which cite open containers as a common violation.[7]

  • Procedure:

    • Collect all waste (solid compound, solutions, and contaminated disposables) in your designated, labeled container.

    • Keep the container sealed at all times, except when adding waste.[7][11]

    • Store the container in a designated satellite accumulation area within the laboratory.[12]

    • Use secondary containment (e.g., a larger, chemically resistant tub) for liquid waste to contain potential spills.[11]

Step 5: Arranging for Disposal

  • Rationale: Hazardous waste must be disposed of through a licensed and regulated process.[8][13]

  • Procedure: Once your experiment is complete or the waste container is full (do not overfill), contact your institution's EHS department to schedule a waste pickup. They will handle the final transport and disposal in accordance with all federal and state regulations.

Disposal Decision Workflow

The following diagram outlines the necessary decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection Protocol cluster_storage Storage & Final Disposal A Waste Generated: 1-methyl-5-nitro-1H-indole- 2-carboxylic acid B Consult SDS and Institutional EHS Disposal Guidelines A->B C Wear Required PPE: Goggles, Gloves, Lab Coat B->C D Select Compatible, Sealable Hazardous Waste Container C->D J Prohibited Actions E Label Container Clearly: 'Hazardous Waste' + Full Chemical Name D->E F Collect Waste in Designated Container (Solids, Liquids, Contaminated Items) E->F G Keep Container Closed Except When Adding Waste F->G H Store in Designated Satellite Accumulation Area with Secondary Containment G->H I Contact EHS for Pickup H->I K Drain Disposal J->K NO L Trash Disposal J->L NO M Evaporation J->M NO

Caption: Decision workflow for the disposal of this compound.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • Drain Disposal: Absolutely not permitted.[6] Nitroaromatic compounds are toxic to aquatic life and persistent in the environment.[1] This compound is not a simple acid suitable for neutralization and drain disposal.[6][14]

  • Regular Trash Disposal: This is illegal and dangerous. It poses a risk to custodial staff and can lead to environmental contamination.[6]

  • Evaporation in Fume Hood: This is not a disposal method and is a violation of environmental regulations. It releases chemical vapors into the atmosphere.[11]

Emergency Procedures: Spills

In the event of a small spill within a controlled laboratory environment:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Ensure the fume hood is operating correctly.

  • Contain the Spill: Use a spill kit with an appropriate absorbent material (e.g., vermiculite, dry sand) to absorb the material.[3] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into your hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials as contaminated hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

Comprehensive Safety and Handling Guide for 1-methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-methyl-5-nitro-1H-indole-2-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other nitroindole derivatives, nitroaromatic compounds, and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment for your specific experimental conditions.

Hazard Identification and Risk Assessment: Understanding the Molecule

This compound possesses three key functional groups that dictate its hazard profile: an indole nucleus, a nitro group, and a carboxylic acid.

  • Indole Nucleus: The core structure, while generally stable, can be susceptible to strong oxidizing agents.

  • Nitro Group (-NO2): This electron-withdrawing group significantly influences the compound's reactivity and toxicity. Nitroaromatic compounds can be toxic and are often environmental pollutants.[1][2] Some nitro compounds are also known to be shock-sensitive, although this is less common in molecules with deactivating groups like carboxylic acids.[3]

  • Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule, meaning it can cause skin and eye irritation or burns upon direct contact.[4]

Based on these structural features, the primary hazards are anticipated to be:

  • Skin, eye, and respiratory tract irritation. [5][6][7][8]

  • Potential for harm if swallowed or inhaled. [6][8][9]

  • Possible allergic skin reactions in susceptible individuals. [10]

  • Environmental toxicity. [1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE.

PPE Category Recommended Equipment & Specifications Rationale
Eye and Face Protection Chemical safety goggles conforming to ANSI Z87.1 standards are the minimum requirement.[11] A face shield should be worn over goggles when there is a risk of splashing or dust generation.[6][11][12]Protects against splashes of solutions or airborne particles of the solid compound, which can cause serious eye irritation.[4][6][7][8]
Skin and Body Protection A flame-resistant lab coat should be worn and kept fully buttoned.[5] Chemical-resistant gloves (nitrile or butyl rubber are suitable choices) must be worn.[4][12] Always inspect gloves for integrity before each use and change them immediately upon contamination.[5][6] For larger quantities, consider a chemical-resistant apron and boots.Prevents skin contact, which can cause irritation or potential allergic reactions.[6][10] Nitrile and butyl rubber offer good resistance to a range of organic chemicals.
Respiratory Protection All handling of the solid that could generate dust should be conducted in a certified chemical fume hood.[6][12] If a fume hood is not available or if dust formation is likely, a NIOSH-approved respirator (e.g., an N95 dust mask for low-level exposure or a respirator with acid gas cartridges for higher potential exposure) is required.[4][5]Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[6][7][8]

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing exposure and ensuring safety.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Designated Area Designated Area Verify Fume Hood Verify Fume Hood Designated Area->Verify Fume Hood Assemble Equipment Assemble Equipment Verify Fume Hood->Assemble Equipment Don PPE Don PPE Assemble Equipment->Don PPE Weighing & Transfer Weighing & Transfer Don PPE->Weighing & Transfer Reaction/Procedure Reaction/Procedure Weighing & Transfer->Reaction/Procedure Label Containers Label Containers Reaction/Procedure->Label Containers Decontaminate Workspace Decontaminate Workspace Label Containers->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Store Compound Store Compound Doff PPE->Store Compound

Caption: A typical experimental workflow for handling this compound.

Step-by-Step Handling Procedures
  • Preparation and Engineering Controls:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[6]

    • Ensure that a certified chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[3][5]

    • Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[6]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above.[6]

    • Ensure gloves are of the correct size and are free from any defects.[6]

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations of the solid compound within a fume hood to contain any dust.[5]

    • Use caution to avoid generating dust during handling.

  • During the Experiment:

    • Keep all containers with this compound clearly labeled.

    • Avoid contact with skin and eyes.[5]

    • Do not eat, drink, or smoke in the laboratory.[5][6]

    • Wash hands thoroughly after handling, even if gloves were worn.[5][6]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

    • Store away from incompatible materials such as strong oxidizing agents and bases.[13][14]

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.[5]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[5]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[5] For a liquid spill, use an inert absorbent material.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[5][12]

  • Report: Report the spill to the laboratory supervisor.[5]

Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.[5][6] Improper disposal can lead to environmental contamination.[1][2]

Waste Disposal Workflow

G Contaminated Materials Contaminated Materials Solid Waste Container Solid Waste Container Contaminated Materials->Solid Waste Container Gloves, paper towels, weigh boats Liquid Waste Container Liquid Waste Container Contaminated Materials->Liquid Waste Container Solvent rinses, reaction mixtures Hazardous Waste Pickup Hazardous Waste Pickup Solid Waste Container->Hazardous Waste Pickup Liquid Waste Container->Hazardous Waste Pickup

Caption: Waste stream segregation for this compound.

Disposal Procedures
  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Nitro compounds can react violently with other chemicals.[15]

    • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[6]

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[12]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[12]

    • Do not empty into drains. [12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-nitro-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-5-nitro-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.